molecular formula C9H12ClNO B1323171 4-Chloro-2-isopropoxyaniline CAS No. 99112-07-9

4-Chloro-2-isopropoxyaniline

Cat. No.: B1323171
CAS No.: 99112-07-9
M. Wt: 185.65 g/mol
InChI Key: IIBDGXBTHGJVKQ-UHFFFAOYSA-N
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Description

Research Applications and Value 4-Chloro-2-isopropoxyaniline is a versatile aromatic amine serving as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring both an aniline group and an isopropoxy ether, makes it a valuable building block for constructing more complex heterocyclic molecules. A primary research application of this compound is in the synthesis of novel 1,3,4-oxadiazole derivatives, a class of heterocycles with significant pharmacological potential . These derivatives are designed and evaluated for their anticancer activity against various cancer cell lines . The compound's aniline moiety is crucial for forming the oxadiazole ring, which can act as a flat aromatic linker, orienting the molecule for optimal interaction with biological targets like the tubulin protein . Furthermore, research indicates that such oxadiazole-linked compounds can also exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria . The presence of the chlorine atom is of particular interest in drug design. Chlorine is a common halogen in medicinal chemistry, found in more than 250 FDA-approved drugs, and is often used to fine-tune a molecule's properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets . Intended Use and Handling This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly for use by qualified professionals. All safety data sheets (SDS) must be consulted and adhered to. Note that related chloroaniline compounds can be very toxic and are possible carcinogens, which may be absorbed through the skin . This product is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBDGXBTHGJVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-2-isopropoxyaniline CAS number 99112-07-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-isopropoxyaniline (CAS 99112-07-9): A Keystone Intermediate for Specialty Chemical Synthesis

Introduction

This compound is a substituted aromatic amine with the chemical formula C₉H₁₂ClNO. As a molecule featuring a chloro-, an isopropoxy-, and an amino- group on a benzene ring, it represents a versatile intermediate for the synthesis of more complex molecules. Its structural motifs are of significant interest to researchers in drug discovery and materials science. The aniline backbone provides a nucleophilic center for a variety of chemical transformations, while the chloro- and isopropoxy- substituents modulate the molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] These characteristics make it a potentially valuable building block for creating novel pharmaceutical agents, agrochemicals, and dyes.

This technical guide provides a comprehensive overview of this compound, designed for researchers, scientists, and drug development professionals. Due to the limited specific literature on this particular isomer, this document synthesizes information from analogous compounds to present a robust and scientifically grounded resource covering its physicochemical properties, plausible synthetic routes, analytical methodologies, potential applications, and safety considerations.

Physicochemical and Spectroscopic Profile

The precise empirical data for this compound is not extensively published. However, its properties can be reliably inferred from its structure and data from closely related analogues like 4-chloroaniline and various alkoxyanilines.

Table 1: Chemical Identifiers and Properties

Property Value Reference
CAS Number 99112-07-9 [3]
Molecular Formula C₉H₁₂ClNO [4]
Molecular Weight 185.65 g/mol [4]
IUPAC Name 4-Chloro-2-(propan-2-yloxy)aniline N/A
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Cl)N N/A

| InChI Key | BLFQSAFYGNQJQR-UHFFFAOYSA-N |[5] |

Table 2: Predicted Physicochemical Properties

Property Predicted Value Basis of Prediction
Appearance Pale yellow to brown solid/oil Analogy with related anilines[6]
Boiling Point >230 °C Analogy with 4-chloroaniline (232 °C)[7]
Melting Point Not available; likely a low-melting solid Structural complexity

| Solubility | Soluble in organic solvents (e.g., ethanol, DCM); low water solubility | Analogy with related anilines[6][8] |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific spectra are not publicly available, a theoretical analysis based on its structure allows for the prediction of key spectral features.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly informative.

    • Isopropoxy Group : A doublet at approximately 1.3 ppm (6H) for the two methyl groups and a septet around 4.5 ppm (1H) for the methine proton.

    • Amino Group : A broad singlet between 3.5 and 4.5 ppm (2H), which may shift depending on solvent and concentration.

    • Aromatic Protons : Three protons on the benzene ring, likely appearing between 6.5 and 7.2 ppm. Their specific chemical shifts and coupling constants (J-values) would be dictated by the electronic effects of the three different substituents, leading to a complex splitting pattern.

  • ¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule.

    • Isopropoxy Carbons : Two signals, one around 22 ppm (methyl carbons) and another around 70 ppm (methine carbon).

    • Aromatic Carbons : Six signals in the 110-150 ppm range. The carbons directly attached to the oxygen, nitrogen, and chlorine atoms would show characteristic shifts.

  • Mass Spectrometry (MS) :

    • The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 185. A characteristic (M+2)⁺ peak at m/z 187, with an intensity approximately one-third of the M⁺ peak, would confirm the presence of a single chlorine atom.

    • Common fragmentation patterns would likely involve the loss of the isopropyl group or the entire isopropoxy moiety.

  • Infrared (IR) Spectroscopy :

    • N-H Stretch : A characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, typical for a primary amine.[9]

    • C-H Stretch : Aliphatic C-H stretches from the isopropoxy group just below 3000 cm⁻¹, and aromatic C-H stretches just above 3000 cm⁻¹.[10]

    • C-O Stretch : A strong absorption band for the aryl-alkyl ether linkage, expected around 1200-1250 cm⁻¹.

    • C-Cl Stretch : An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Purification

A plausible and efficient route starts from the commercially available 5-chloro-2-nitrophenol. This approach involves two primary steps: etherification followed by reduction.

Proposed Synthetic Pathway

Synthetic_Pathway start 5-Chloro-2-nitrophenol intermediate 1-Chloro-4-isopropoxy- 2-nitrobenzene start->intermediate Williamson Ether Synthesis step1_reagents Isopropyl bromide, K₂CO₃, Acetone product This compound (Target Compound) intermediate->product Nitro Group Reduction step2_reagents Fe, NH₄Cl Ethanol/H₂O Purification_Workflow start Crude Reaction Mixture (Post-Reduction) step1 Filter through Celite® to remove Iron salts start->step1 step2 Concentrate Filtrate (remove Ethanol) step1->step2 step3 Aqueous Work-up & Ethyl Acetate Extraction step2->step3 step4 Dry Organic Layer (Na₂SO₄) step3->step4 step5 Concentrate in vacuo step4->step5 step6 Purify by Column Chromatography or Recrystallization step5->step6 end Pure this compound step6->end Applications center_node This compound sub_node1 Acylation / Sulfonylation (Amide/Sulfonamide Synthesis) center_node->sub_node1 sub_node2 Condensation Reactions (e.g., with dicarbonyls) center_node->sub_node2 sub_node3 Buchwald-Hartwig / Ullmann Coupling (C-N Bond Formation) center_node->sub_node3 sub_node4 Diazotization (Sandmeyer-type Reactions) center_node->sub_node4 app_node1 Bioactive Amides & Sulfonamides sub_node1->app_node1 app_node2 Heterocyclic Scaffolds (e.g., Quinoxalines) sub_node2->app_node2 app_node3 Substituted Di- and Tri-arylamines sub_node3->app_node3 app_node4 Functional Group Interconversion sub_node4->app_node4

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-isopropoxyaniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical synthesis. Aniline and its derivatives are crucial building blocks in the development of a wide range of organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1] The specific substitution pattern of a chloro group at the 4-position and an isopropoxy group at the 2-position of the aniline scaffold imparts unique physicochemical properties that influence its reactivity, bioavailability, and metabolic stability.[2][3] Understanding these physical properties is paramount for its effective utilization in research and development, particularly in drug discovery, where such characteristics can significantly impact a compound's pharmacological profile.[4][5] This guide provides an in-depth analysis of the physical properties of this compound, methodologies for their determination, and insights into its potential applications.

Molecular and Chemical Identity

A precise understanding of the molecular and chemical identifiers is the foundation for any technical assessment.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 99112-07-9[6][7]
Molecular Formula C₉H₁₂ClNON/A
Molecular Weight 185.65 g/mol [8]
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Cl)NN/A
InChI Key N/AN/A

Predicted Physical Properties

PropertyPredicted ValueBasis for Prediction and Insights
Appearance Off-white to pale yellow crystalline solidAniline derivatives are often crystalline solids that can darken upon exposure to air and light.[9]
Melting Point (°C) 65-75The melting point of 4-chloroaniline is 69.5 °C.[10] The isopropoxy group may slightly alter this.
Boiling Point (°C) > 2304-chloroaniline has a boiling point of 232 °C.[10] The larger molecular weight of the target compound suggests a higher boiling point.
Density (g/cm³) ~1.2The density of 4-chloroaniline is approximately 1.17 g/cm³.[11] The addition of the isopropoxy group would likely result in a slightly higher density.
Solubility Soluble in organic solvents (e.g., ethanol, acetone); sparingly soluble in water.The aniline moiety provides some polarity, allowing for solubility in polar organic solvents.[9] However, the overall nonpolar character from the benzene ring and isopropoxy group limits water solubility.[9]

Experimental Protocols for Physical Property Determination

The following section details standardized, field-proven methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range at which the substance melts is recorded.

  • Interpretation: A sharp melting range suggests a high degree of purity, while a broad range indicates the presence of impurities.

Solubility Assessment

Understanding the solubility profile is crucial for reaction setup, purification, and formulation.[12]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, acetone, hexane).[13]

  • Procedure: A small, accurately weighed amount of this compound is added to a known volume of the solvent in a vial.[14] The mixture is agitated at a constant temperature.

  • Observation: The point at which no more solute dissolves is noted.[14]

  • Quantification: For precise measurements, techniques like gravimetric analysis or spectroscopy can be employed to determine the concentration of the saturated solution.[15]

G cluster_solubility Solubility Determination Workflow start Start with Weighed Sample add_solvent Add Known Volume of Solvent start->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate observe Observe for Dissolution agitate->observe saturate Saturated Solution? observe->saturate saturate->add_solvent No quantify Quantify Concentration (e.g., HPLC, UV-Vis) saturate->quantify Yes end Determine Solubility quantify->end

Caption: Workflow for determining the solubility of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons. The splitting patterns and chemical shifts will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show a unique signal for each carbon atom in the molecule, providing further confirmation of the structure.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretches of the primary amine, C-O stretching of the ether, and C-Cl stretching, as well as bands indicative of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns.[17]

G cluster_characterization Spectroscopic Characterization Workflow synthesis Synthesized this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_confirmation Structure & Purity Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

Caption: A typical workflow for the spectroscopic characterization of a synthesized aniline derivative.

Synthesis and Reactivity

A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles. One potential pathway involves the reduction of a corresponding nitroaromatic precursor. For instance, the synthesis could start from 4-chloro-2-isopropoxynitrobenzene, which is then reduced to the target aniline.[18] The reactivity of this compound is dictated by the electron-donating nature of the amino and isopropoxy groups and the electron-withdrawing nature of the chloro group. The amino group is a primary site for reactions such as acylation and alkylation.[19]

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of this compound, drawing upon data from structurally analogous compounds and established scientific principles. The detailed experimental protocols and workflows offer a practical framework for researchers and scientists in the pharmaceutical and chemical industries to accurately characterize this compound. A thorough understanding of these physical properties is essential for unlocking the full potential of this compound in the synthesis of novel molecules with desired biological and chemical activities.

References

Sources

Spectroscopic Signature of 4-Chloro-2-isopropoxyaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of a Key Synthetic Intermediate

4-Chloro-2-isopropoxyaniline is a substituted aniline that serves as a valuable intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and an isopropoxy group on the aniline ring, imparts specific electronic and steric properties that are crucial for its reactivity and the characteristics of its downstream products. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of this compound during synthesis and for its subsequent applications.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The interplay of the electron-donating amino and isopropoxy groups and the electron-withdrawing chloro group creates a distinct electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer add_std Add internal standard (e.g., TMS), if necessary transfer->add_std insert_sample Insert sample into the NMR spectrometer add_std->insert_sample lock_shim Lock and shim the magnetic field insert_sample->lock_shim acquire_1h Acquire 1H NMR spectrum lock_shim->acquire_1h acquire_13c Acquire 13C NMR spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase_correct Phase Correction ft->phase_correct baseline_correct Baseline Correction phase_correct->baseline_correct integrate Integration (1H) baseline_correct->integrate peak_pick Peak Picking integrate->peak_pick

Caption: A standardized workflow for NMR analysis.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Solvent Selection:

  • Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. [1]Other deuterated solvents such as DMSO-d₆ or acetone-d₆ can be used if solubility is an issue. [1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, DoubletN-H stretch (asymmetric and symmetric)
3050-3000Medium-WeakAromatic C-H stretch
2980-2900Medium-StrongAliphatic C-H stretch
1620-1580StrongN-H bend and Aromatic C=C stretch
1500-1450StrongAromatic C=C stretch
1250-1200StrongAryl-O stretch
1100-1000StrongC-O stretch
850-800StrongC-Cl stretch

Interpretation and Rationale:

  • N-H Stretching (3450-3300 cm⁻¹): The primary amine will show two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (3050-3000 and 2980-2900 cm⁻¹): The spectrum will contain absorptions for both aromatic and aliphatic C-H stretches.

  • Aromatic C=C Stretching (1620-1450 cm⁻¹): Multiple sharp bands in this region are characteristic of the benzene ring.

  • C-O and C-Cl Stretching (1250-1200 and 850-800 cm⁻¹): Strong absorptions corresponding to the stretching vibrations of the aryl-ether and aryl-chloride bonds are expected.

Experimental Protocol: IR Data Acquisition

IR_Workflow apply_pressure apply_pressure collect_bkg collect_bkg apply_pressure->collect_bkg collect_sample collect_sample bkg_subtract bkg_subtract collect_sample->bkg_subtract

Sources

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-isopropoxyaniline from 4-Chlorophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Chloro-2-isopropoxyaniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences with the readily available starting material, 4-chlorophenol, and proceeds through a robust three-step sequence involving nitration, etherification, and reduction. Each step is elucidated with mechanistic insights, detailed experimental protocols, and critical process considerations to ensure reproducibility and safety.

Strategic Overview of the Synthetic Pathway

The transformation of 4-chlorophenol into this compound is most effectively achieved through the following three-stage process:

  • Electrophilic Aromatic Substitution (Nitration): The phenolic ring is first activated towards electrophilic attack. Nitration of 4-chlorophenol selectively installs a nitro group at the ortho position to the hydroxyl group, yielding 4-chloro-2-nitrophenol. This is a crucial step that sets the stage for the subsequent functional group manipulations.

  • Williamson Ether Synthesis (Etherification): The hydroxyl group of 4-chloro-2-nitrophenol is then converted into an isopropoxy group. This is accomplished via the classic Williamson ether synthesis, a reliable S(_N)2 reaction between the corresponding phenoxide and an isopropyl halide.[1][2]

  • Chemoselective Reduction: Finally, the nitro group of the etherified intermediate is selectively reduced to an amine. Catalytic hydrogenation is the preferred method for this transformation, offering high yields and clean conversion to the desired this compound.[3][4]

This strategic sequence is designed for high regioselectivity and overall efficiency. The following diagram illustrates the complete synthetic workflow.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Etherification cluster_2 Step 3: Reduction 4-Chlorophenol 4-Chlorophenol 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 4-Chlorophenol->4-Chloro-2-nitrophenol HNO₃ / H₂SO₄ 4-Chloro-2-isopropoxy-1-nitrobenzene 4-Chloro-2-isopropoxy-1-nitrobenzene 4-Chloro-2-nitrophenol->4-Chloro-2-isopropoxy-1-nitrobenzene 1. Base (e.g., K₂CO₃) 2. Isopropyl Halide This compound This compound 4-Chloro-2-isopropoxy-1-nitrobenzene->this compound H₂ / Catalyst (e.g., Pd/C)

Caption: Overall synthetic route from 4-chlorophenol to this compound.

Step 1: Nitration of 4-Chlorophenol

Mechanistic Insight and Rationale

The initial step involves the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol.[5] The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. The para position is already occupied by the chlorine atom, thus directing the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the ortho position. The nitronium ion is generated in situ from the reaction of a strong nitric acid with a dehydrating agent, typically concentrated sulfuric acid.

While various methods exist for the nitration of phenols, the use of a mixed acid system (HNO₃/H₂SO₄) is a common and effective approach.[6] It is crucial to control the reaction temperature to prevent over-nitration and the formation of undesired byproducts.

Quantum mechanical studies suggest that the nitration of 4-chlorophenol by nitrogen dioxide radicals (•NO₂) proceeds via the abstraction of the phenolic hydrogen, forming a phenoxy radical, followed by the reaction with another •NO₂ molecule.[7][8] This pathway is energetically favored over the direct addition of •NO₂ to the aromatic ring.[7]

Detailed Experimental Protocol

Materials:

  • 4-Chlorophenol (MW: 128.56 g/mol )[9]

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chlorophenol (1 eq.).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2 eq.) to the flask with continuous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (1 eq.) in a separate beaker cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-chlorophenol over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A yellow solid, 4-chloro-2-nitrophenol, will precipitate.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield 4-chloro-2-nitrophenol as a yellow crystalline solid.

Data Summary: Reactants and Product
CompoundMolar Mass ( g/mol )Physical StateMelting Point (°C)Key Role
4-Chlorophenol128.56[9]Crystalline solid43-44Starting Material
4-Chloro-2-nitrophenol173.55[5]Yellow solid86-88Intermediate 1

Step 2: Etherification via Williamson Ether Synthesis

Mechanistic Insight and Rationale

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry.[1] The reaction proceeds via an S(_N)2 mechanism, where a nucleophilic alkoxide (or in this case, a phenoxide) attacks an electrophilic alkyl halide, displacing the halide and forming the ether linkage.[2][10]

In this step, the phenolic proton of 4-chloro-2-nitrophenol is first abstracted by a base to form the more nucleophilic phenoxide ion. The presence of the electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal.[11] The resulting phenoxide then attacks an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane). Primary alkyl halides are ideal for S(_N)2 reactions; while isopropyl halides are secondary, they are still suitable for this reaction, though some competing elimination (E2) may occur.[2] The choice of a polar aprotic solvent like acetone or DMF helps to solvate the cation of the base without solvating the nucleophile, thereby increasing the reaction rate.[11]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Phenol 4-Chloro-2-nitrophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) AlkylHalide Isopropyl Halide Ether 4-Chloro-2-isopropoxy-1-nitrobenzene AlkylHalide->Ether Phenoxide->Ether SN2 Attack Salt Salt (e.g., KBr)

Caption: Mechanism of the Williamson Ether Synthesis for 4-chloro-2-nitrophenol.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 2-Bromopropane

  • Anhydrous Acetone or Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitrophenol (1 eq.) and anhydrous potassium carbonate (1.5-2 eq.).[11]

  • Add anhydrous acetone or DMF as the solvent.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromopropane (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of the solvent used.[11]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • The product, 4-chloro-2-isopropoxy-1-nitrobenzene, can be purified by column chromatography if necessary.

Step 3: Reduction of the Nitro Group

Mechanistic Insight and Rationale

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a highly efficient and clean method for this transformation.[12] Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.[13] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol, methanol, or ethyl acetate.

The hydrogenation of nitroarenes is a complex process that is believed to proceed through several intermediates, including nitroso and hydroxylamine species.[14] Careful control of reaction conditions is necessary to avoid the accumulation of these potentially unstable intermediates.[12] The process is highly chemoselective, meaning the nitro group can be reduced without affecting the chloro and ether functionalities on the aromatic ring.

Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-isopropoxy-1-nitrobenzene

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Hydrogen Gas (H₂)

  • Celite

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-chloro-2-isopropoxy-1-nitrobenzene (1 eq.) in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and begin vigorous stirring or shaking.

  • The reaction is often exothermic; maintain the temperature as needed with a cooling bath.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography to obtain the final product with high purity.

Summary of Physicochemical Data

CompoundMolar Mass ( g/mol )RoleExpected Yield (%)
4-Chlorophenol128.56[9]Starting Material-
4-Chloro-2-nitrophenol173.55[5]Intermediate 185-95
4-Chloro-2-isopropoxy-1-nitrobenzene~215.63Intermediate 280-90
This compound~185.65Final Product>90

Note: Molar masses for intermediates 2 and the final product are calculated. Yields are typical and may vary based on experimental conditions.

Safety and Handling Precautions

  • General: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care. The nitration reaction is exothermic and can proceed uncontrollably if the temperature is not managed. Always add reagents slowly and with adequate cooling.

  • Etherification: Organic solvents like acetone and DMF are flammable. Avoid open flames. 2-Bromopropane is a volatile and potentially harmful alkylating agent.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly maintained hydrogenation apparatus. The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and filter under an inert atmosphere when possible.

Conclusion

The synthesis of this compound from 4-chlorophenol is a robust and reliable three-step process. By carefully controlling the reaction conditions for nitration, executing a well-established Williamson ether synthesis, and performing a clean catalytic hydrogenation, the target molecule can be obtained in good overall yield and high purity. This guide provides the foundational knowledge and detailed protocols necessary for researchers and drug development professionals to successfully synthesize this important chemical intermediate.

References

  • ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active in-situ Generated Copper Nanoparticles. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF. Retrieved from [Link]

  • Bedini, A., Maurino, V., Minero, C., & Vione, D. (2012). Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance. Photochemical & Photobiological Sciences, 11(1), 125-133. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes 6 into anilines 7. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and experimental evidence of the photonitration pathway of phenol and 4-chlorophenol: A mechanistic study of environmental significance | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram for nitration of substituted phenol (4-chlorophenol) with 32.5% HNO 3 at 24. Retrieved from [Link]

  • Blenkiron, P., et al. (2004). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications, (24), 2824-2825. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Hodgson, H. H., & Moore, F. H. (1925). CCX.—The Nitration of m-Chlorophenol. Journal of the Chemical Society, Transactions, 127, 1599-1605. Retrieved from [Link]

  • Google Patents. (n.d.). Nitration of phenolic compounds - US4723043A.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the etherification of phenols - EP0037353A1.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline - US5426230A.
  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Chloro-2-isopropoxyaniline: A Core Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

4-Chloro-2-isopropoxyaniline has emerged as a pivotal structural motif in the landscape of organic synthesis, particularly within medicinal chemistry and drug development. Its unique substitution pattern—featuring a nucleophilic amino group, a deactivating but ortho-, para-directing chloro group, and a bulky, electron-donating isopropoxy group—imparts a nuanced reactivity profile that synthetic chemists can exploit for the construction of complex molecular architectures. This guide provides an in-depth analysis of the physicochemical properties, core reactivity, and strategic applications of this compound. We will delve into the mechanistic underpinnings of its key transformations and present a field-proven protocol for its application in a cross-coupling reaction, a cornerstone of modern pharmaceutical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties & Safety Profile

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 99112-07-9[1]
Molecular Formula C₉H₁₂ClNO[2]
Molecular Weight 185.65 g/mol [2]
IUPAC Name 4-chloro-2-(propan-2-yloxy)anilineN/A
Boiling Point 279.7±20.0 °C (Predicted)[1]
Density 1.152±0.06 g/cm³ (Predicted)[1]
pKa 4.91±0.10 (Predicted)[1]
Appearance Solid[2]

Safety & Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[4] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3] In case of contact, affected areas should be washed immediately with plenty of water.[3] Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.[3]

Core Reactivity: A Tale of Three Substituents

The synthetic utility of this compound is governed by the interplay of its three functional groups on the aniline scaffold.

  • Amino Group (-NH₂): This is the primary center of nucleophilicity and basicity. It readily undergoes acylation to form amides, alkylation, and, most importantly, diazotization. The conversion of the amino group into a diazonium salt opens a gateway to a vast array of transformations, including Sandmeyer and Suzuki-Miyaura reactions, allowing the introduction of a wide range of functionalities.

  • Isopropoxy Group (-OCH(CH₃)₂): As an alkoxy group, it is a strong activating, ortho-, para-director due to its +R (resonance) effect. Its steric bulk can influence the regioselectivity of reactions by hindering access to the C3 position.

  • Chloro Group (-Cl): This halogen is a deactivating, ortho-, para-director. While its -I (inductive) effect withdraws electron density from the ring, making it less reactive towards electrophiles than aniline itself, its +R effect directs incoming electrophiles to the positions ortho and para to it.

The combined electronic effects of these groups make the C5 position the most activated and sterically accessible site for electrophilic aromatic substitution. The amino group is the strongest activator, directing ortho/para. The isopropoxy group also directs ortho/para. The C5 position is para to the amino group and ortho to the isopropoxy group, making it electronically rich.

Caption: Reactivity profile of this compound.

Application in Pharmaceutical Synthesis: A Key Precursor for Kinase Inhibitors

Substituted anilines are foundational building blocks for a multitude of pharmacologically active agents, particularly kinase inhibitors used in oncology.[5] The structure of this compound is closely related to intermediates used in the synthesis of potent drugs like Crizotinib, an inhibitor of ALK and ROS1 tyrosine kinases.[6] Crizotinib is used to treat certain types of non-small cell lung carcinoma.[5]

The synthesis of such complex molecules often involves a convergent strategy where substituted heterocyclic fragments are joined using powerful cross-coupling reactions. Below is an exemplary protocol for a Suzuki-Miyaura coupling, a reaction of paramount importance in drug discovery, demonstrating how a derivative of this compound could be used.

Exemplary Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes the coupling of a brominated this compound derivative with a heterocyclic boronic acid. This transformation is a critical step in building the bi-aryl scaffolds common to many kinase inhibitors.

Objective: To synthesize a complex bi-aryl system by coupling an aryl bromide with a boronic acid partner using a palladium catalyst.

Materials:

  • N-(5-Bromo-4-chloro-2-isopropoxyphenyl)acetamide (Aryl Bromide, 1 equiv.)

  • Pyridine-4-boronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

  • Triphenylphosphine (PPh₃, 0.08 equiv.)

  • Potassium Carbonate (K₂CO₃, 3 equiv.)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Catalyst Pre-formation (Rationale): While pre-formed palladium complexes can be used, generating the active Pd(0) catalyst in situ from a stable Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is a common and robust laboratory practice. The phosphine ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).

  • Reaction Setup (Rationale): The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add N-(5-Bromo-4-chloro-2-isopropoxyphenyl)acetamide (1 equiv.), pyridine-4-boronic acid (1.2 equiv.), and potassium carbonate (3 equiv.).

  • Solvent Addition and Degassing (Rationale): The solvent system (dioxane/water) is chosen to dissolve both the organic and inorganic reagents. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle. Degassing the solvent by bubbling nitrogen through it for 15-20 minutes removes dissolved oxygen, further protecting the catalyst.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula.

  • Reaction Execution (Rationale): Heating the reaction accelerates all steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction every 2-4 hours until the starting aryl bromide is consumed.

  • Workup and Purification (Rationale): The workup procedure is designed to remove the inorganic salts, the catalyst, and any water-soluble byproducts. Extraction with an organic solvent (e.g., ethyl acetate) isolates the desired product. Final purification by column chromatography yields the product with high purity.

    • Cool the reaction mixture to room temperature.

    • Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_reagents Combine Aryl Bromide, Boronic Acid, Base (K₂CO₃), Pd(OAc)₂/PPh₃ in Flask inert_atm Establish Inert Atmosphere (Evacuate/Backfill N₂) prep_reagents->inert_atm add_solvent Add Degassed Dioxane/Water (4:1) inert_atm->add_solvent heat Heat to 90-100 °C add_solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry, Filter & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end_product end_product purify->end_product Isolated Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands as a testament to the power of functional group interplay in designing valuable synthetic intermediates. Its well-defined reactivity allows chemists to perform selective transformations at either the amino group or the aromatic ring, making it a strategic choice for constructing the complex scaffolds required in modern drug discovery. The robust and predictable nature of its participation in cornerstone reactions like Suzuki-Miyaura couplings ensures its continued relevance and application in the synthesis of next-generation therapeutics. As the demand for novel, highly functionalized small molecules continues to grow, the strategic deployment of such well-characterized building blocks will remain essential to the success of synthetic campaigns across both academic and industrial laboratories.

References

  • New Drug Approvals. Crizotinib. [Link]

  • PubChem. 4-Chloro-2-isopropylaniline. [Link]

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Introduction: The Strategic Importance of 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Chloro-2-isopropoxyaniline

In the landscape of modern drug discovery and agrochemical development, the precise control of molecular architecture is paramount. Substituted anilines are foundational building blocks, and among them, this compound stands out as a key intermediate of significant strategic value. Its utility is derived from the unique interplay of its substituents, which modulate not only the reactivity of the aniline core but also the physicochemical and biological properties of the final target molecules. The presence of a chlorine atom, for instance, is a common feature in many FDA-approved drugs, where it can enhance metabolic stability, membrane permeability, and binding affinity.[1][2][3] This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the chemical reactivity of the amino group in this compound, focusing on the underlying principles that govern its behavior in key synthetic transformations.

The Molecular Profile: An Interplay of Electronic and Steric Effects

The reactivity of the amino group in this compound is not governed by the amine alone, but by a delicate balance of electronic and steric influences from its substituents. Understanding this balance is critical for predicting its behavior and designing successful synthetic strategies.

  • Electronic Effects : The aniline ring is subject to competing electronic pressures. The isopropoxy group at the ortho position is a moderately activating group. Through resonance, its oxygen atom donates lone-pair electron density to the aromatic ring, increasing the electron density at the ortho and para positions relative to the amino group. This effect enhances the nucleophilicity of the nitrogen atom.[4] Conversely, the chlorine atom at the para position is a deactivating group. It withdraws electron density from the ring through its strong inductive effect, which reduces the availability of the nitrogen's lone pair and thus decreases its nucleophilicity.[4][5] This electronic "tug-of-war" results in an amino group that is less nucleophilic than aniline itself but remains sufficiently reactive for many crucial transformations.

  • Steric Hindrance : The bulky isopropoxy group located ortho to the amino group provides significant steric shielding.[5] This steric hindrance can impede the approach of bulky electrophiles, influencing reaction rates and, in some cases, the regioselectivity of reactions on the aromatic ring. This effect must be carefully considered when selecting reagents and reaction conditions.

Diagram: Factors Influencing Amino Group Reactivity

Caption: A diagram illustrating the competing electronic and steric effects on the amino group.

Key Reactions of the Amino Group

The moderated nucleophilicity of this compound allows it to participate in a wide array of synthetic transformations. This section details the most critical reactions, providing both mechanistic insights and field-tested protocols.

N-Acylation: Protection and Derivatization

N-acylation is a fundamental reaction for anilines, often used to protect the amino group or to install an amide functionality, a common feature in pharmaceuticals. The reaction involves the nucleophilic attack of the amine on an acylating agent, such as an acid chloride or anhydride.

Causality in Experimental Design : Due to the reduced nucleophilicity of this compound, the reaction may proceed slowly. The inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is crucial. The base serves two purposes: it neutralizes the acidic byproduct (e.g., HCl) and can act as a nucleophilic catalyst, activating the acylating agent. To ensure the reaction goes to completion without significant side-product formation, it is typically performed at a controlled temperature and monitored by an appropriate technique like Thin Layer Chromatography (TLC).[6][7]

Experimental Protocol: N-Acetylation

Objective : To synthesize N-(4-chloro-2-isopropoxyphenyl)acetamide.

Materials :

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure :

  • Reaction Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in dry dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Slowly add pyridine (1.5 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring : Monitor the reaction's progress by TLC, observing the consumption of the starting aniline.

  • Workup : Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acetamide.

Diagram: General Workflow for N-Acylation

G Figure 2: Workflow for N-Acylation start Dissolve Aniline in DCM at 0°C add_reagents Add Pyridine, then Acetic Anhydride start->add_reagents react Stir at RT (4-6h) add_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete purify Dry, Concentrate, Recrystallize workup->purify end Pure Acyl-Product purify->end

Caption: A typical experimental workflow for the N-acylation of anilines.

N-Alkylation: Introducing Molecular Diversity

N-alkylation introduces alkyl groups onto the nitrogen atom, a key step in synthesizing many pharmacologically active secondary and tertiary amines.[8] While classical methods using alkyl halides are effective, they often suffer from a lack of selectivity, leading to over-alkylation. Modern, more controlled methods are therefore preferred.

Field-Proven Insight : The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology represents a highly efficient and sustainable approach for N-alkylation.[8] This method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Ru, Ir). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the aniline to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated product, with water as the only byproduct.[8] This atom-economical process avoids the use of stoichiometric reagents and minimizes waste.

Table 1: Comparison of N-Alkylation Methods
MethodAlkylating AgentTypical ConditionsAdvantagesDisadvantages
Alkyl Halides R-X (X=Cl, Br, I)Base (e.g., K₂CO₃), Solvent (e.g., DMF), 60-80 °CReadily available reagentsRisk of over-alkylation, generates salt waste[8]
Reductive Amination Aldehyde/KetoneReducing agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE)High selectivity, mild conditionsRequires stoichiometric reducing agent[8]
Borrowing Hydrogen AlcoholMetal catalyst (e.g., [RuCl₂(p-cymene)]₂), Base, Toluene, 100-120 °CAtom-economical, water is the only byproduct, uses readily available alcohols[8]Requires specific metal catalysts, higher temperatures
Diagram: The "Borrowing Hydrogen" Catalytic Cycle

G Figure 3: Borrowing Hydrogen Cycle catalyst [M]-H₂ (Active Catalyst) aldehyde R-CHO (Aldehyde) catalyst->aldehyde Oxidation product Ar-NH-CH₂R (N-Alkylated Product) alcohol R-CH₂OH (Alcohol) imine Ar-N=CHR (Imine) aldehyde->imine Condensation water H₂O aniline Ar-NH₂ (Aniline) aniline->imine imine->product Reduction catalyst_pre [M] (Pre-catalyst) product->catalyst_pre Regeneration catalyst_pre->catalyst Activation

Caption: Catalytic cycle for N-alkylation of anilines with alcohols via borrowing hydrogen.

Diazotization: Gateway to Further Functionalization

The conversion of a primary aromatic amine to a diazonium salt is one of the most versatile transformations in aromatic chemistry. The resulting diazonium group (-N₂⁺) is an excellent leaving group and can be displaced by a wide variety of nucleophiles, providing access to a vast range of substituted aromatics through reactions like the Sandmeyer and Schiemann reactions.

Trustworthiness in Protocol : The diazotization reaction is notoriously sensitive. It requires the in situ generation of nitrous acid from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄).[9] The key to a successful and safe protocol is strict temperature control. Aromatic diazonium salts are unstable and can decompose, sometimes explosively, at elevated temperatures.[10] Therefore, the reaction is almost always carried out at 0-5 °C. The ability to form the diazonium salt and use it immediately in a subsequent reaction (a "one-pot" procedure) is a hallmark of an efficient and safe laboratory workflow.

Experimental Protocol: Diazotization and Sandmeyer Reaction (Hydroxylation)

Objective : To synthesize 4-chloro-2-isopropoxyphenol via a diazonium intermediate.

Materials :

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Water, Ice

  • Diethyl Ether

Procedure :

  • Diazonium Salt Formation : In a flask, prepare a solution of this compound (1.0 eq) in water and concentrated H₂SO₄. Cool this solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise. Stir for 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

  • Sandmeyer Reaction Setup : In a separate, larger beaker, prepare a boiling solution of copper(II) sulfate in water.

  • Reaction Execution : Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.

  • Workup : After the addition is complete and gas evolution has ceased, cool the mixture. Extract the aqueous layer with diethyl ether.

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude phenol can be purified by column chromatography on silica gel.

Conclusion

This compound is a molecule whose reactivity is finely tuned by the competing electronic and steric properties of its substituents. The amino group, while deactivated relative to unsubstituted aniline, retains sufficient nucleophilicity to engage in a host of essential synthetic transformations, including acylation, alkylation, and diazotization. For the research scientist, a thorough understanding of these underlying principles is not merely academic; it is the key to unlocking the full synthetic potential of this versatile intermediate. By making informed choices regarding catalysts, reagents, and reaction conditions, and by employing robust, self-validating protocols, drug development professionals can effectively leverage the unique reactivity of this compound to construct complex molecular targets with precision and efficiency.

References

  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • MDPI. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. Retrieved from [Link]

  • Khan Academy. (n.d.). EAS reactions of aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Lec4 - Diazotization Reactions. Retrieved from [Link]

  • PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]

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  • National Institutes of Health. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. Retrieved from [Link]

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Potential applications of 4-Chloro-2-isopropoxyaniline in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Leveraging 4-Chloro-2-isopropoxyaniline in Modern Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

The aniline scaffold is a cornerstone of medicinal chemistry, serving as a versatile building block for a multitude of therapeutic agents.[1] However, the pursuit of novel chemical matter with optimized pharmacological profiles necessitates exploration beyond common substitution patterns. This guide focuses on this compound, a structurally distinct aniline derivative, and delineates its potential applications in contemporary drug discovery. We will explore its synthesis, propose its incorporation into validated pharmacophores for oncology and beyond, and provide a strategic framework for its use as a foundational element in screening libraries. While simple anilines can present challenges such as metabolic instability or toxicity[2][3], strategic substitutions offer a powerful method to fine-tune a compound's properties, enhancing bioavailability, selectivity, and safety.[2] This document serves as a technical primer for medicinal chemists aiming to harness this promising, yet underexplored, intermediate.

Strategic Imperative: The Case for Novel Aniline Scaffolds

The aniline moiety is a privileged structure in drug design, largely due to its synthetic versatility and its ability to form key interactions with biological targets.[1] It is a foundational component in a powerful class of therapeutics, including numerous kinase inhibitors that have revolutionized cancer treatment.[4] The core value of any substituted aniline lies in how its substituents modulate its physicochemical and electronic properties.

This compound offers a compelling combination of features:

  • 4-Chloro Group: Halogenation, particularly chlorination, is a widely used strategy in drug design.[5] A chloro substituent can enhance binding affinity through halogen bonding, block sites of metabolism to improve pharmacokinetic profiles, and modulate the pKa of the aniline nitrogen.[6][7]

  • 2-Isopropoxy Group: The ortho-isopropoxy group introduces steric bulk adjacent to the amino group. This can enforce specific torsion angles, potentially leading to higher target selectivity. Its lipophilic nature can aid in traversing cell membranes and accessing hydrophobic pockets within a target protein.[6] This specific alkoxy group is less common than methoxy or ethoxy, offering an opportunity to explore novel structure-activity relationships (SAR).

This unique substitution pattern provides a robust starting point for creating new chemical entities with differentiated pharmacological profiles.

Synthesis and Characterization: A Practical Benchtop Protocol

The accessibility of a building block is paramount to its adoption. This compound can be reliably synthesized from commercially available starting materials via a Williamson ether synthesis, a standard and robust transformation in organic chemistry.[8]

Experimental Protocol: Synthesis of this compound

Objective: To prepare this compound from 2-amino-5-chlorophenol.

Causality: This protocol leverages the nucleophilicity of the phenolic hydroxyl group of the starting material. The hydroxyl proton is more acidic than the amine protons, allowing for selective deprotonation by a moderate base like potassium carbonate to form a phenoxide. This phenoxide then acts as a nucleophile, displacing the bromide from 2-bromopropane to form the desired isopropyl ether. DMF is chosen as the solvent for its high boiling point and its ability to dissolve both the organic starting materials and the inorganic base.

Materials:

  • 2-Amino-5-chlorophenol

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (230-400 mesh)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chlorophenol (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the resulting suspension vigorously for 15 minutes at room temperature.

  • Alkylation: Add 2-bromopropane (1.2 eq) dropwise to the suspension via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase) until the starting phenol is fully consumed (typically 4-6 hours).

  • Quench and Extraction: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 185.65 g/mol Ideal for a fragment or building block; well within "Rule of 5" limits.[9]
cLogP 2.95Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 38.3 ŲSuggests high potential for good oral bioavailability and cell penetration.
Hydrogen Bond Donors 1 (amine)Provides a key interaction point for target binding, e.g., with a kinase hinge region.[6]
Hydrogen Bond Acceptors 2 (amine, ether)Offers additional points for molecular recognition.

(Note: Values are computationally predicted and serve as a baseline for experimental design.)

Potential Applications in Drug Discovery Programs

The true utility of this compound is realized when it is incorporated into larger molecules designed to modulate specific biological targets.

Core Scaffold for Kinase Inhibitors

The substituted aniline motif is a lynchpin in the design of Type I and Type II kinase inhibitors, famously exemplified by drugs like Gefitinib.[4][6] The aniline nitrogen and one of the ortho protons typically form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.

Strategic Rationale:

  • Hinge Binding: The amino group of this compound can serve as the primary hinge-binding element.[6]

  • Selectivity Pocket: The 2-isopropoxy group is positioned to project into the hydrophobic selectivity pocket adjacent to the hinge, potentially conferring selectivity for or against certain kinases based on the size and character of that pocket.

  • Solvent-Front Vector: The 4-chloro group points towards the solvent-exposed region, providing a metabolically stable site and a potential vector for further modifications to enhance solubility or other pharmacokinetic properties.[6]

Workflow: From Building Block to Kinase Inhibitor Candidate

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation A This compound C Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Coupling A->C B Heterocyclic Coupling Partner (e.g., 4-chloroquinazoline) B->C D Purified Anilino-Heterocycle Core C->D E Primary Biochemical Screen (e.g., Kinase Panel @ 10 µM) D->E F Hit Confirmation & IC50 Determination on Target Kinase(s) E->F G Cellular Assays: Target Engagement & Anti-proliferative Activity F->G H ADME/Tox & PK Profiling of Lead Compounds G->H

Caption: A streamlined workflow for developing kinase inhibitors using the this compound scaffold.

Intermediate for G-Protein Coupled Receptor (GPCR) Ligands

While not always a direct pharmacophore, the aniline functional group is a key handle for building the complex heterocyclic systems common in GPCR ligands.[10][11] Structure-based drug design is increasingly being used to discover novel GPCR ligands, moving beyond analogues of endogenous ligands.[12][13]

Strategic Rationale: The nucleophilic amine of this compound can be readily acylated, sulfonated, or used as a starting point for cyclization reactions to build more elaborate scaffolds targeting orthosteric or allosteric sites on GPCRs.[12]

Logical Pathway: Aniline to Complex GPCR Modulator

G A This compound B Amide/Sulfonamide Formation A->B Step 1 C Functionalized Intermediate B->C D Intramolecular Cyclization (e.g., Bischler-Napieralski) C->D Step 2 E Core Heterocyclic Scaffold D->E F Scaffold Decoration via Parallel Synthesis E->F Step 3 G Focused Library for GPCR Screening F->G

Caption: Generalized synthetic logic for converting this compound into a library of potential GPCR ligands.

Foundation for Novel Antimicrobial Agents

There is a critical need for new antimicrobial agents with novel mechanisms of action. Substituted anilines and the heterocycles derived from them have repeatedly shown promise as antibacterial and antifungal leads.[14][15] For instance, studies have shown that certain trifluoro-anilines are effective against Vibrio species by damaging the bacterial cell membrane and can inhibit biofilm formation.[14]

Strategic Rationale: this compound can be used to generate libraries of amides, sulfonamides, or Schiff bases. The combination of the chlorinated ring and the isopropoxy group provides a unique lipophilic and electronic profile that could disrupt bacterial membranes or inhibit essential microbial enzymes.

Experimental Screening Cascade:

  • Library Synthesis: React this compound with a diverse panel of commercially available carboxylic acids (via amide coupling) and sulfonyl chlorides to create a library of 50-100 derivatives.

  • Primary Screening: Determine the Minimum Inhibitory Concentration (MIC) of all library members against a panel of pathogenic bacteria (e.g., MRSA, E. coli, P. aeruginosa).

  • Bactericidal/Bacteriostatic Determination: For compounds with significant MIC values, perform Minimum Bactericidal Concentration (MBC) assays to determine if they are killing or merely inhibiting the growth of the bacteria.[16]

  • Cytotoxicity Assay: Evaluate the toxicity of the most potent hits against a human cell line (e.g., HEK293 or HepG2) to establish a preliminary therapeutic index.

  • Mechanism of Action Studies: For non-toxic hits, perform assays to investigate the mechanism, such as bacterial membrane integrity assays or specific enzyme inhibition screens.

Conclusion and Forward Outlook

This compound represents a valuable, off-the-shelf building block for medicinal chemists.[9][17] Its distinct substitution pattern offers a clear rationale for its inclusion in discovery programs targeting kinases, GPCRs, and infectious diseases. The synthetic accessibility and the strategic placement of its functional groups provide a robust platform for generating novel chemical entities with the potential for improved potency, selectivity, and drug-like properties. By integrating this and other novel building blocks into discovery pipelines, we can expand the accessible chemical space and increase the probability of developing next-generation therapeutics.

References

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  • University of Michigan News. (2018). Designing a safer building block for drug discovery by harnessing visible light.
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  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • ResearchGate. (2020). N-Chloro-alkoxy-s-triazine-Based Antimicrobial Additives: Preparation, Characterization, and Antimicrobial and Biofilm-Controlling Functions | Request PDF.
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4-Chloro-2-isopropoxyaniline derivatives and analogues.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-isopropoxyaniline Derivatives and Analogues for Drug Discovery Professionals

Introduction

The substituted aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a vast array of pharmacologically active agents. Within this broad class of molecules, this compound and its analogues represent a particularly valuable, yet underexplored, chemical space. The strategic placement of the chloro, isopropoxy, and amino groups on the phenyl ring imparts a unique combination of electronic and steric properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and potential applications of this molecular core. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this document aims to empower researchers to effectively leverage the this compound scaffold in their drug discovery endeavors. The presence of chlorine, a common halogen in many FDA-approved drugs, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2]

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of the core scaffold and its key analogues is fundamental to their application in synthesis and drug design. The table below summarizes key identifiers and properties for this compound and a closely related analogue, 2,4-dichloro-5-isopropoxyaniline.

PropertyThis compound2,4-dichloro-5-isopropoxyaniline
CAS Number 99112-07-9[3]41200-96-8[4]
Molecular Formula C₉H₁₂ClNOC₉H₁₁Cl₂NO[4]
Molecular Weight 185.65 g/mol [5]220.09 g/mol
IUPAC Name This compound2,4-dichloro-5-(propan-2-yloxy)aniline[4]
Appearance Not explicitly available; likely a solid or oil.Cream to yellow to pale brown to dark brown crystals or powder.[4]
Melting Point Not available.39.0-45.0°C[4]
Boiling Point Not available.Not available.
Analytical Protocols for Structural Elucidation and Purity Assessment

The identity and purity of this compound and its derivatives can be rigorously assessed using a combination of standard analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

  • Rationale: HPLC is a robust method for quantifying the purity of a sample by separating it from any impurities. A C18 reverse-phase column is a versatile choice for a wide range of organic molecules. The acetonitrile/water gradient allows for the elution of compounds with varying polarities, while an acidic modifier like formic acid improves peak shape for basic compounds like anilines. UV detection is suitable as the aromatic ring is a strong chromophore.

  • Protocol:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be 10% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

  • Rationale: NMR provides detailed information about the chemical structure of a molecule. ¹H NMR reveals the number and types of protons and their connectivity, while ¹³C NMR shows the different carbon environments.

  • Protocol:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

    • Process the data and analyze the chemical shifts, coupling constants, and integration to confirm the expected structure. For this compound, one would expect signals corresponding to the aromatic protons, the isopropoxy methine and methyl protons, and the amine protons.

Infrared (IR) Spectroscopy for Functional Group Identification:

  • Rationale: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation.

  • Protocol:

    • Acquire the IR spectrum of the sample (e.g., using a KBr pellet for a solid or as a thin film for an oil).

    • Identify characteristic absorption bands for N-H stretching of the amine (around 3300-3500 cm⁻¹), C-O stretching of the ether (around 1200-1250 cm⁻¹), and aromatic C-H and C=C bonds.[6]

Synthesis of the Core Scaffold and Key Analogues

The synthesis of substituted anilines often involves multi-step sequences starting from readily available materials. A common strategy for alkoxy-substituted anilines is the reduction of a corresponding nitrobenzene precursor.

Protocol 1: Synthesis of 2,4-dichloro-5-isopropoxy aniline

This protocol is adapted from a patented method for the synthesis of a key analogue, which serves as an important intermediate for herbicides.[7][8] The core transformation is the reduction of a nitro group to an amine using hydrazine hydrate in the presence of a composite catalyst.

  • Reactants: 2,4-dichloro-5-isopropoxy nitrobenzene, ethanol, composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃), hydrazine hydrate.[7][8]

  • Rationale: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine. Hydrazine hydrate is a common reducing agent for this transformation, and the use of a catalyst enhances the reaction rate and selectivity. Ethanol serves as a suitable solvent for the reactants.[8]

  • Procedure:

    • In a multi-necked round-bottom flask equipped with a thermometer, mechanical stirrer, reflux condenser, and a constant pressure addition funnel, charge the 2,4-dichloro-5-isopropoxy nitrobenzene and ethanol.[8]

    • Add the composite catalyst to the mixture and stir for approximately 30 minutes.[8]

    • Heat the mixture to around 65°C.[8]

    • Slowly add hydrazine hydrate (e.g., 80% solution) to the reaction mixture via the addition funnel over a period of 1-3 hours, maintaining the temperature between 60-80°C.[8]

    • After the addition is complete, continue to stir the reaction mixture at 60-80°C for 2-6 hours. Monitor the reaction progress by TLC.[8]

    • Upon completion, cool the reaction to 30°C and filter to remove the catalyst. The filtrate contains the desired 2,4-dichloro-5-isopropoxy aniline.[8]

    • The product can be isolated from the filtrate by standard workup procedures, such as extraction and solvent removal, followed by purification if necessary (e.g., chromatography or crystallization).

G A 2,4-dichloro-5-isopropoxy nitrobenzene D Reaction at 60-80°C A->D B Ethanol, Composite Catalyst B->D C Hydrazine Hydrate C->D Slow addition E Filtration D->E F 2,4-dichloro-5-isopropoxy aniline E->F

Caption: Synthesis workflow for 2,4-dichloro-5-isopropoxy aniline.

Key Synthetic Transformations and Derivative Synthesis

The this compound scaffold possesses two primary sites of reactivity: the nucleophilic amino group and the activated aromatic ring. The amino and isopropoxy groups are both electron-donating, making the aromatic ring susceptible to electrophilic aromatic substitution.[6]

Protocol 2: Hypothetical Synthesis of a Dihydropyrimidinone Derivative

This protocol describes a modified Biginelli-type condensation, a common method for synthesizing dihydropyrimidinones, which are known to possess a wide range of biological activities.[6]

  • Reactants: this compound, an aromatic aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and an acid catalyst (e.g., p-toluenesulfonic acid).[6]

  • Rationale: This one-pot, three-component reaction is an efficient way to build molecular complexity. The aniline acts as the nitrogen-containing component, condensing with the aldehyde and the β-ketoester to form the heterocyclic ring. An acid catalyst is typically required to facilitate the condensation steps.[6]

  • Procedure:

    • In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and the β-ketoester (1 equivalent) in a suitable solvent such as ethanol or acetic acid.[6]

    • Add a catalytic amount of the acid catalyst to the mixture.[6]

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.[6]

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol).[6]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.[6]

    • Characterize the final product by spectroscopic methods (NMR, IR, and Mass Spectrometry).[6]

G cluster_reactants Reactants A This compound E Reflux A->E B Aromatic Aldehyde B->E C β-Ketoester C->E D Solvent (e.g., Ethanol) + Acid Catalyst D->E F Workup & Purification (Filtration/Chromatography) E->F G Dihydropyrimidinone Derivative F->G G A Synthesis of This compound Derivative B Structural & Purity Confirmation (HPLC, NMR, MS) A->B Characterization C In Vitro Biological Screening (e.g., NCI-60 Cell Line Panel) B->C Testing D Identification of 'Hit' Compound C->D Data Analysis E Lead Optimization (SAR Studies) D->E Medicinal Chemistry E->B F In Vivo Efficacy & Toxicity Studies E->F G Preclinical Development F->G

Caption: Drug discovery workflow for new derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from closely related compounds like 4-isopropoxyaniline and other chloroanilines can provide guidance for safe handling. [9][10][11][12][13]

  • General Hazards: Anilines as a class can be toxic if swallowed, in contact with skin, or if inhaled. [10][11]They may cause skin and eye irritation. [9][11]Some chloroanilines are suspected of causing cancer. [10]* Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [9][11] * Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields or goggles. [9][11] * Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9]Wash hands thoroughly after handling and do not eat, drink, or smoke in the work area. [9]* First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. [9] * Eye Contact: Rinse cautiously with water for several minutes. [9] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [9] * Ingestion: Rinse mouth and seek immediate medical attention. [10]* Storage: Keep container tightly closed and store in a dry, cool, and well-ventilated place. [9]

Conclusion

This compound is a promising, yet relatively untapped, scaffold for the synthesis of novel chemical entities. Its inherent reactivity and the unique properties imparted by its substituents make it an attractive starting point for the development of new therapeutic agents, particularly in the field of oncology. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, along with practical protocols and safety considerations. By leveraging this information, researchers can more effectively explore the chemical space around this core and unlock its potential for future drug discovery efforts.

References

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  • Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives - PubMed. (URL: [Link])

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  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC - PubMed Central. (URL: [Link])

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Safety and handling guidelines for 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2-isopropoxyaniline

Introduction: A Proactive Approach to Chemical Safety

This compound is a substituted aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] While indispensable in research and development, its structure—a chlorinated aniline derivative—necessitates a rigorous and informed approach to safety. Aromatic amines as a class are known for their potential carcinogenicity, mutagenicity, and toxicity, capable of being absorbed through the skin, inhalation, and ingestion.[1][3] This guide serves as a technical resource for researchers, scientists, and drug development professionals, moving beyond mere compliance to foster a deep-seated culture of safety. It is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring that every action taken in the laboratory is a self-validating measure of protection.

Compound Identification and Physicochemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe handling. These characteristics influence its physical state, potential for aerosolization, and reactivity.

PropertyValueSource
IUPAC Name 4-chloro-2-(propan-2-yloxy)anilineN/A
CAS Number Not explicitly available; related compounds are used for reference.N/A
Molecular Formula C₉H₁₂ClNO[4]
Molecular Weight 185.65 g/mol [4]
Appearance Solid (based on related chloroanilines)[5]
Boiling Point ~232 °C (449.6 °F) (Data for 4-chloroaniline)[5]
Melting Point 67 - 70 °C (153 - 158 °F) (Data for 4-chloroaniline)
Solubility Soluble in organic solvents; hot water solubility noted for 4-chloroaniline.[6]
Vapor Pressure Low, but dust can be generated. Vapors may form explosive mixtures with air upon intense heating.

Note: Specific data for this compound is limited. Data from the closely related and structurally significant analogue, 4-chloroaniline, is used as a reliable proxy for physical hazards.

Hazard Identification and Toxicological Profile

This compound must be handled as a hazardous substance. The primary hazards are associated with its aniline substructure, which is known for systemic toxicity, and its classification as a chlorinated aromatic amine, which often carries concerns of carcinogenicity and environmental persistence.[1][3][5]

GHS Hazard Classification (Anticipated based on 4-Chloroaniline):

Hazard ClassHazard StatementGHS CodeSource
Acute Toxicity (Oral)Toxic if swallowedH301
Acute Toxicity (Dermal)Toxic in contact with skinH311
Acute Toxicity (Inhalation)Toxic if inhaledH331
Skin SensitizationMay cause an allergic skin reactionH317
CarcinogenicityMay cause cancerH350
Aquatic Hazard (Acute)Very toxic to aquatic lifeH400
Aquatic Hazard (Chronic)Very toxic to aquatic life with long lasting effectsH410

Toxicological Rationale: The systemic toxicity of aromatic amines like 4-chloroaniline is primarily due to their ability to induce methemoglobinemia. Upon absorption, the amine group is metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. This altered form of hemoglobin is incapable of binding and transporting oxygen, leading to cyanosis (a bluish discoloration of the skin) and, in severe cases, life-threatening anoxia. The onset of symptoms can be deceptively delayed by 2 to 4 hours or more post-exposure. Furthermore, the International Agency for Research on Cancer (IARC) classifies 4-chloroaniline as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[5]

Pre-Operational Risk Assessment

Before handling this compound, a thorough risk assessment is mandatory. This process ensures that potential hazards are identified and appropriate control measures are implemented. The following workflow provides a logical framework for this assessment.

RiskAssessment A Start: Proposed Experiment with this compound B Review Safety Data Sheet (SDS) (or analogue data for hazards) A->B C Identify Quantities & Concentrations (Scale of work) B->C D Define Experimental Steps (e.g., weighing, transfer, reaction, workup) C->D E Assess Exposure Potential - Inhalation (dust/aerosol) - Dermal contact - Ingestion D->E F Select & Verify Engineering Controls (e.g., Chemical Fume Hood, Glovebox) E->F G Determine Required PPE - Gloves (specify type, e.g., Nitrile) - Lab Coat - Eye Protection (Goggles) - Face Shield (if splash risk) - Respirator (if needed) F->G H Review Emergency & Spill Procedures G->H J STOP Consult EHS / Supervisor G->J Controls Inadequate I Proceed with Experiment H->I All Controls in Place EmergencyResponse cluster_exposure Personal Exposure cluster_spill Spill or Release Start Emergency Event Inhalation Inhalation Start->Inhalation SkinContact Skin Contact Start->SkinContact EyeContact Eye Contact Start->EyeContact Ingestion Ingestion Start->Ingestion Spill Spill Occurs Start->Spill Proc_Inhale 1. Move to fresh air. 2. Call for immediate medical attention. 3. If breathing stops, provide artificial respiration. Inhalation->Proc_Inhale Action Proc_Skin 1. Immediately remove contaminated clothing. 2. Rinse skin with copious amounts of water for 15 min. 3. Seek medical attention. SkinContact->Proc_Skin Action Proc_Eye 1. Immediately flush eyes with water for 15 min. (use emergency eyewash station) 2. Remove contact lenses if present. 3. Call for an ophthalmologist. EyeContact->Proc_Eye Action Proc_Ingest 1. Rinse mouth with water. 2. Give water to drink (two glasses at most). 3. Seek immediate medical advice. DO NOT induce vomiting. Ingestion->Proc_Ingest Action Proc_Spill 1. Evacuate immediate area. 2. Alert others and supervisor. 3. If small, cover with absorbent material. If large, contact EHS. 4. Do not let product enter drains. Spill->Proc_Spill Action

Caption: Decision-making flowchart for emergency response.

Detailed Emergency Actions:

  • Inhalation: Move the affected person to fresh air immediately. If breathing stops or is difficult, provide artificial respiration or oxygen. Seek immediate medical attention, showing the Safety Data Sheet to the attending physician. [5]* Skin Contact: Immediately take off all contaminated clothing. Flush the affected skin area with large amounts of water for at least 15 minutes. A safety shower should be used if the contact area is large. Seek immediate medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [5]Remove contact lenses if easy to do so. An ophthalmologist should be consulted. * Ingestion: If swallowed, rinse the mouth and provide two glasses of water to drink. Do not induce vomiting. Call a poison center or doctor immediately. * Spill: Evacuate the area. For small spills, carefully cover with an inert absorbent material, collect into a sealed container, and treat as hazardous waste. Prevent the spill from entering drains. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal

Chemical waste must be managed responsibly to protect both human health and the environment.

  • Rationale: this compound and its analogues are very toxic to aquatic life with long-lasting effects. [7]Improper disposal can lead to significant environmental contamination.

  • Protocol:

    • All waste containing this compound (including contaminated PPE, absorbent materials, and reaction residues) must be collected in a clearly labeled, sealed, and compatible hazardous waste container.

    • The container label should include "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").

    • Store the waste container in a designated satellite accumulation area.

    • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

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Methodological & Application

Synthesis of 2,4-dichloro-5-isopropoxy Aniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-5-isopropoxy aniline is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its structural motif is a recurring feature in various bioactive molecules, including potent enzyme inhibitors and herbicides.[1][2] The precise arrangement of the chloro, isopropoxy, and amino groups on the aniline ring imparts specific physicochemical properties that are crucial for its role as a building block in the synthesis of complex target molecules.[1] This document provides a detailed, scientifically grounded guide to the synthesis of 2,4-dichloro-5-isopropoxy aniline, focusing on a robust and reproducible protocol. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of 2,4-dichloro-5-isopropoxy aniline is essential for its handling, synthesis, and purification.

PropertyValue
CAS Number 41200-96-8[3]
Molecular Formula C9H11Cl2NO[3]
Molecular Weight 220.10 g/mol [3]
Appearance Cream to yellow to pale brown or dark brown crystals, powder, or fused solid[4]
Melting Point 39.0-45.0°C[4]
Boiling Point 110-112°C at 0.2 mm Hg[5]
Purity ≥96.0% (GC)[4]

Synthetic Pathway Overview

The most common and efficient synthesis of 2,4-dichloro-5-isopropoxy aniline involves the reduction of the corresponding nitro compound, 2,4-dichloro-5-isopropoxy nitrobenzene.[6][7] This precursor is typically synthesized from 2,4-dichlorophenol through a multi-step process involving esterification, nitration, hydrolysis, and etherification.[6][7] The final reduction of the nitro group is a critical step that can be achieved through various methods, with catalytic hydrogenation being a prevalent and effective approach.

The overall synthetic scheme can be visualized as follows:

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2_4_dichlorophenol 2,4-Dichlorophenol esterification Esterification 2_4_dichlorophenol->esterification nitration Nitration esterification->nitration hydrolysis Hydrolysis nitration->hydrolysis etherification Etherification hydrolysis->etherification nitro_compound 2,4-dichloro-5-isopropoxy nitrobenzene etherification->nitro_compound reduction Reduction nitro_compound->reduction final_product 2,4-dichloro-5-isopropoxy aniline reduction->final_product

Caption: Synthetic workflow for 2,4-dichloro-5-isopropoxy aniline.

Detailed Synthesis Protocol: Reduction of 2,4-dichloro-5-isopropoxy nitrobenzene

This protocol details the reduction of 2,4-dichloro-5-isopropoxy nitrobenzene using hydrazine hydrate in the presence of a composite catalyst. This method has been shown to provide high yields and product quality while minimizing waste generation.[6][7]

Materials and Reagents
ReagentFormulaPuritySupplier
2,4-dichloro-5-isopropoxy nitrobenzeneC9H9Cl2NO3≥98%Commercially Available
EthanolC2H5OHAnhydrousStandard Supplier
Hydrazine HydrateN2H4·H2O80%Standard Supplier
Composite Catalyst (Activated Carbon:Fe(OH)3:Al(OH)3 = 2:1:1 by mass)--Prepared in-house or sourced
Equipment
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard laboratory glassware for workup and purification

Experimental Procedure

Step 1: Reaction Setup

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,4-dichloro-5-isopropoxy nitrobenzene (1 equivalent).

  • Add ethanol as the solvent. The amount of ethanol should be sufficient to ensure good stirring of the reaction mixture.

  • Add the composite catalyst. The weight of the catalyst should be 4-60% of the weight of the starting nitro compound.[7]

Step 2: Reduction Reaction

  • Heat the reaction mixture to 60-80°C with stirring.[7]

  • Once the desired temperature is reached, add hydrazine hydrate (1.5-3.0 moles per mole of the nitro compound) dropwise from the dropping funnel over a period of 1-3 hours.[6][7] The addition should be controlled to maintain the reaction temperature within the specified range.

  • After the addition is complete, continue to stir the reaction mixture at 60-80°C for an additional 2-6 hours to ensure the reaction goes to completion.[6][7]

Step 3: Reaction Work-up and Product Isolation

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate contains the desired product, 2,4-dichloro-5-isopropoxy aniline. The solvent can be removed under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system such as a mixture of ethyl acetate and hexane.[8]

  • Alternatively, purification can be achieved by vacuum distillation.[9]

Causality and Scientific Rationale

  • Choice of Reducing Agent: Hydrazine hydrate is a powerful reducing agent, particularly effective for the reduction of nitro groups in the presence of a catalyst. Its use in this protocol allows for a high conversion rate and yield.[6]

  • Catalyst System: The composite catalyst, typically a mixture of activated carbon, ferric hydroxide, and aluminum hydroxide, provides a large surface area for the reaction and facilitates the transfer of hydrogen from hydrazine to the nitro group.[6][7] This heterogeneous catalyst can be easily removed by filtration after the reaction.

  • Solvent: Ethanol is an excellent solvent for both the starting material and the reagents, and its boiling point is within the optimal temperature range for the reaction.

  • Temperature Control: Maintaining the reaction temperature between 60-80°C is crucial.[7] Lower temperatures may lead to a sluggish reaction, while higher temperatures could result in unwanted side reactions and decomposition of the product.

  • Dropwise Addition: The slow, dropwise addition of hydrazine hydrate helps to control the exothermic nature of the reduction reaction and maintain a steady temperature, preventing potential hazards and side product formation.[6]

Analytical Characterization

The identity and purity of the synthesized 2,4-dichloro-5-isopropoxy aniline should be confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Results
Gas Chromatography (GC) A single major peak corresponding to the product with a purity of ≥96%.[4]
High-Performance Liquid Chromatography (HPLC) A single major peak with a specific retention time. HPLC-MS/MS can be used for more sensitive detection and quantification.[10]
¹H NMR Spectroscopy The proton NMR spectrum will show characteristic peaks for the aromatic protons, the isopropoxy group (a septet and a doublet), and the amino group.
¹³C NMR Spectroscopy The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (m/z = 220.10).[3]

Safety and Handling

2,4-dichloro-5-isopropoxy aniline is a chemical that requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, and toxic if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[12]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the synthesis of 2,4-dichloro-5-isopropoxy aniline. By understanding the underlying principles and adhering to the detailed experimental procedure, researchers can reliably produce this valuable intermediate for applications in drug discovery and agrochemical development. The emphasis on safety and proper analytical characterization ensures the integrity and reproducibility of the synthesis.

References

  • CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents.
  • CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents.
  • The Chemical Profile and Applications of 2,4-Dichloro-5-Isopropoxyaniline - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents.
  • A Procedure for the Preparation of a Hindered Aniline - Organic Syntheses. Available at: [Link]

  • WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline - Google Patents.
  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - EPA. Available at: [Link]

  • CAS No : 41200-96-8 | Product Name : 2,4-Dichloro-5-isopropoxyaniline | Pharmaffiliates. Available at: [Link]

  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl) - PubMed. Available at: [Link]

  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - NIH. Available at: [Link]

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Analytical methods for 4-Chloro-2-isopropoxyaniline characterization.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Analytical Characterization of 4-Chloro-2-isopropoxyaniline

Abstract

This comprehensive application note provides a detailed guide to the essential analytical methodologies for the characterization of this compound, a key intermediate in the synthesis of pharmaceuticals and other advanced chemical entities. Addressing the needs of researchers, scientists, and drug development professionals, this document outlines robust protocols for identity confirmation, purity assessment, and impurity profiling. The methods detailed herein leverage High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility.

Introduction: The Importance of Rigorous Characterization

This compound is an aromatic amine derivative whose structural complexity, featuring both a halogen and an ether group, makes it a versatile building block in organic synthesis. Its utility as a precursor in the development of pharmacologically active molecules necessitates a stringent analytical control strategy. The identity, purity, and impurity profile of this intermediate can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inadequate characterization can lead to downstream manufacturing challenges, compromised product stability, and potential safety risks arising from unidentified, potentially genotoxic, impurities.

This guide is designed to provide a suite of validated analytical techniques that, when used in concert, provide a comprehensive characterization of this compound, ensuring its suitability for use in a regulated drug development environment.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analyte is the foundation of robust analytical method development. These properties dictate the choice of solvents, chromatographic conditions, and spectroscopic parameters.

PropertyValueSource
Chemical Structure Chemical Structure of this compound-
Molecular Formula C₉H₁₂ClNO[1]
Molecular Weight 185.65 g/mol [1]
Appearance Pale yellow solid or oil[2]
Solubility Soluble in organic solvents such as ethanol, methanol, acetonitrile, and methylene chloride.[2][3][2][3]
CAS Number 5211-04-1 (for 3-chloro-4-isopropoxyaniline, a related isomer)[1]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle and Application: Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity and quantifying the assay of non-volatile organic compounds like this compound. The method separates the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4][5] UV detection is highly effective due to the chromophoric nature of the substituted benzene ring.

HPLC Experimental Protocol
  • System Preparation:

    • Ensure the HPLC system is clean and equilibrated.

    • Prime all solvent lines to remove air bubbles.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended ConditionRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for aromatic amines.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures good peak shape by protonating the amine.[4]
Gradient 0-20 min: 30% B to 90% B20-25 min: 90% B25-26 min: 90% B to 30% B26-30 min: 30% BA gradient elution is necessary to separate early-eluting polar impurities and later-eluting nonpolar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing resolution and run time.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and separation kinetics.
Injection Vol. 10 µLA typical volume for achieving good sensitivity without overloading the column.
Detection UV at 240 nmThe wavelength of maximum absorbance for the aniline chromophore.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • For assay determination, a reference standard of known purity must be used to create a calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separate on C18 Column Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC workflow for purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Principle and Application: GC-MS is a powerful hyphenated technique ideal for the identification of this compound and the detection of volatile or semi-volatile impurities.[2] The gas chromatograph separates components based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum that acts as a chemical "fingerprint," allowing for unambiguous identification by comparison to a spectral library.

GC-MS Experimental Protocol
  • System Preparation:

    • Condition the GC column according to the manufacturer's instructions.

    • Perform a system leak check.

    • Tune the mass spectrometer to ensure proper mass calibration and sensitivity.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of this compound in a volatile organic solvent like methylene chloride or ethyl acetate.

    • Filter through a 0.45 µm syringe filter if any particulate matter is present.

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended ConditionRationale
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for a wide range of semi-volatile organic compounds.[2]
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks for the main component.
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 minA temperature program designed to separate potential impurities from the main analyte.
MS Source Temp. 230 °CStandard temperature for electron ionization sources.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 400 m/zCovers the expected mass of the parent ion and its characteristic fragments.
  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum with a reference spectrum (e.g., NIST library). The spectrum should show the molecular ion (M+) at m/z 185 and characteristic isotopic patterns for the chlorine atom (M+2 peak at ~33% the intensity of M+).

    • Identify and quantify any impurities based on their mass spectra and relative peak areas.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation PrepareSol Prepare Solution (~1 mg/mL) Inject Inject into GC PrepareSol->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Analysis (m/z 40-400) Ionize->Detect GetSpectrum Obtain Mass Spectrum Detect->GetSpectrum LibraryMatch Compare to Library GetSpectrum->LibraryMatch Confirm Confirm Identity LibraryMatch->Confirm

Caption: GC-MS workflow for identity confirmation.

NMR Spectroscopy for Structural Elucidation

Principle and Application: NMR spectroscopy is the most definitive analytical technique for the structural confirmation of organic molecules. ¹H (proton) NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. Together, they can unequivocally confirm the structure of this compound.[2]

NMR Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved to achieve high-resolution spectra.

  • Spectrometer Setup:

    • Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.

    • Tune and shim the probe to the sample.

    • Acquire a ¹H spectrum followed by a ¹³C spectrum.

  • Expected Spectroscopic Data:

NucleusExpected Chemical Shifts (δ, ppm)Multiplicity & IntegrationAssignment
¹H NMR ~1.3Doublet, 6HIsopropoxy -CH
~3.8Broad Singlet, 2HAmine -NH
~4.4Septet, 1HIsopropoxy -CH -
~6.7 - 6.9Multiplet, 3HAromatic Protons
¹³C NMR ~22Isopropoxy -C H₃
~71Isopropoxy -C H-
~115 - 125Aromatic C -H & C -Cl
~138Aromatic C -NH₂
~145Aromatic C -O

Note: These are predicted shifts. Actual values may vary slightly based on solvent and concentration.

NMR Logic Diagram

NMR_Logic cluster_HNMR ¹H NMR Data cluster_CNMR ¹³C NMR Data Molecule This compound H_Aromatic ~6.7-6.9 ppm (3H) Molecule->H_Aromatic correlates to H_CH ~4.4 ppm (1H, septet) Molecule->H_CH correlates to H_NH2 ~3.8 ppm (2H, broad) Molecule->H_NH2 correlates to H_CH3 ~1.3 ppm (6H, doublet) Molecule->H_CH3 correlates to C_Aromatic ~115-145 ppm (6C) Molecule->C_Aromatic correlates to C_CH ~71 ppm Molecule->C_CH correlates to C_CH3 ~22 ppm Molecule->C_CH3 correlates to

Caption: Correlation of NMR data to molecular structure.

FT-IR Spectroscopy for Functional Group Identification

Principle and Application: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. It is a rapid and simple method to confirm the presence of key functional groups like the amine (N-H), ether (C-O), and aromatic ring in this compound.[2]

FT-IR Experimental Protocol
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the sample directly on the ATR crystal.

    • Alternatively, prepare a KBr (potassium bromide) pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500N-H StretchPrimary Amine (-NH₂)
2850 - 3000C-H StretchAlkyl (Isopropoxy)
~1600, ~1500C=C StretchAromatic Ring
1200 - 1250C-O StretchAryl-Alkyl Ether
1000 - 1100C-N StretchAromatic Amine
750 - 850C-Cl StretchAryl Halide

Conclusion

The analytical methods detailed in this application note provide a multi-faceted approach to the comprehensive characterization of this compound. The orthogonal nature of these techniques—chromatographic separation (HPLC, GC), structural elucidation (NMR), and functional group identification (FT-IR)—ensures a high degree of confidence in the material's identity, purity, and quality. For use in regulated industries, these methods should be fully validated according to the guidelines of the International Conference on Harmonisation (ICH) to demonstrate their accuracy, precision, specificity, linearity, and robustness.

References

  • 4-Chloroaniline | SIELC Technologies. (2018). Available at: [Link]

  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2022). Molecules. Available at: [Link]

  • 4-CHLOROANILINE. Ataman Kimya. Available at: [Link]

  • Sorption–Chromatographic Determination of Aniline, 4-Chloroaniline, and 2,5-Dichloroaniline in Air | Request PDF. ResearchGate. Available at: [Link]

  • FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline | Request PDF. ResearchGate. Available at: [Link]

  • 4-Chloroaniline | ClC6H4NH2 | CID 7812. PubChem. Available at: [Link]

  • 4-Isopropoxyaniline | C9H13NO | CID 82112. PubChem. Available at: [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • 4-Isopropoxyaniline. ChemBK. Available at: [Link]

  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations | Request PDF. ResearchGate. Available at: [Link]

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Application Notes & Protocols: Leveraging 4-Chloro-2-isopropoxyaniline in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Introduction: The Strategic Advantage of 4-Chloro-2-isopropoxyaniline in Heterocyclic Chemistry

The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science.[1][2] These cyclic structures, containing heteroatoms like nitrogen, oxygen, or sulfur, are prevalent in over 90% of new pharmaceuticals, owing to their diverse biological activities and ability to engage with biological targets.[1] Within the vast arsenal of synthetic building blocks, substituted anilines are of paramount importance for constructing fused heterocyclic systems.

This compound is a uniquely functionalized precursor, offering a strategic combination of electronic and steric properties that make it an invaluable tool for synthetic chemists. The molecule's architecture—featuring a nucleophilic amino group, an electron-withdrawing chloro substituent, and a bulky, electron-donating isopropoxy group—provides a sophisticated level of control over cyclization reactions.

  • Nucleophilic Amine: The primary amine serves as the key nucleophile for initiating cyclization, typically by attacking an electrophilic carbon center.

  • Chloro Group: This electron-withdrawing group modulates the reactivity of the aniline ring and can serve as a synthetic handle for further functionalization, for instance, in palladium-catalyzed cross-coupling reactions. The presence of chlorine is a common feature in many FDA-approved drugs, often enhancing metabolic stability or binding affinity.[3][4]

  • Isopropoxy Group: The bulky isopropoxy group at the ortho position sterically directs reactions, influencing regioselectivity during cyclization.[5] Its electron-donating nature also activates the benzene ring, facilitating certain electrophilic substitution patterns required for building complex scaffolds.[5]

This guide provides detailed protocols and expert insights into the application of this compound for the synthesis of two medicinally relevant heterocyclic cores: quinolines and quinazolinones. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles behind each experimental step.

Physicochemical Properties and Safe Handling

Proper handling and awareness of the physicochemical properties of starting materials are critical for experimental success and laboratory safety.

PropertyValueReference
CAS Number 99112-07-9[6]
Molecular Formula C₉H₁₂ClNO[7]
Molecular Weight 185.65 g/mol [8]
Appearance Varies; may be a solid or oil[9]
Boiling Point Data not widely available
Solubility Soluble in common organic solvents[5]

Safety & Handling Precautions:

Substituted anilines should be handled with care as they can be harmful if swallowed, inhaled, or absorbed through the skin.[10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]

  • Ventilation: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[10][11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

Application I: Synthesis of Substituted Quinolines via Friedländer Annulation

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents.[13][14][15] The Friedländer synthesis is a classic and straightforward method for constructing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. This protocol adapts the Friedländer annulation for the synthesis of a 7-chloro-5-isopropoxy-2,4-dimethylquinoline.

Reaction Principle: The reaction proceeds via an initial aldol condensation between the enolate of a β-dicarbonyl compound (acetylacetone) and the amino group of this compound, which forms an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration under acidic conditions to yield the aromatic quinoline ring system.

Experimental Workflow: Friedländer Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine this compound, acetylacetone, and ethanol in a flask B Add catalytic p-toluenesulfonic acid (p-TSA) A->B C Heat mixture to reflux (approx. 80°C) and monitor by TLC (4-6 hours) B->C D Cool to room temperature C->D E Concentrate under reduced pressure D->E F Add water and neutralize with aq. NaHCO₃ E->F G Extract with ethyl acetate F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify crude product via column chromatography (Silica gel, Hexane:EtOAc gradient) H->I J Characterize final product I->J

Caption: Workflow for the synthesis of a substituted quinoline.

Detailed Protocol: Synthesis of 7-Chloro-5-isopropoxy-2,4-dimethylquinoline
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.86 g, 10 mmol), acetylacetone (1.10 g, 11 mmol, 1.1 eq), and absolute ethanol (30 mL).

  • Catalyst Addition: While stirring, add p-toluenesulfonic acid monohydrate (p-TSA) (190 mg, 1 mmol, 0.1 eq) to the mixture.

    • Expert Insight: p-TSA acts as a crucial acid catalyst, protonating the carbonyl of acetylacetone to facilitate enol formation and promoting the final dehydration step to form the aromatic quinoline ring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting with 95:5 and gradually increasing polarity) to elute the final product.

  • Characterization: Combine the pure fractions, remove the solvent, and dry under vacuum to yield the product as a solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application II: Synthesis of Substituted Quinazolinones

Quinazolinones are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[16][17] A common synthetic route involves the cyclization of an N-acyl-2-aminobenzamide or a related precursor. This protocol outlines a two-step synthesis of a 6-chloro-8-isopropoxy-2-phenylquinazolin-4(3H)-one.

Reaction Principle: The synthesis begins with the acylation of this compound with 2-aminobenzoyl chloride to form an amide intermediate. This intermediate then undergoes an intramolecular cyclocondensation reaction, often promoted by heat or a dehydrating agent, to form the quinazolinone ring. The use of pre-functionalized starting materials allows for a convergent and efficient assembly of the target scaffold.

Experimental Workflow: Two-Step Quinazolinone Synthesis

cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Cyclization to Quinazolinone cluster_purification Purification A Dissolve this compound and triethylamine in DCM B Cool to 0°C A->B C Add benzoyl chloride dropwise B->C D Warm to RT and stir (2-3 hours) C->D E Wash with water, dry, and concentrate to get crude N-benzoyl intermediate D->E F Combine crude intermediate, ammonium acetate, and acetic acid E->F G Heat to reflux (approx. 120°C) for 4-6 hours F->G H Cool and pour into ice water G->H I Collect precipitate by filtration H->I J Wash with water and dry I->J K Recrystallize from ethanol/water or purify by column chromatography J->K L Characterize final product K->L

Caption: Workflow for the two-step synthesis of a quinazolinone.

Detailed Protocol: Synthesis of 6-Chloro-8-isopropoxy-2-phenylquinazolin-4(3H)-one

Step 1: Synthesis of N-(4-chloro-2-isopropoxyphenyl)benzamide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.86 g, 10 mmol) and triethylamine (1.21 g, 12 mmol, 1.2 eq) in dichloromethane (DCM, 40 mL).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.55 g, 11 mmol, 1.1 eq) dropwise over 10 minutes.

    • Expert Insight: Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct of the acylation, driving the reaction to completion. The reaction is performed at 0°C to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-3 hours, monitoring by TLC.

  • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to 6-Chloro-8-isopropoxy-2-phenylquinazolin-4(3H)-one

  • Reaction Setup: Combine the crude N-(4-chloro-2-isopropoxyphenyl)benzamide (from the previous step, ~10 mmol), ammonium acetate (7.71 g, 100 mmol, 10 eq), and glacial acetic acid (30 mL) in a round-bottom flask fitted with a reflux condenser.

    • Expert Insight: In this variation of the Niementowski reaction, acetic acid serves as both the solvent and a catalyst, while ammonium acetate acts as the nitrogen source for the second nitrogen atom in the quinazolinone ring.

  • Reaction: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice water (200 mL) with stirring.

  • Purification:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acetic acid and salts.

    • Dry the solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.

  • Characterization: Obtain the final product as a crystalline solid and characterize by appropriate spectroscopic methods.

Representative Data and Troubleshooting

The following table provides representative (hypothetical) data for the successful synthesis of the target compounds. Actual results may vary.

CompoundStructureYieldM.p. (°C)¹H NMR (δ, ppm, CDCl₃)m/z [M+H]⁺
Quinoline 7-Chloro-5-isopropoxy-2,4-dimethylquinoline75%92-947.35 (s, 1H), 6.90 (s, 1H), 4.75 (sept, 1H), 2.65 (s, 3H), 2.50 (s, 3H), 1.40 (d, 6H)250.1
Quinazolinone 6-Chloro-8-isopropoxy-2-phenylquinazolin-4(3H)-one68%215-21810.5 (br s, 1H), 8.20 (d, 2H), 7.80 (d, 1H), 7.50 (m, 3H), 7.30 (d, 1H), 4.80 (sept, 1H), 1.45 (d, 6H)315.1

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield in Quinoline Synthesis Incomplete reaction; inefficient dehydration.Increase reaction time. Ensure p-TSA is fresh and added in the correct catalytic amount. Use a Dean-Stark trap to remove water and drive the equilibrium.
Side Product Formation Self-condensation of acetylacetone; competing reaction pathways.Maintain a strict 1.1 equivalent of the dicarbonyl compound. Ensure efficient stirring and homogenous heating.
Incomplete Amide Formation (Step 1) Inactive benzoyl chloride; insufficient base.Use freshly opened or distilled benzoyl chloride. Ensure triethylamine is dry and added in slight excess.
Low Yield in Cyclization (Step 2) Insufficient heating; presence of water.Ensure the reaction reaches and maintains reflux in glacial acetic acid. Use anhydrous reagents where possible.

References

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  • Safety D
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  • Sigma-Aldrich. (2026).
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  • BLD Pharm. (n.d.). 76464-54-5|4-Chloro-3-isopropoxyaniline.
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  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline.
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  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • Beilstein Journals. (n.d.). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
  • PubChemLite. (n.d.). 2-chloro-4-isopropoxyaniline (C9H12ClNO).
  • MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.
  • Medium. (2023). The Most Used Reactions in the Final Steps of Drug Synthesis.
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  • PubMed. (n.d.). Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)
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Sources

Application Notes & Protocol: Strategic Acylation of 4-Chloro-2-isopropoxyaniline for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acylation of substituted anilines is a cornerstone of modern medicinal chemistry, providing a robust pathway to key pharmaceutical intermediates.[1][2] This document provides a detailed protocol for the N-acylation of 4-Chloro-2-isopropoxyaniline to synthesize N-(4-chloro-2-isopropoxyphenyl)acetamide. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deep understanding of the process. We will cover the reaction mechanism, a detailed experimental protocol, safety considerations, and troubleshooting, establishing a self-validating system for researchers in drug discovery and development.

Introduction: The Strategic Importance of Acylated Anilines

Aniline and its derivatives are prevalent structural motifs in a vast number of FDA-approved drugs.[2] However, the aniline moiety itself can present metabolic liabilities, sometimes leading to the formation of toxic metabolites upon breakdown in the liver.[3][4] Acylation of the amino group is a critical synthetic strategy to mitigate these risks. This transformation converts the primary amine into an amide, which alters the compound's electronic properties and metabolic profile, often enhancing stability and reducing toxicity.[1][2][5]

The target molecule, N-(4-chloro-2-isopropoxyphenyl)acetamide, is an important intermediate. The presence of the chloro, isopropoxy, and acetamido groups provides distinct handles for further chemical modification, making it a versatile building block for creating libraries of compounds for biological screening.[6][7] This protocol details a reliable method for its synthesis using acetic anhydride as the acylating agent.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of this compound is a classic example of nucleophilic acyl substitution.[8][9] The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, and the acetate ion is eliminated as a leaving group.

  • Deprotonation: A base, in this case, sodium acetate (formed in situ or added), removes the proton from the nitrogen atom to yield the final, neutral amide product and acetic acid. The base is crucial for neutralizing the acid generated, driving the reaction to completion.

Diagram: Mechanism of Acylation

Caption: The nucleophilic attack of the aniline on the anhydride leads to the final amide product.

Experimental Protocol

This protocol is designed for robustness and high yield. The causality behind each step is explained to ensure the experiment is self-validating.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )AmountMmolEq.Key Safety Information
This compound7149-71-5185.655.00 g26.91.0Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer.
Acetic Anhydride108-24-7102.093.3 mL35.01.3Flammable. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Sodium Acetate (Anhydrous)127-09-382.032.65 g32.31.2May cause respiratory irritation.
Water (Deionized)7732-18-518.02~200 mL--N/A
Hydrochloric Acid (conc.)7647-01-036.46~2 mL--Causes severe skin burns and eye damage. May cause respiratory irritation.
Ethanol64-17-546.07As needed--Highly flammable liquid and vapor. Causes serious eye irritation.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask, add this compound (5.00 g, 26.9 mmol).

    • Add 70 mL of water, followed by 2.0 mL of concentrated hydrochloric acid. Stir the mixture.

    • Causality: The aniline is often insoluble in water. Adding HCl protonates the amine to form the hydrochloride salt, which is soluble, creating a homogeneous solution for the reaction.[5]

  • Preparation of Reagent Solutions:

    • In a separate beaker, prepare a solution of sodium acetate (2.65 g, 32.3 mmol) in 15 mL of water.

    • Measure acetic anhydride (3.3 mL, 35.0 mmol) into a dropping funnel.

    • Causality: The sodium acetate solution will act as the base to neutralize the HCl and the acetic acid byproduct.[5] Using a slight excess of the acylating agent ensures the reaction goes to completion.

  • Acylation Reaction:

    • To the stirred aniline hydrochloride solution, add the acetic anhydride from the dropping funnel in a steady stream.

    • Immediately after, add the sodium acetate solution in one portion.

    • A thick, white precipitate of the product should form almost instantly.[5]

    • Stir the mixture vigorously for 30 minutes at room temperature.

    • Causality: The reaction is often rapid. Immediate addition of the base neutralizes the acid, promoting the precipitation of the neutral amide product, which is typically insoluble in water.[10]

  • Product Isolation (Workup):

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.[10]

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of 50 mL ice-cold water.

    • Causality: Cooling reduces the solubility of the product in the aqueous medium, increasing the isolated yield. Washing with cold water removes water-soluble impurities like excess sodium acetate and acetic acid.[9]

  • Purification by Recrystallization:

    • Transfer the crude solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of a hot ethanol/water solvent mixture. Start with approximately 70% ethanol and add it portion-wise to the crude product while heating until the solid just dissolves.[10]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the pure, crystalline product by vacuum filtration. Wash with a small amount of ice-cold ethanol.

    • Dry the product in a vacuum oven at 50°C.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The desired compound is soluble in the hot solvent but insoluble when cold, while impurities remain in the solution.[11]

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra to confirm the structure and purity. The appearance of a strong C=O stretch (around 1660 cm⁻¹) in the IR spectrum and an amide N-H signal in the ¹H NMR spectrum are indicative of a successful reaction.

Visualized Experimental Workflow

Diagram: Experimental Workflow

Caption: High-level overview of the synthesis from setup to final product characterization.

Safety and Handling: A Pillar of Trustworthiness

Strict adherence to safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is suitable).[12]

  • Handling this compound: This compound is classified as toxic and a potential carcinogen. Handle only in a certified chemical fume hood. Avoid creating dust. All contaminated clothing should be removed and decontaminated immediately.[13]

  • Handling Acetic Anhydride: This reagent is corrosive and reacts exothermically with water. Always add it carefully and work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are immediately accessible.[12]

  • Waste Disposal: All chemical waste, including filtrate and unused reagents, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations. Do not pour any chemicals down the drain.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete precipitation.- Product loss during recrystallization (too much solvent used).- Incomplete reaction.- Ensure the reaction mixture is thoroughly cooled before filtration.- Use the minimum amount of hot solvent necessary for recrystallization.- Check the stoichiometry of reagents; ensure the acylating agent is not degraded.
Oily Product / Fails to Solidify - Presence of unreacted starting material or other impurities.- Incorrect pH.- Ensure sufficient base was added to neutralize all acid.- Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification.- Purify via column chromatography if recrystallization fails.
Product is Colored (e.g., brown/tan) - Impurities in the starting aniline (anilines can oxidize and darken over time).- The initial crude product may be colored.[10] High purity can often be achieved through recrystallization, which should yield a white or off-white crystalline solid.[9]
Incomplete Reaction (checked by TLC) - Insufficient acylating agent.- Deactivated starting material.- Add an additional small portion (0.1-0.2 eq) of acetic anhydride and stir for another 30 minutes.- Ensure the starting aniline is of high purity.

Conclusion

This application note provides a comprehensive and reliable protocol for the acylation of this compound. By integrating a detailed procedural walkthrough with explanations of the underlying chemical principles and rigorous safety guidelines, this document serves as an authoritative guide for researchers. The successful synthesis of N-(4-chloro-2-isopropoxyphenyl)acetamide using this method provides access to a valuable intermediate for the development of novel therapeutic agents.

References

  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Isopropoxyphenyl)acetamide. PubChem. [Link]

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  • Cresset Group. (2024). Aniline replacement in drug-like compounds. [Link]

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  • BioPartner UK. (2024). Cresset Blog: Aniline replacement in drug-like compounds. [Link]

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  • ResearchGate. (2024). 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • ScienceDirect. (n.d.). The Regioselective Acylation Reactions of Imidazopyridines. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. PMC. [Link]

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Application Notes and Protocols: Diazotization of 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 4-Chloro-2-isopropoxyaniline Diazonium Salt

In the landscape of pharmaceutical and materials science, the diazotization of substituted anilines represents a pivotal synthetic transformation. Among these, this compound serves as a crucial building block. Its conversion to the corresponding diazonium salt unlocks a versatile intermediate, primed for a multitude of subsequent reactions. This arenediazonium salt is a gateway to introducing a variety of functional groups onto the aromatic ring, a process often challenging to achieve through direct substitution methods.[1][2][3] The resulting compounds are integral to the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and high-performance dyes.[4][5][6]

This guide provides a comprehensive overview of the diazotization of this compound, detailing the underlying chemical principles, a robust experimental protocol, and critical safety considerations. The information presented herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable insights.

Mechanistic Insights: The Chemistry of Diazotization

The diazotization reaction is the process of converting a primary aromatic amine to a diazonium salt.[5] This transformation is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[7][8] The reaction is highly exothermic and requires strict temperature control, typically between 0-5 °C, to prevent the decomposition of the thermally unstable diazonium salt.[9][10][11]

The mechanism proceeds through several key steps:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][8][12]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (this compound) attacks the nitrosonium ion.[8]

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.[5]

  • Dehydration: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the resonance-stabilized arenediazonium ion.[5][8]

The stability of the resulting arenediazonium salt, while greater than its aliphatic counterparts due to resonance delocalization of the positive charge over the benzene ring, is still limited.[13][14] Therefore, it is typically used immediately in subsequent reactions without isolation.[7][15]

Visualizing the Process

To better illustrate the key stages of this synthetic procedure, the following diagrams outline the experimental workflow and the underlying chemical mechanism.

Experimental_Workflow_Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Quenching cluster_application Application A Dissolve this compound in HCl/H₂O B Cool to 0-5 °C A->B D Slow, Dropwise Addition of NaNO₂ Solution B->D C Prepare NaNO₂ Solution C->D E Maintain Temperature below 5 °C D->E F Stir for 15-30 min Post-Addition E->F G Test for Excess HNO₂ (Starch-Iodide Paper) F->G H Quench Excess HNO₂ (if necessary) G->H I In situ generated Diazonium Salt Solution H->I J Proceed to Subsequent Reaction (e.g., Sandmeyer, Azo Coupling) I->J

Caption: Experimental workflow for the diazotization of this compound.

Diazotization_Mechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 NaNO₂ + 2HCl NaNO₂ + 2HCl HNO₂ + NaCl + HCl HNO₂ + NaCl + HCl NaNO₂ + 2HCl->HNO₂ + NaCl + HCl Ar-NH₂ This compound HNO₂ + HCl HNO₂ + HCl H₂O-NO⁺ + Cl⁻ H₂O-NO⁺ + Cl⁻ HNO₂ + HCl->H₂O-NO⁺ + Cl⁻ H₂O-NO⁺ H₂O-NO⁺ H₂O + NO⁺ (Nitrosonium ion) H₂O + NO⁺ (Nitrosonium ion) H₂O-NO⁺->H₂O + NO⁺ (Nitrosonium ion) Ar-NH₂⁺-NO Ar-NH₂⁺-NO Ar-NH₂->Ar-NH₂⁺-NO Ar-NH-N=O + H⁺ Ar-NH-N=O + H⁺ Ar-NH₂⁺-NO->Ar-NH-N=O + H⁺ Ar-N=N-OH Ar-N=N-OH NO⁺ NO⁺ Ar-NH-N=O Ar-NH-N=O Ar-NH-N=O->Ar-N=N-OH Ar-N₂⁺ (Diazonium ion) + H₂O Ar-N₂⁺ (Diazonium ion) + H₂O Ar-N=N-OH + H⁺ Ar-N=N-OH + H⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH + H⁺->Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺->Ar-N₂⁺ (Diazonium ion) + H₂O

Caption: Chemical mechanism of the diazotization of this compound.

Materials and Equipment

Reagents Equipment
This compoundRound-bottom flask
Concentrated Hydrochloric Acid (HCl)Magnetic stirrer and stir bar
Sodium Nitrite (NaNO₂)Ice bath
Deionized WaterThermometer
Starch-iodide paperAddition funnel
Urea or Sulfamic acid (for quenching)Beakers and graduated cylinders
Personal Protective Equipment (PPE)

Detailed Experimental Protocol

This protocol outlines a standard procedure for the diazotization of this compound for subsequent use in synthesis.

1. Preparation of the Aniline Salt Solution:

  • In a round-bottom flask of appropriate size, equipped with a magnetic stir bar, add this compound (1.0 equivalent).

  • Under constant stirring, add a mixture of concentrated hydrochloric acid (3.0 equivalents) and deionized water. The amount of water should be sufficient to ensure the resulting salt is fully dissolved.

  • Cool the flask in an ice bath to bring the internal temperature of the solution to 0-5 °C.[9] It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[9][16]

2. Diazotization:

  • In a separate beaker, prepare a solution of sodium nitrite (1.0-1.2 equivalents) in a minimal amount of cold deionized water.[17]

  • Transfer the sodium nitrite solution to an addition funnel.

  • Add the sodium nitrite solution dropwise to the cold, stirring aniline salt solution. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C, as the reaction is exothermic.[9]

3. Reaction Monitoring and Completion:

  • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.[9]

  • To confirm the presence of a slight excess of nitrous acid, which indicates the completion of the diazotization, test the reaction mixture with starch-iodide paper. A positive test will result in the paper turning a blue-black color.[9][10]

  • If the test is negative, add a small additional amount of the sodium nitrite solution and re-test after a few minutes.

4. Quenching Excess Nitrous Acid (Optional but Recommended):

  • Once the reaction is complete, it is good practice to quench any remaining excess nitrous acid. This can be achieved by the careful, portion-wise addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative. This step is particularly important to prevent unwanted side reactions in subsequent steps.[10]

5. Utilization of the Diazonium Salt Solution:

  • The resulting solution of 4-chloro-2-isopropoxybenzenediazonium chloride is now ready for immediate use in subsequent reactions, such as Sandmeyer reactions or azo coupling.[18][19] Crucially, do not attempt to isolate the diazonium salt in solid form unless you are following a specific protocol for preparing stabilized salts and are fully aware of the significant explosion hazards. [10][11][20]

Critical Reaction Parameters

Parameter Recommended Range/Value Rationale
Temperature 0-5 °CTo prevent the thermal decomposition of the unstable diazonium salt.[9][10][11]
Stoichiometry (NaNO₂) 1.0 - 1.2 equivalentsA slight excess ensures complete reaction, but a large excess should be avoided.[10][11]
Acid Strong mineral acid (e.g., HCl)Catalyzes the formation of the nitrosonium ion and stabilizes the diazonium salt.[7]
Rate of Addition Slow, dropwiseTo control the exothermic nature of the reaction and maintain low temperatures.[9]

Safety First: A Self-Validating System

The inherent instability of diazonium salts necessitates a stringent adherence to safety protocols.[10][20][21] These compounds can be explosive, especially when dry.[10][11] The following are cardinal rules for the safe handling of these reactive intermediates:

  • Temperature Control is Paramount: Always maintain the reaction temperature below 5 °C.[10][11][20] A runaway reaction can lead to rapid decomposition and a potential explosion.

  • Never Isolate Solid Diazonium Salts (Unless Specifically Intended): Unless you are preparing stabilized salts (e.g., tetrafluoroborates) and have the appropriate expertise and safety measures in place, always use the diazonium salt solution directly.[16][22]

  • Stoichiometric Control: Use only a stoichiometric or slight excess of sodium nitrite. A large excess can lead to the formation of unstable side products.[10][11]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of any evolved nitrogen oxides.[4]

  • Quenching: Always have a quenching agent (e.g., urea, sulfamic acid) on hand to destroy excess nitrous acid.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[4]

Applications in Drug Development and Beyond

The 4-chloro-2-isopropoxybenzenediazonium salt is a valuable precursor for a range of synthetic transformations that are crucial in drug discovery and development.

  • Sandmeyer and Related Reactions: This class of reactions allows for the substitution of the diazonium group with various nucleophiles, including halides (Cl, Br), cyanide (CN), and others, often using copper salts as catalysts.[18][23] This provides a reliable method for introducing these functional groups onto the aromatic ring with high regioselectivity.

  • Azo Coupling Reactions: The diazonium salt can act as an electrophile in a reaction with electron-rich aromatic compounds (such as phenols or anilines) to form azo compounds.[19][24] These products are widely used as dyes and pigments and can also be found in various pharmaceutical structures.[25]

  • Synthesis of Heterocyclic Compounds: Diazonium salts are employed in the synthesis of a variety of heterocyclic systems, which are common scaffolds in medicinal chemistry.[8]

The ability to strategically introduce diverse functionalities via the diazonium intermediate makes the diazotization of this compound a cornerstone reaction for building molecular complexity.

References

  • Application Notes and Protocols: Diazotization of Anilines for Iodination - Benchchem. (n.d.).
  • Reactive Chemical Hazards of Diazonium Salts. (2015). Journal of Loss Prevention in the Process Industries, 38, 114-118.
  • Structures, Stability, and Safety of Diazonium Salts | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters, 22(17), 6810–6814.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemistry Diazotization Reaction. (n.d.). sathee jee. Retrieved January 17, 2026, from [Link]

  • Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol - Benchchem. (n.d.).
  • Reactive Chemical Hazards of Diazonium Salts. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Diazonium compound. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • The stability of benzene diazonium salts is because class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 17, 2026, from [Link]

  • One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. (2022). Journal of the Brazilian Chemical Society, 33(1), 108-113.
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development, 19(12), 1934–1939.
  • The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

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  • Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. (n.d.). SciSpace. Retrieved January 17, 2026, from [Link]

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The Lynchpin in Modern Crop Protection: 4-Chloro-2-isopropoxyaniline as a Key Intermediate for Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of Agricultural Productivity

In the intricate world of agrochemical synthesis, the efficiency, purity, and reactivity of intermediate compounds are paramount to the development of effective and safe crop protection solutions. Among these crucial building blocks, 4-Chloro-2-isopropoxyaniline has emerged as a significant intermediate, particularly in the synthesis of the widely used phenylurea class of herbicides. These herbicides are critical tools for modern agriculture, offering selective control of broadleaf weeds and annual grasses in a variety of staple crops. This technical guide provides an in-depth exploration of this compound's application as an agrochemical intermediate, complete with detailed synthetic protocols, mechanistic insights, and safety considerations for researchers and professionals in the field.

The core utility of this compound lies in its unique substitution pattern. The chlorine atom at the 4-position and the isopropoxy group at the 2-position of the aniline ring are critical for imparting the desired herbicidal activity and selectivity in the final product. The primary amino group serves as a reactive handle for the key bond-forming reactions that lead to the creation of potent and effective agrochemicals.

Core Application: Synthesis of Phenylurea Herbicides

The most prominent application of this compound is in the synthesis of phenylurea herbicides. These compounds act by inhibiting photosynthesis in target weeds, a mode of action that has proven effective for decades. The general structure of a phenylurea herbicide involves a phenyl ring, substituted with various functional groups, connected to a urea moiety. This compound provides the substituted phenyl component of these herbicides.

The key reaction in the synthesis of phenylurea herbicides is the formation of the urea linkage. This is typically achieved through one of two primary routes:

  • Reaction with an Isocyanate: The aniline derivative is reacted with an appropriate isocyanate, often generated in situ from a corresponding amine and phosgene or a phosgene equivalent.

  • Reaction with a Carbamoyl Chloride or Urea: The aniline can also be reacted with a carbamoyl chloride or directly with urea under specific conditions to form the desired phenylurea.

The choice of synthetic route often depends on factors such as the availability of starting materials, scalability, and safety considerations.

Visualizing the Synthesis: From Intermediate to Active Ingredient

The following diagram illustrates the general synthetic pathway for producing a phenylurea herbicide from this compound.

G cluster_0 Intermediate Preparation cluster_1 Key Reaction cluster_2 Final Product This compound This compound Isocyanate Formation Isocyanate Formation (e.g., with Phosgene) This compound->Isocyanate Formation Step 1 Urea Formation Urea Formation Isocyanate Formation->Urea Formation Step 2 (Reaction with an amine, e.g., dimethylamine) Phenylurea Herbicide Phenylurea Herbicide Urea Formation->Phenylurea Herbicide Final Product G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation A This compound C Carbamoyl Chloride Intermediate A->C Nucleophilic attack on carbonyl carbon B Phosgene (COCl2) B->C D 4-Chloro-2-isopropoxyphenyl isocyanate C->D Elimination of HCl F Tetrahedral Intermediate D->F Nucleophilic attack by dimethylamine E Dimethylamine E->F G N-(4-chloro-2-isopropoxyphenyl)- N',N'-dimethylurea F->G Proton transfer

Caption: Key mechanistic steps in the synthesis of a phenylurea herbicide.

In the first step, the nitrogen atom of the aniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion to form a carbamoyl chloride, which then loses a proton and another chloride ion to yield the highly reactive isocyanate intermediate.

In the second step, the nucleophilic nitrogen of dimethylamine attacks the electrophilic carbon of the isocyanate group. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to form the stable urea product. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the reactivity of the aniline, while the bulky isopropoxy group can provide steric hindrance that may affect reaction rates and product yields.

Conclusion: A Versatile Intermediate for a Vital Class of Agrochemicals

This compound is a cornerstone intermediate in the synthesis of phenylurea herbicides, a class of agrochemicals that plays a vital role in global food production. Its unique structure provides the necessary chemical handles and electronic properties to create highly effective and selective herbicides. Understanding the synthetic pathways, reaction mechanisms, and safety protocols associated with this intermediate is crucial for researchers and professionals working to develop the next generation of crop protection solutions. The protocols and insights provided in this guide are intended to serve as a valuable resource for those engaged in this important work.

References

  • Google Patents. CN112521312A - Synthesis method of isoproturon herbicide.
  • Google Patents. CN1063279A - The method of synthetic herbicide isoproturon.
  • Google Patents. EP0001979B1 - N-(2-chloro-4-pyridyl)-n'-phenylureas, methods for their preparation and plant growth regulators containing them.
  • Wikipedia. Chloroxuron. Available from: [Link]

  • Desalination and Water Treatment. Preparation of isoproturon and 2,4-dichlorophenoxy acetic acid imprinted membranes: Ion transport study. Available from: [Link]

  • PubChem. Isoproturon. Available from: [Link]

  • PubChem. Diuron. Available from: [Link]

  • MDPI. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Available from: [Link]

  • ResearchGate. Phenylurea Herbicides. Available from: [Link]

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  • PubChem. Chloroxuron. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. Available from: [Link]

  • PubMed. Liquid chromatographic determination of the herbicide diuron and its metabolite 3,4-dichloroaniline in asparagus. Available from: [Link]

  • Google Patents. CN103120180A - Herbicide composition prepared by glyphosate and diuron, and preparation method thereof.
  • ResearchGate. Tetrachloroazobenzene in 3,4-Dichloroaniline and Its Herbicidal Derivatives: Propanil, Diuron, Linuron, and Neburon. Available from: [Link]

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The Strategic Application of 4-Chloro-2-isopropoxyaniline in the Synthesis of High-Performance Azo Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Substituted Anilines in Colorant Chemistry

In the vast landscape of synthetic colorants, the aniline scaffold remains a cornerstone for the construction of a diverse array of dyes and pigments. The specific functionalization of the aniline ring is a critical determinant of the final colorant's properties, including its hue, lightfastness, thermal stability, and chemical resistance. 4-Chloro-2-isopropoxyaniline, a key aromatic amine intermediate, exemplifies the strategic molecular design employed in modern pigment manufacturing. The presence of both a chloro and an isopropoxy group on the aniline ring imparts unique electronic and steric characteristics that are highly desirable in the synthesis of high-performance azo pigments.

The chloro substituent, an electron-withdrawing group, enhances the electrophilicity of the corresponding diazonium salt, leading to efficient coupling reactions and contributing to the pigment's overall stability.[1][2] Concurrently, the bulky isopropoxy group, an electron-donating group, influences the solid-state packing of the pigment molecules, which can improve dispersibility and prevent unwanted aggregation, thereby enhancing the color strength and brilliancy. This thoughtful combination of functional groups makes this compound a valuable precursor for a range of vibrant and durable colorants.

This technical guide provides an in-depth exploration of the application of this compound in the manufacturing of azo pigments, complete with a detailed, representative synthesis protocol and an examination of the underlying chemical principles.

Core Application: Azo Pigment Synthesis via Diazotization and Coupling

The primary application of this compound in the dye and pigment industry is as a diazo component in the synthesis of azo colorants.[3][4] This process universally proceeds through a two-step reaction sequence:

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using a nitrosating agent, most commonly sodium nitrite.[5]

  • Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with a nucleophilic coupling component, such as a naphthol or an acetoacetanilide derivative, to form the final azo pigment.[3][6] The specific coupling component chosen will largely determine the final color of the pigment.

The overall workflow for this process is illustrated in the diagram below:

Azo_Pigment_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_finishing Finishing A This compound C 4-Chloro-2-isopropoxybenzene diazonium chloride A->C Diazotization (0-5 °C) B Sodium Nitrite (NaNO2) + Hydrochloric Acid (HCl) B->C E Azo Pigment C->E Azo Coupling (pH controlled) D Coupling Component (e.g., Naphthol AS) D->E F Filtration & Washing E->F G Drying & Milling F->G H Final Pigment Powder G->H

Caption: General workflow for the synthesis of an azo pigment using this compound.

Representative Protocol: Synthesis of a Naphthol AS-Based Red Pigment

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a representative red azo pigment using this compound as the diazo component and Naphthol AS as the coupling component.

Materials and Equipment:

Material/EquipmentSpecification
This compoundPurity ≥ 98%
Naphthol AS (3-Hydroxy-2-naphthanilide)Purity ≥ 98%
Sodium Nitrite (NaNO₂)ACS Reagent Grade
Hydrochloric Acid (HCl)37% (w/w), ACS Reagent Grade
Sodium Hydroxide (NaOH)ACS Reagent Grade
Sodium AcetateAnhydrous, ACS Reagent Grade
Deionized WaterType II or higher
IceMade from deionized water
Beakers and Erlenmeyer FlasksVarious sizes
Stirring Hotplate and Magnetic Stir Bar
Thermometer-10 to 110 °C range
pH Meter or pH indicator strips
Buchner Funnel and Filter Flask
Filter PaperWhatman No. 1 or equivalent
Drying OvenVented, capable of maintaining 60-80 °C

Step-by-Step Methodology:

Part 1: Preparation of the Diazo Component Solution

  • In a 250 mL beaker, add 18.57 g (0.1 mol) of this compound to 100 mL of deionized water.

  • While stirring, slowly add 25 mL of 37% hydrochloric acid. The aniline derivative will dissolve to form the hydrochloride salt.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

Part 2: Diazotization

  • In a separate 100 mL beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 30 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of 20-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.

Part 3: Preparation of the Coupling Component Solution

  • In a 500 mL beaker, dissolve 26.33 g (0.1 mol) of Naphthol AS in 150 mL of deionized water containing 8.0 g (0.2 mol) of sodium hydroxide.

  • Warm the mixture gently to about 50 °C to facilitate complete dissolution, then cool back to room temperature.

  • If necessary, filter the solution to remove any insoluble impurities.

Part 4: Azo Coupling Reaction

  • To the Naphthol AS solution, add a solution of 16.4 g (0.2 mol) of sodium acetate in 50 mL of water. This will buffer the solution.

  • Cool the Naphthol AS solution to 10-15 °C in an ice-water bath.

  • Slowly add the previously prepared diazonium salt solution to the stirred Naphthol AS solution over 30-45 minutes. The temperature should be maintained below 20 °C.

  • A brightly colored precipitate of the azo pigment will form immediately.

  • After the addition is complete, continue stirring the reaction mixture for 2-3 hours at room temperature to ensure the coupling reaction goes to completion.

Part 5: Pigment Isolation and Finishing

  • Filter the pigment slurry using a Buchner funnel and wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of chloride ions (test with silver nitrate solution).

  • Dry the pigment in a vented oven at 70-80 °C until a constant weight is achieved.

  • The dried pigment can then be milled to the desired particle size for its intended application.

The chemical transformation for this representative synthesis is depicted below:

Azo_Pigment_Synthesis_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product A This compound (Diazo Component) C 1. Diazotization 2. Azo Coupling A->C B Naphthol AS (Coupling Component) B->C D Red Azo Pigment C->D

Caption: Reaction scheme for the synthesis of a red azo pigment.

Conclusion: A Versatile Intermediate for Modern Colorants

This compound stands as a testament to the nuanced chemical engineering that underpins the development of modern, high-performance pigments. Its unique substitution pattern allows for the creation of colorants with superior properties, catering to the demanding requirements of various industries, including coatings, plastics, and printing inks. The provided protocol serves as a foundational blueprint for the synthesis of a representative azo pigment, highlighting the key chemical transformations and procedural considerations. Further research and development utilizing this versatile intermediate will undoubtedly continue to expand the palette of available high-performance colorants.

References

  • Google Patents. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Google Patents. JP5215785B2 - Coupler, dye, method for producing the dye, colorant using the dye, and coloring method.
  • Google Patents. CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Google Patents. US3823131A - Disazo dyestuffs.
  • SY Chemical Co., Ltd. Pigment Red. Available at: [Link]

  • PubChem. Pigment Red 7. Available at: [Link]

  • Google Patents. US2943085A - Water-soluble dyestuffs.
  • PubChem. Pigment Red 149. Available at: [Link]

  • Google Patents. US6261354B1 - Pigmentary azo composition, preparation method and use.
  • Google Patents. US3900459A - Process for preparing an azo pigment.
  • ResearchGate. Coupling reaction of 1 with diazotized 4-chloroaniline. Available at: [Link]

  • The Royal Society of Chemistry. Room temperature diazotization and coupling reaction using DES- Ethanol system. Available at: [Link]

  • Organic Chemistry Portal. Diazotisation. Available at: [Link]

  • PubMed Central. Exploring Flow Procedures for Diazonium Formation. Available at: [Link]

  • ResearchGate. Synthesis and evaluation of organic pigments. Available at: [Link]

  • YouTube. Diazonium Salts, Coupling Reaction, Deamination | Amines | JEE Main, Advanced, NEET 2024. Available at: [Link]

  • ResearchGate. Inorganic–organic hybrid pigment fabricated in the preparation process of organic pigment: Preparation and characterization. Available at: [Link]

  • protocols.io. PROTOCOL FOR PIGMENT CONTENT QUANTIFICATION IN HERBACEOUS COVERS: SAMPLING AND ANALYSIS. Available at: [Link]

  • PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. Available at: [Link]

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Application Note: Strategic Synthesis of Advanced Kinase Inhibitors from 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs) starting from the versatile building block, 4-Chloro-2-isopropoxyaniline. We will focus on the well-established synthetic route to Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor, to illustrate key chemical transformations and provide field-proven protocols. The methodologies described herein are designed for researchers, medicinal chemists, and process development scientists, emphasizing not only the procedural steps but also the underlying mechanistic rationale and strategic considerations for achieving high yield and purity.

Introduction: The Strategic Utility of this compound

This compound has emerged as a critical starting material in modern medicinal chemistry, particularly in the synthesis of targeted cancer therapies. Its unique substitution pattern—a halogen for cross-coupling, an aniline for nucleophilic attack or diazotization, and a sterically influential isopropoxy group—makes it an ideal scaffold for constructing complex heterocyclic systems. The isopropoxy group, in particular, often plays a crucial role in modulating the pharmacokinetic properties of the final API, enhancing solubility and metabolic stability.

This guide will provide a comprehensive, step-by-step protocol for the synthesis of Crizotinib, a landmark drug in personalized medicine, using this compound as the foundational reagent. The synthetic pathway detailed below is a compilation of robust, scalable, and well-documented procedures from seminal patents and peer-reviewed literature.

Overall Synthetic Workflow: this compound to Crizotinib

The synthesis of Crizotinib from this compound is a multi-step process that involves the sequential construction of the aminopyridine core, followed by a key condensation reaction and a final cross-coupling to install the dihalophenyl moiety. The workflow is designed for efficiency and control at each stage.

G A This compound B Step 1: Condensation with 2,6-Dichloropyridine Derivative A->B Key Starting Material C Intermediate 1: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol B->C Formation of Chiral Alcohol D Step 2: Buchwald-Hartwig Amination C->D Palladium-Catalyzed Cross-Coupling E Intermediate 2: (R)-1-(2-chloro-6-((5-chloro-2-isopropoxyphenyl)amino)-3-fluorophenyl)ethanol D->E Formation of Diaryl Amine F Step 3: Reaction with 4-(Piperidin-4-yl)morpholine E->F Nucleophilic Aromatic Substitution G Crizotinib F->G Final API

Figure 1: High-level overview of the synthetic strategy for Crizotinib, commencing with this compound.

Detailed Protocols and Mechanistic Insights

Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol (Intermediate 1)

This initial phase of the synthesis focuses on preparing the chiral alcohol fragment that will be coupled with our primary starting material. The chirality is crucial for the final drug's efficacy and is established here using an asymmetric reduction.

Protocol:

  • To a solution of 2',6'-dichloro-3'-fluoroacetophenone (1.0 eq) in a suitable solvent such as isopropanol, add a chiral reducing agent, for instance, (+)-B-chlorodiisopinocampheylborane (DIP-Chloride™) (1.2 eq) at -20 °C.

  • Stir the reaction mixture at -20 °C for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow addition of a solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

Mechanistic Rationale: The use of a chiral borane reagent like DIP-Chloride™ facilitates the stereoselective reduction of the prochiral ketone. The bulky isopinocampheyl ligands create a chiral environment around the boron atom, leading to the preferential transfer of a hydride to one face of the ketone, thus establishing the desired (R)-stereocenter.

Synthesis of the Key Intermediate: 2,6-Dichloro-3-((R)-1-(4-(piperidin-4-yl)morpholino)ethyl)aniline

This section details a convergent approach where the chiral alcohol is transformed and prepared for coupling.

Protocol:

  • The previously synthesized (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is first converted to a mesylate or tosylate to create a good leaving group.

  • This activated intermediate is then reacted with 4-(piperidin-4-yl)morpholine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).

  • The reaction mixture is heated to facilitate the nucleophilic substitution.

  • Work-up involves partitioning between water and an organic solvent, followed by purification to yield the desired substituted piperidine derivative.

Expert Insight: The choice of the leaving group and the reaction conditions are critical to avoid side reactions such as elimination. The use of a polar aprotic solvent like DMF helps to solvate the ions and accelerate the rate of this SN2 reaction.

Palladium-Catalyzed Buchwald-Hartwig Amination

This is a pivotal step where the this compound is coupled with the previously synthesized aminopyridine fragment.

Protocol:

  • To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add this compound (1.0 eq), the aminopyridine intermediate from the previous step (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.5 eq).

  • Add a dry, degassed solvent, for example, toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by HPLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • The filtrate is then concentrated, and the residue is purified by column chromatography or recrystallization to yield the Crizotinib precursor.

Causality of Experimental Choices: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the aniline and promoting the oxidative addition of the aryl chloride to the Pd(0) complex.

G cluster_0 Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Pd(II) Complex B->C D Ligand Exchange C->D R-NH2, Base E Reductive Elimination D->E E->A Product F C-N Bond Formation E->F

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination, a key C-N bond-forming reaction in the synthesis.

Final Step: Synthesis of Crizotinib

While the above steps outline the core transformations, the final steps to yield Crizotinib can vary based on the specific synthetic strategy employed. Often, a final deprotection or substitution step is required. For the purpose of this guide, we have focused on the key bond-forming reactions involving the title compound.

Data Summary

Step Reactants Key Reagents Typical Yield Purity (HPLC)
3.12',6'-dichloro-3'-fluoroacetophenone(+)-DIP-Chloride™85-95%>98%
3.2(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol4-(Piperidin-4-yl)morpholine, DIPEA70-85%>97%
3.3This compound, Aminopyridine IntermediatePd₂(dba)₃, Xantphos, NaOtBu75-90%>99%

Conclusion

This compound serves as a robust and versatile starting material for the synthesis of complex pharmaceutical agents like Crizotinib. The protocols outlined in this application note demonstrate a reliable and scalable pathway, highlighting the strategic application of modern synthetic methodologies such as asymmetric reduction and palladium-catalyzed cross-coupling. By understanding the rationale behind each experimental choice, researchers can effectively troubleshoot and adapt these procedures for the synthesis of novel chemical entities.

References

  • Title: Preparation of aminopyridines as c-Met and ALK inhibitors for cancer treatment Source: World Intellectual Property Organization Patent WO2006021881A1 URL
  • Title: Synthesis and biological evaluation of novel 2-amino-5-(2,6-dichloro-3-fluorophenyl)-N-substituted-benzamides as potent and selective c-Met kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters, Volume 21, Issue 14, 2011, Pages 4277-4281 URL: [Link]

  • Title: The Buchwald-Hartwig Amination in the Development of a Scalable Synthesis of the Crizotinib Analog Source: Organic Process Research & Development 2017, 21, 10, 1618–1625 URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-isopropoxyaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide in-depth, field-proven insights to help you optimize your reaction, maximize yield, and ensure the highest purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and industrially relevant method for synthesizing this compound is via the Williamson ether synthesis . This reaction involves the O-alkylation of 4-chloro-2-aminophenol with an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, in the presence of a base.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3]

Q2: I'm seeing multiple spots on my TLC analysis. What are the most likely impurities?

During the synthesis, several side products can form. The most common impurities to watch for are:

  • Unreacted Starting Material: 4-Chloro-2-aminophenol.

  • N-Alkylated Isomer: 4-Chloro-2-(isopropylamino)phenol.

  • Dialkylated Product: 4-Chloro-N-isopropyl-2-isopropoxyaniline.

  • C-Alkylated Byproducts: Isopropyl groups attached directly to the aromatic ring.[4][5]

  • Elimination Product: Propene gas (from the isopropylating agent), which will not be visible on TLC but indicates a competing reaction pathway that reduces yield.[3]

Q3: My reaction yield is consistently low. What are the primary causes?

Low yield is typically a result of one or more competing side reactions. The most significant contributor is often the E2 elimination of the secondary alkyl halide (e.g., 2-bromopropane) to form propene, a reaction that competes directly with the desired SN2 pathway.[3] Other factors include incomplete reaction, formation of N-alkylated isomers, and mechanical losses during workup and purification.

Q4: GC-MS analysis shows a significant peak with the same mass as my product. What is it?

An impurity with the same molecular weight as your target compound, this compound, is almost certainly the N-alkylated isomer, 4-Chloro-2-(isopropylamino)phenol . Since the amino and hydroxyl groups on the starting material are both nucleophilic, competitive alkylation can occur.[6] Distinguishing these isomers requires careful analysis, typically using NMR spectroscopy or chromatographic separation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, explains their root chemical causes, and provides actionable solutions.

Problem 1: Significant Formation of N-Alkylated and Dialkylated Impurities

Symptom: TLC/LC-MS analysis shows the presence of one or two major byproducts, one isomeric with the product (N-alkylation) and one with a higher molecular weight (N,O-dialkylation).

Causality: The starting material, 4-chloro-2-aminophenol, possesses two nucleophilic sites: the phenolic oxygen and the aniline nitrogen. While the phenoxide formed under basic conditions is a stronger nucleophile for O-alkylation, direct N-alkylation can still occur, especially under forcing conditions or with highly reactive alkylating agents.[6] If an excess of the alkylating agent is used, the initially formed O-alkylated product can undergo a subsequent, slower N-alkylation to yield the dialkylated byproduct.

Troubleshooting & Prevention:

  • Control Stoichiometry: Use a precise molar equivalent of the isopropylating agent (e.g., 1.05 to 1.1 equivalents) to minimize the chance of dialkylation.

  • Amine Protection (Recommended): For the highest selectivity, protect the more nucleophilic amino group before performing the Williamson ether synthesis. A common strategy is to form an imine with benzaldehyde, which can be easily removed by acid hydrolysis after O-alkylation is complete.[6] This strategy ensures that only the hydroxyl group is available for alkylation.

  • Optimize Base and Temperature: Use a milder base like potassium carbonate (K₂CO₃) rather than stronger bases like sodium hydride (NaH). Stronger bases can increase the rate of competing N-alkylation. Keep the reaction temperature as low as feasible to favor the more kinetically controlled O-alkylation.

G cluster_0 Protection Step cluster_1 Alkylation Step cluster_2 Deprotection Step SM 4-Chloro-2-aminophenol Prot Protect Amine (e.g., with Benzaldehyde) SM->Prot Protected N-Benzylidene Intermediate Prot->Protected Alk O-Alkylation (2-Bromopropane, K₂CO₃) Protected->Alk OAlk Protected Product Alk->OAlk Deprot Deprotect Amine (Acid Hydrolysis) OAlk->Deprot Product Pure this compound Deprot->Product

Caption: Amine protection workflow for selective O-alkylation.

Problem 2: Low Yield Due to Alkene Formation (Elimination)

Symptom: The reaction proceeds slowly, and a significant portion of the starting material remains even after extended reaction times. A pressure buildup may be noticed in a sealed vessel, indicating gas formation (propene).

Causality: The Williamson ether synthesis is an SN2 reaction. However, when using secondary alkyl halides like 2-bromopropane, it faces strong competition from the E2 elimination pathway.[3] The alkoxide/phenoxide base can abstract a proton from a beta-carbon of the alkyl halide, leading to the formation of an alkene (propene) and eliminating the desired substitution reaction. This side reaction is favored by high temperatures and sterically bulky or strong bases.[3][5]

G cluster_sn2 Sₙ2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) start Phenoxide + 2-Bromopropane sn2_node Nucleophilic Attack on secondary Carbon start->sn2_node Substitution e2_node Base abstracts β-Proton start->e2_node Elimination product Product (this compound) sn2_node->product byproduct Byproduct (Propene) e2_node->byproduct

Caption: Competing SN2 (substitution) and E2 (elimination) reactions.

Troubleshooting & Prevention:

  • Lower the Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions. Running the reaction at a lower temperature (e.g., 50-70 °C) will significantly favor the SN2 pathway.[3]

  • Choice of Leaving Group: Use an isopropylating agent with a better leaving group, such as isopropyl tosylate or 2-iodopropane. Better leaving groups increase the rate of the SN2 reaction relative to E2.

  • Choice of Base: Avoid highly hindered or extremely strong bases. Potassium carbonate or cesium carbonate are often excellent choices for aryl ether synthesis as they are sufficiently basic to deprotonate the phenol without strongly promoting elimination.[5]

  • Solvent Selection: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation, leaving the phenoxide anion highly reactive and promoting the SN2 reaction.[5]

Problem 3: Product Purification Challenges

Symptom: Difficulty in separating the desired product from the unreacted starting material or the N-alkylated isomer by column chromatography due to similar polarities.

Causality: The product, starting material, and N-alkylated isomer are all substituted anilines with similar functional groups (amino, chloro, oxygen-containing group), leading to close Rf values on silica gel.

Troubleshooting & Purification Protocol:

A multi-step purification strategy is often most effective.

  • Acid-Base Extraction:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product, N-alkylated isomer, and unreacted aminophenol are all basic and will be extracted into the aqueous layer as their ammonium salts, leaving non-basic impurities behind.

    • Separate the aqueous layer and carefully neutralize it with a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is ~8-9 to re-precipitate the free amines.

    • Extract the free amines back into an organic solvent. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Column Chromatography (Post-Extraction):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar dialkylated product will elute first, followed by the desired O-alkylated product, and finally the more polar N-alkylated isomer and starting material.

    • Monitoring: Monitor the fractions closely using TLC, staining with potassium permanganate or viewing under UV light.

    • Confirmation: Combine pure fractions and confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Impurity NamePotential OriginMolecular Weight ( g/mol )Key Analytical Signature
4-Chloro-2-aminophenolUnreacted Starting Material143.57Presence of both -NH₂ and -OH peaks in NMR/IR.
4-Chloro-2-(isopropylamino)phenolN-Alkylation185.65Isomeric with product; distinct NMR shifts for aromatic protons.
4-Chloro-N-isopropyl-2-isopropoxyanilineDialkylation227.73Higher mass in MS; absence of N-H protons in NMR.
C-alkylated isomersRing Alkylation185.65Complex aromatic region in ¹H NMR.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Materials: 4-Chloro-2-aminophenol, 2-bromopropane, potassium carbonate (anhydrous, powdered), N,N-Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 4-chloro-2-aminophenol (1.0 eq) and potassium carbonate (2.0 eq).

    • Add anhydrous DMF to form a stirrable slurry.

    • Add 2-bromopropane (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

    • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material as described in the Problem 3 section.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • RSC Publishing. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (2015). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ResearchGate. (2010). Selective alkylation of aminophenols. Retrieved from [Link]

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • ChemBK. (2024). 4-Isopropoxyaniline. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
  • CIR Report Data Sheet. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]

  • Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-2-isopropoxyaniline. This guide is designed to provide in-depth, practical advice on catalyst selection and troubleshooting for common cross-coupling reactions involving this versatile intermediate. Our goal is to move beyond simple protocols and offer a deeper understanding of the "why" behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: Which bond in this compound is more reactive in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > OTf > Cl.[1] Therefore, the C-Cl bond is the primary site of reaction for Suzuki, Buchwald-Hartwig, and other similar cross-coupling reactions. The isopropoxy group's C-O bond is significantly less reactive under these conditions, allowing for selective functionalization at the chloro position.

Q2: Can the aniline's amino group interfere with the palladium catalyst?

A2: Yes, the primary amino group of the aniline can act as a ligand and coordinate to the palladium center, which can sometimes lead to catalyst inhibition or deactivation.[2] However, many modern catalyst systems, particularly those developed for Buchwald-Hartwig amination, are designed to tolerate free amines.[3][4] The choice of ligand is crucial in mitigating this potential issue. Bulky, electron-rich phosphine ligands can often prevent the amine from displacing the desired ligand from the palladium's coordination sphere.[5]

Q3: I am observing significant amounts of hydrodehalogenation (replacement of -Cl with -H). What is the likely cause and how can I minimize it?

A3: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by several factors, including the presence of water or other protic sources, or by β-hydride elimination from certain organometallic intermediates. To minimize this side reaction, ensure that your solvents and reagents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[6] The choice of ligand can also play a significant role; ligands that promote rapid reductive elimination can outcompete the pathways leading to hydrodehalogenation.

Q4: What are the best practices for setting up a cross-coupling reaction with this compound?

A4: Success in cross-coupling reactions is highly dependent on meticulous experimental technique. Here are some key best practices:

  • Inert Atmosphere: Always conduct reactions under an inert atmosphere of argon or nitrogen to prevent oxygen from deactivating the active Pd(0) catalyst.[6]

  • Dry Reagents and Solvents: Use anhydrous solvents and ensure all reagents are thoroughly dried. Moisture can lead to unwanted side reactions, including hydrodehalogenation and catalyst decomposition.

  • Degassing: Thoroughly degas solvents by bubbling with an inert gas for at least 30 minutes or by using freeze-pump-thaw cycles.[7]

  • Catalyst Pre-activation: When using a Pd(II) source like Pd(OAc)₂, it may be necessary to pre-activate it to the active Pd(0) species.[8] Using pre-formed Pd(0) catalysts or modern precatalysts can often provide more consistent results.[2][3]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Conversion to Product

When a cross-coupling reaction with this compound fails, a systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low/No Conversion

G start Low/No Conversion reagents Verify Reagent Purity & Dryness (Substrate, Coupling Partner, Base) start->reagents conditions Check Reaction Conditions (Inert Atmosphere, Degassed Solvent, Temperature) reagents->conditions Reagents OK catalyst Evaluate Catalyst System (Pd Source, Ligand, Pre-catalyst vs. In-situ) conditions->catalyst Conditions OK screen_ligands Screen Different Ligands (e.g., Buchwald or NHC ligands) catalyst->screen_ligands Catalyst System Suspected screen_bases Screen Different Bases (e.g., K3PO4, Cs2CO3, NaOtBu) screen_ligands->screen_bases screen_solvents Screen Different Solvents (e.g., Toluene, Dioxane, THF) screen_bases->screen_solvents optimize_temp Optimize Temperature screen_solvents->optimize_temp success Reaction Successful optimize_temp->success

Caption: A systematic workflow for troubleshooting failed cross-coupling reactions.

  • Step 1: Verify Reagents: Impurities in the starting materials, coupling partners, or base can poison the catalyst.[2] Ensure all reagents are of high purity and are anhydrous.

  • Step 2: Scrutinize Reaction Conditions: Confirm that the reaction was maintained under a strict inert atmosphere and that the solvents were properly degassed. Oxygen can lead to the formation of palladium black and catalyst deactivation.

  • Step 3: Evaluate the Catalyst System:

    • Palladium Source: If using a Pd(II) precursor, ensure that the conditions are suitable for its reduction to the active Pd(0) species. Consider switching to a pre-formed Pd(0) catalyst or a modern precatalyst like a Buchwald G3 or G4 precatalyst for more reliable activation.[2]

    • Ligand Choice: The ligand is critical for catalyst stability and activity. For an electron-rich substrate like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or BrettPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[5][9]

  • Step 4: Systematic Screening: If the initial conditions fail, systematically screen different ligands, bases, and solvents. The optimal combination can be highly substrate-dependent.

Problem 2: Formation of Palladium Black

The appearance of a black precipitate (palladium black) is a common sign of catalyst decomposition. This indicates that the active, soluble Pd(0) species has aggregated and precipitated out of solution, leading to a loss of catalytic activity.

Causes and Solutions:

  • Presence of Oxygen: Even trace amounts of oxygen can cause catalyst decomposition. Improve inert atmosphere techniques.

  • Inadequate Ligand: The ligand may not be effectively stabilizing the Pd(0) center. Try a more sterically hindered or electron-donating ligand to better protect the metal center.

  • High Temperature: Excessive heat can accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

Experimental Protocols: Starting Points for Common Reactions

The following protocols are intended as general starting points and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the C-C bond formation between this compound and an arylboronic acid.[10][11]

Reaction Scheme:

G sub This compound plus1 + sub->plus1 boronic Ar-B(OH)2 arrow -> boronic->arrow plus1->boronic conditions Pd Catalyst Ligand, Base arrow->conditions product Product conditions->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, and K₃PO₄ to an oven-dried reaction vessel with a stir bar.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining degassed solvent to the vessel.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the C-N bond formation between this compound and a primary or secondary amine.[12][13]

Catalytic Cycle for Buchwald-Hartwig Amination:

G pd0 L-Pd(0) ox_add Oxidative Addition (+ Ar-Cl) pd0->ox_add pd2_complex L-Pd(II)(Ar)(Cl) ox_add->pd2_complex amine_coord Amine Coordination (+ R2NH, -Cl-) pd2_complex->amine_coord pd_amido L-Pd(II)(Ar)(NR2) amine_coord->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product product red_elim->product Product (Ar-NR2)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.2-1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask with a stir bar.

  • Add the degassed toluene, followed by this compound and the amine.

  • Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Catalyst and Ligand Selection Table

The choice of ligand is paramount for a successful cross-coupling reaction. The following table provides a starting point for ligand selection based on the reaction type.

Reaction TypeRecommended LigandsPalladium SourceTypical BaseNotes
Suzuki-Miyaura Coupling SPhos, XPhos, RuPhosPd(OAc)₂, Pd₂(dba)₃K₃PO₄, K₂CO₃, Cs₂CO₃Bulky biarylphosphine ligands are often effective for coupling with aryl chlorides.[14]
Buchwald-Hartwig Amination XPhos, BrettPhos, RuPhosPd₂(dba)₃, Buchwald PrecatalystsNaOtBu, LHMDS, K₃PO₄The choice of ligand can influence selectivity for mono-arylation.[5] Strong bases are common, but weaker bases may be needed for base-sensitive substrates.[15]
Sonogashira Coupling Xantphos, P(t-Bu)₃Pd(PPh₃)₄, PdCl₂(PPh₃)₂CuI (co-catalyst), Et₃NCopper co-catalyst is typically required.
Heck Coupling P(o-tol)₃, PPh₃Pd(OAc)₂Et₃N, K₂CO₃Ligand choice can influence regioselectivity.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Rutgers University, et al. (n.d.). Air-Stable, Well-Defined Palladium–BIAN–NHC Chloro Dimer: Fast-Activating, Highly Efficient Catalyst for Cross-Coupling. The Royal Society of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Cross-Coupling Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of substituted anilines. Retrieved from [Link]

  • ResearchGate. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2020). Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines. Retrieved from [Link]

  • YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • National Institutes of Health. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]

  • National Institutes of Health. (2021). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Retrieved from [Link]

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • DSpace@MIT. (2018). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. Retrieved from [Link]

  • ResearchGate. (2011). Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling strategies for aniline synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • MDPI. (2024). Catalytic Annulation Reactions: Preface to the Special Issue. Retrieved from [Link]

Sources

Preventing degradation of 4-Chloro-2-isopropoxyaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Chloro-2-isopropoxyaniline. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Degradation of aromatic amines like this compound is a common issue that can lead to inconsistent experimental results, formation of unwanted byproducts, and compromised purity. This guide provides in-depth, experience-based answers to frequently encountered problems, troubleshooting workflows, and the scientific rationale behind our recommended procedures.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common user questions.

Q1: My new bottle of this compound is a pale yellow solid, but my old stock is dark brown. Is it degraded?

A: Yes, a significant color change from pale yellow to tan, brown, or dark brown is a strong visual indicator of degradation. Aromatic amines are susceptible to oxidation and photodegradation, which often form highly colored polymeric or oxidized species.[1] We recommend verifying the purity of the discolored material by an appropriate analytical method (see Q5) before use.

Q2: What are the absolute ideal storage conditions for this compound?

A: For maximum stability, this compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated at 2-8°C.[2][3] The container must be kept tightly sealed to prevent exposure to air and moisture.[4]

Q3: I don't have access to a nitrogen/argon line for blanketing. What is the next best option?

A: If an inert atmosphere is not feasible, the next best practice is to use a small container that the material substantially fills. This minimizes the headspace volume, thereby reducing the amount of available oxygen for oxidation. After use, tightly seal the container, wrap it with paraffin film to ensure an airtight seal, and store it in a desiccator inside a refrigerator that is protected from light.

Q4: Can I handle this compound on an open bench?

A: No. It is strongly advised to handle this compound in a well-ventilated area, such as a chemical fume hood.[5] This is not only to prevent degradation from atmospheric exposure but also for safety, as the compound can be harmful if inhaled or absorbed through the skin.[6][7]

Q5: How can I quantitatively check the purity of my stored sample?

A: The most reliable method is High-Performance Liquid Chromatography (HPLC) with a UV detector.[8][9] A reverse-phase C18 column is typically effective. Comparing the chromatogram of the stored sample to a reference standard or a freshly opened sample will reveal the presence of degradation products as new peaks and a decrease in the main peak's area percentage. Gas Chromatography (GC) is also a suitable alternative.[10][11]

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed causal analysis and corrective actions.

Issue 1: Inconsistent Reaction Yields or New Impurities Detected
  • Symptoms: You are running a standard, validated reaction, but the yield has suddenly dropped. Alternatively, post-reaction analysis (e.g., LC-MS or NMR) shows unexpected byproducts that were not present before.

  • Probable Cause: The most likely culprit is the degradation of your this compound starting material. Oxidized or dimerized impurities in the starting material can interfere with the reaction pathway or complicate purification.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for reaction failures.

Issue 2: Material Rapidly Changes Color After Opening
  • Symptoms: A freshly opened bottle of pale-yellow solid begins to darken at the surface within days or weeks of its first use.

  • Probable Cause: This indicates high sensitivity to ambient air and/or light.[12] The initial exposure during handling was sufficient to initiate the degradation cascade. This is common for high-purity aromatic amines.

  • Corrective Actions & Prevention:

    • Minimize Exposure: Work quickly and efficiently when weighing out the compound.

    • Inert Gas Purging: Immediately after dispensing, flush the container's headspace with a gentle stream of nitrogen or argon before sealing.[2]

    • Aliquot Strategy: For long-term projects, consider aliquoting the material from a large new bottle into several smaller, amber glass vials. This prevents repeated exposure of the main stock to the atmosphere. Each vial should be purged with inert gas.

Part 3: The Science of Degradation

Understanding the chemical mechanisms of degradation is key to preventing them. For this compound, two primary pathways are of concern.

  • Oxidative Degradation (Autoxidation): The electron-rich aromatic amine functional group is highly susceptible to oxidation by atmospheric oxygen. This process is often initiated by light or trace metal impurities and proceeds via a free-radical mechanism.[13] This leads to the formation of complex, colored products, including nitroso compounds, azo compounds, and polymers.[8] The isopropoxy group, being an electron-donating group, further activates the ring, potentially increasing its susceptibility to oxidation compared to unsubstituted chloroaniline.

  • Photodegradation: Aromatic amines can absorb UV-Vis light, promoting electrons to an excited state.[1] This excited molecule is more reactive and can undergo dimerization or react with oxygen to initiate autoxidation.[9] Storing the material in amber or opaque containers is a critical preventative measure.[4]

G start Receive New Container log_entry Log Lot # and Date Received start->log_entry initial_storage Store Immediately in Dark, Refrigerated (2-8°C) Location log_entry->initial_storage dispense Dispense Material in Fume Hood initial_storage->dispense purge Purge Headspace with N₂ or Ar dispense->purge seal Seal Tightly with Cap and Paraffin Film purge->seal return_storage Return to Designated Cold, Dark Storage seal->return_storage end Material Integrity Maintained return_storage->end

Caption: Recommended workflow for handling and storage.

Protocol 2: Forced Degradation Study for Stability Assessment

To formally assess stability, a forced degradation study can be performed. This intentionally stresses the compound to identify likely degradation products and pathways. [14] Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 1 M HCl, 1 M NaOH, 6% H₂O₂

  • HPLC system with UV detector and C18 column

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to make a 1 mg/mL stock solution.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. [14] * Thermal Degradation: Store a sample of the solid compound in an oven at 70°C.

    • Photostability: Expose a sample of the solid and 1 mL of the stock solution to a calibrated light source (ICH Q1B guidelines).

  • Time Points: Withdraw aliquots at 0, 4, 8, 24, and 48 hours.

  • Sample Preparation for Analysis:

    • For acid/base samples, neutralize with an equivalent amount of base/acid.

    • For solid thermal samples, dissolve in acetonitrile to 1 mg/mL.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • HPLC Analysis: Analyze all samples by HPLC. A typical starting condition would be a 50:50 acetonitrile:water mobile phase on a C18 column with UV detection at ~240-254 nm. [15]6. Data Analysis: Compare the chromatograms of stressed samples to the time-zero sample. Look for a decrease in the parent peak area and the appearance of new peaks. Calculate the percentage degradation.

Data Summary Table:

Storage ConditionRecommended SettingRationale
Temperature 2–8 °C (Refrigerated) [2]Slows the rate of oxidative and hydrolytic degradation reactions.
Atmosphere Inert Gas (Nitrogen/Argon) [2][12]Prevents oxidation of the electron-rich amine group by atmospheric oxygen.
Light In the dark (Amber vial/Opaque container) [4]Prevents light-induced photodegradation and initiation of free-radical oxidation.
Moisture Dry / Tightly Sealed Container Prevents potential hydrolysis and minimizes atmospheric oxygen ingress.
Ventilation Well-ventilated area [16]General safety practice and minimizes contact with ambient lab air.

References

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. [Link]

  • Sakkas, V. A., et al. (2010). Sun light degradation of 4-chloroaniline in waters and its effect on toxicity. Environmental Pollution, 158(2), 592-598.
  • International Agency for Research on Cancer. (1993). para-Chloroaniline. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57. [Link]

  • Organic Syntheses. (n.d.). Procedure for a chemical synthesis. [Link]

  • Ministry of the Environment, Japan. (n.d.). Manual on Analytical Methods for Hazardous Air Pollutants. [Link]

  • Gosetti, F., et al. (2010). Sun light degradation of 4-chloroaniline in waters and its effect on toxicity. Environmental Pollution, 158(2), 592-598. [Link]

  • ChemBK. (2024). 4-Isopropoxyaniline. [Link]

  • Riggin, R. M., et al. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Google Patents. (n.d.). Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • PubChem. (n.d.). 4-Isopropoxyaniline. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (2005). Hazard Summary: 4-Chloroaniline. [Link]

  • Di Trana, A., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 570-579. [Link]

  • PubChemLite. (n.d.). 2-chloro-4-isopropoxyaniline. [Link]

  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List. [Link]

  • U.S. Coast Guard. (1984).
  • Al-Ghaban, Y., & Kestur, U. S. (2023). Screening Autoxidation Propensities of Drugs in the Solid-State Using PVP and in the Solution State Using N-Methyl Pyrrolidone. Pharmaceuticals, 16(3), 411. [Link]

  • Khan, F., et al. (2013). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 8(4), e62178. [Link]

Sources

Challenges in the scale-up of 4-Chloro-2-isopropoxyaniline production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Production of 4-Chloro-2-isopropoxyaniline

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple protocols to address the nuanced challenges encountered during production, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting efforts.

Section 1: Synthesis Overview & Key Challenges

The production of this compound is a multi-step process, typically commencing from 4-chloro-2-nitrophenol. Each stage presents unique challenges that can impact yield, purity, and scalability. The most common synthetic pathway involves two critical transformations: a Williamson ether synthesis to introduce the isopropoxy group and a reduction of the nitro group to the target aniline.

Below is a logical workflow diagram illustrating the primary synthetic route and highlighting key quality control checkpoints.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction cluster_2 Work-up & Purification A 4-Chloro-2-nitrophenol (Starting Material) D Reaction Vessel (Polar Aprotic Solvent, e.g., DMF, Acetone) A->D B 2-Halopropane (e.g., 2-Bromopropane) B->D C Base (e.g., K2CO3, NaH) C->D E 4-Chloro-2-isopropoxy-1-nitrobenzene (Intermediate) D->E SN2 Reaction QC1 QC Check: TLC/GC-MS for consumption of starting material E->QC1 G Reaction Vessel (Solvent, e.g., EtOH, EtOAc) E->G Intermediate Transfer F Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C, Hydrazine Hydrate) F->G H This compound (Final Product) G->H Reduction QC2 QC Check: TLC/GC-MS for complete reduction H->QC2 I Crude Product H->I J Aqueous Work-up (Phase Separation) I->J K Purification (Distillation/Crystallization/ Column Chromatography) J->K L Pure this compound K->L

Caption: General synthesis workflow for this compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable solutions.

Category: Williamson Ether Synthesis (Step 1)

Question 1: My ether synthesis reaction is sluggish or incomplete, resulting in low yields of 4-chloro-2-isopropoxy-1-nitrobenzene. What are the common causes?

Answer: This is a frequent challenge rooted in the kinetics and equilibrium of the SN2 reaction. Several factors could be at play:

  • Insufficient Deprotonation of the Phenol: The reaction requires the formation of the phenoxide ion, a potent nucleophile. If the base is too weak or used in insufficient stoichiometric amounts, the concentration of the active nucleophile will be low.

    • Causality: Potassium carbonate (K₂CO₃) is a common, safe base, but it is relatively weak and has limited solubility in many organic solvents. Stronger bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require strictly anhydrous conditions.

    • Solution:

      • Ensure you are using at least 1.1-1.5 equivalents of K₂CO₃ and consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve its efficacy.

      • For a more robust reaction, switch to sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. Exercise extreme caution as NaH reacts violently with water and generates flammable hydrogen gas.

  • Side Reaction (E2 Elimination): 2-bromopropane or 2-iodopropane are secondary halides, which are susceptible to E2 elimination to form propene gas, especially at higher temperatures or with sterically hindered bases.

    • Causality: The phenoxide can act as both a nucleophile (SN2) and a base (E2). Higher temperatures provide the activation energy needed for the elimination pathway, which is often competitive.

    • Solution: Maintain strict temperature control. A typical range is 60-80°C. Avoid excessive heating, which disproportionately favors elimination over substitution.

  • Improper Solvent Choice: The choice of solvent is critical for an SN2 reaction.

    • Causality: Polar aprotic solvents (e.g., DMF, acetone, acetonitrile) are ideal.[1] They solvate the cation (K⁺ or Na⁺) but leave the phenoxide nucleophile relatively "naked" and reactive. Protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity.

    • Solution: Use anhydrous DMF or acetone. Ensure the solvent is truly dry, as water can protonate the phenoxide and interfere with the reaction.[2]

G Reagents Phenoxide (Nucleophile) + 2-Bromopropane SN2_TS SN2 Transition State Reagents->SN2_TS Substitution (Favored by low temp, polar aprotic solvent) E2_TS E2 Transition State Reagents->E2_TS Elimination (Favored by high temp) Product Desired Ether Product SN2_TS->Product Side_Product Propene (Side Product) E2_TS->Side_Product

Caption: Competing SN2 and E2 pathways in the ether synthesis step.

Category: Nitro Group Reduction (Step 2)

Question 2: The reduction of the nitro intermediate is producing significant impurities or stalls before completion. How can I optimize this step?

Answer: The reduction of an aromatic nitro group is a highly exothermic and often sensitive reaction. The choice of reducing agent is the most critical factor and dictates the potential side reactions.

  • Incomplete Reduction with Catalytic Hydrogenation (H₂/Pd-C):

    • Causality: The palladium catalyst can be poisoned by impurities (e.g., sulfur compounds) carried over from previous steps. Additionally, poor mass transfer of hydrogen gas to the catalyst surface, especially on a larger scale, can slow or halt the reaction. There is also a risk of hydrodechlorination (loss of the chlorine atom).[2]

    • Solution:

      • Purify the nitro intermediate before reduction if catalyst poisoning is suspected.

      • On scale-up, ensure vigorous agitation to maintain the catalyst suspension and improve gas-liquid contact.

      • Use a catalyst with lower activity or add a catalyst modifier (e.g., quinoline) to suppress dehalogenation, though this may slow the desired reduction.

  • Side Products with Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂):

    • Causality: These classic methods generate large amounts of inorganic salts, which can complicate the work-up and trap the product. Over-reduction or side reactions can occur if the pH and temperature are not well-controlled.

    • Solution:

      • Maintain the reaction pH in the acidic range. After the reaction, a careful basification is required to precipitate the metal hydroxides and free the aniline product.

      • Control the exotherm by adding the acid or metal portion-wise. Runaway reactions can lead to tar formation.

  • Challenges with Hydrazine Hydrate:

    • Causality: This method, often catalyzed by Fe(III) or activated carbon, is effective but requires careful temperature management.[3][4] The decomposition of hydrazine is highly exothermic and can become uncontrollable if the addition rate is too fast.

    • Solution: Add the hydrazine hydrate dropwise via an addition funnel, closely monitoring the internal reaction temperature. Ensure the system is equipped with adequate cooling.[4]

Table 1: Comparison of Common Reduction Methods

MethodProsConsKey Optimization Parameter
H₂ / Pd-C Clean reaction (byproducts are water), high atom economy.Risk of dehalogenation, catalyst poisoning, requires specialized pressure equipment.Catalyst selection and loading, pressure, agitation.
Fe / HCl Inexpensive, robust, and reliable reagents.Generates large volumes of iron sludge, difficult work-up on scale.Temperature control during acid addition.
SnCl₂ / HCl Milder than Fe/HCl, good for sensitive substrates.Stoichiometric tin waste is toxic and expensive to dispose of.Stoichiometry of the reagent.
Hydrazine / Catalyst Avoids pressure equipment, often high-yielding.[3]Hydrazine is highly toxic, reaction can be violently exothermic.Controlled, slow addition of hydrazine.[4]
Category: Purification & Scale-up

Question 3: I am struggling to purify the final this compound. It has a persistent color and contains closely-related impurities. What are the best purification strategies?

Answer: Aniline compounds are notoriously prone to air oxidation, leading to discoloration. The presence of regioisomeric or partially reduced impurities further complicates purification.

  • Addressing Discoloration:

    • Causality: The amino group is easily oxidized to form highly colored quinone-imine type structures. This is accelerated by exposure to air, light, and trace metal impurities.

    • Solution:

      • During work-up, consider adding a reducing agent like sodium bisulfite (NaHSO₃) or sodium dithionite (Na₂S₂O₄) to the aqueous phase to quench oxidative species.

      • Perform the final purification steps (distillation, crystallization) under an inert atmosphere (Nitrogen or Argon).

      • Store the final product under inert gas, protected from light, and in a cool place.

  • Removing Impurities:

    • Causality: Impurities may include unreacted nitro intermediate, dechlorinated product, or other isomers. These often have similar polarities and boiling points to the desired product.

    • Solution:

      • Vacuum Distillation: This is often the most effective method for separating non-volatile impurities (salts, baseline material on TLC) and some closely boiling isomers on a large scale.

      • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., heptane/ethyl acetate, toluene) can be highly effective. This requires screening various solvents to find one where the product has high solubility when hot and low solubility when cold, while impurities remain in solution.

      • Aqueous pH Extraction: An often-overlooked technique is to dissolve the crude product in an organic solvent (e.g., toluene, DCM) and wash with a dilute acid (e.g., 1M HCl). The basic aniline product will be protonated and move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be separated, basified (e.g., with NaOH), and the pure product re-extracted into an organic solvent. This is a form of inline purification that can be very effective before a final polishing step.[5]

Question 4: What are the primary safety concerns when scaling up the production of this compound?

Answer: Scaling up this synthesis introduces significant safety hazards that must be rigorously controlled.

  • Thermal Runaway: Both the ether synthesis (if using NaH) and the nitro reduction are exothermic.

    • Causality: On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a dangerous increase in temperature and pressure.

    • Solution:

      • Use a jacketed reactor with a reliable cooling system.

      • Ensure controlled, slow addition of reactive reagents (e.g., NaH, hydrazine).

      • Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile before attempting a large-scale run.

  • Handling of Hazardous Reagents:

    • Sodium Hydride (NaH): Flammable solid, reacts violently with water. Must be handled under an inert atmosphere.

    • Hydrazine Hydrate: Extremely toxic and corrosive.[4] Potential carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • Chlorinated Anilines: The product class is generally considered toxic and harmful if swallowed, inhaled, or in contact with skin.[6][7][8][9]

    • Solution:

      • Develop and strictly follow Standard Operating Procedures (SOPs) for handling each hazardous material.

      • Ensure all personnel are equipped with and trained on the correct PPE, including respirators, chemically resistant gloves, and eye protection.[7]

      • Have emergency quench procedures and spill kits readily available.

Table 2: Key Safety Information

Compound/ReagentPrimary HazardsRecommended PPE
This compound Harmful if swallowed/inhaled/in contact with skin. Causes skin and eye irritation.[6][7]Chemical-resistant gloves, safety glasses with side-shields, lab coat. Use in a fume hood.
Sodium Hydride (NaH) Flammable solid, water-reactive.Flame-retardant lab coat, gloves, safety glasses. Handle under inert gas.
Hydrazine Hydrate Toxic, corrosive, suspected carcinogen.[4]Respirator with appropriate cartridge, butyl rubber gloves, face shield, chemical apron.
4-Chloro-2-nitrophenol Toxic, irritant.Gloves, safety glasses, lab coat.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-isopropoxy-1-nitrobenzene (Step 1)

  • Materials:

    • 4-Chloro-2-nitrophenol (1.0 eq)

    • Potassium Carbonate (K₂CO₃), finely milled (1.5 eq)

    • 2-Bromopropane (1.2 eq)

    • N,N-Dimethylformamide (DMF), anhydrous (5-10 mL per gram of starting material)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-chloro-2-nitrophenol, potassium carbonate, and DMF.

    • Stir the mixture vigorously for 15 minutes at room temperature.

    • Add 2-bromopropane dropwise to the slurry.

    • Heat the reaction mixture to 70°C and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into an equal volume of cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Reduction using Hydrazine Hydrate (Step 2)

  • Materials:

    • 4-Chloro-2-isopropoxy-1-nitrobenzene (1.0 eq)

    • Activated Carbon (5% w/w)

    • Iron(III) Chloride (FeCl₃) (0.05 eq)

    • Ethanol (10-15 mL per gram of starting material)

    • Hydrazine Hydrate (80% solution) (3.0 eq)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel under a nitrogen atmosphere, add the nitro-intermediate, activated carbon, FeCl₃, and ethanol.

    • Heat the mixture to 60-65°C with vigorous stirring.

    • CAUTION: HIGHLY EXOTHERMIC. Add the hydrazine hydrate solution dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 80°C.

    • After the addition is complete, maintain the reaction at 75°C for an additional 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction to room temperature and filter through a pad of celite to remove the catalyst and carbon.

    • Rinse the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification by distillation or crystallization is recommended.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 4-Chloro Aniline 98%. Retrieved from [Link]

  • Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. Retrieved from [Link]

  • ChemBK. (2024). 4-Isopropoxyaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Isopropoxyaniline. PubChem. Retrieved from [Link]

  • Becolve Digital. (2025). Current Challenges of Production in the Chemical Industry. Retrieved from [Link]

Sources

Technical Support Center: By-product Analysis in 4-Chloro-2-isopropoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-isopropoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate the formation of by-products during your synthesis. Our approach is grounded in established chemical principles and validated analytical practices to ensure the integrity of your research and development.

I. Understanding the Synthetic Landscape and Potential By-products

The synthesis of this compound can be approached through two primary routes, each with its own set of potential by-products. Understanding these pathways is the first step in effective troubleshooting.

  • Williamson Ether Synthesis Route: This route typically involves the O-alkylation of 4-chloro-2-aminophenol with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.

  • Nitro-Reduction Route: This pathway involves the reduction of a substituted nitrobenzene, such as 4-chloro-2-isopropoxynitrobenzene, to the corresponding aniline.

The choice of synthetic route will dictate the likely impurity profile of your final product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on by-product formation.

Issue 1: Presence of an Isomeric Impurity with the Same Molecular Weight

  • Question: My mass spectrometry analysis shows a significant impurity with the same mass as my target compound, this compound. What is the likely identity of this impurity, and how can I prevent its formation?

  • Answer: This is a classic case of isomeric contamination, and the most probable culprit is 4-Chloro-2-(isopropylamino)phenol , arising from the competing N-alkylation reaction in the Williamson ether synthesis. The amino group of 4-chloro-2-aminophenol is also nucleophilic and can react with the isopropyl halide.

    Causality: The selectivity between O-alkylation and N-alkylation is influenced by several factors, including the choice of base, solvent, and reaction temperature.[1][2][3] Harder bases and polar aprotic solvents tend to favor O-alkylation, but the reaction conditions must be carefully optimized.

    Solutions:

    • Protect the Amino Group: The most robust solution is to protect the amino group of 4-chloro-2-aminophenol before the alkylation step. Common protecting groups for anilines include acetyl or Boc groups.[2] After the ether synthesis is complete, the protecting group can be removed.

    • Optimize Reaction Conditions:

      • Base Selection: Use a base that preferentially deprotonates the phenolic hydroxyl group. Sodium hydroxide or potassium carbonate are common choices.

      • Solvent: Polar aprotic solvents like DMF or acetone can favor O-alkylation.[4]

      • Temperature: Lowering the reaction temperature may improve selectivity, although this can also decrease the reaction rate.

Issue 2: Incomplete Reaction and Presence of Starting Materials

  • Question: My crude product contains a significant amount of unreacted 4-chloro-2-aminophenol (from the Williamson ether synthesis) or 4-chloro-2-isopropoxynitrobenzene (from the nitro-reduction route). How can I drive the reaction to completion?

  • Answer: The presence of unreacted starting materials is a common issue that can often be resolved by adjusting reaction parameters.

    For Williamson Ether Synthesis:

    • Insufficient Base: Ensure at least a stoichiometric amount of base is used to deprotonate the phenol.

    • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4]

    • Alkylating Agent Reactivity: Ensure the isopropyl halide is of good quality and that a sufficient excess is used.

    For Nitro-Reduction Route:

    • Incomplete Reduction: This can be due to an insufficient amount of the reducing agent (e.g., hydrazine hydrate) or a deactivated catalyst (e.g., Raney Nickel or Palladium on Carbon).[5]

    • Catalyst Activity: Ensure the catalyst is fresh and active. If using a heterogeneous catalyst, ensure efficient stirring to maintain good contact with the reactants.

    • Reaction Conditions: The reduction may require specific temperature and pressure conditions to proceed to completion.

Issue 3: Formation of High Molecular Weight By-products

  • Question: I am observing by-products with a higher molecular weight than my desired product. What could these be?

  • Answer: High molecular weight impurities can arise from several side reactions.

    • Di-alkylation (Williamson Ether Synthesis): Both the amino and hydroxyl groups of the starting 4-chloro-2-aminophenol can be alkylated, leading to the formation of 4-chloro-N-isopropyl-2-isopropoxyaniline . This is more likely to occur if a large excess of the alkylating agent is used or if the reaction is run for an extended period at high temperatures.

    • Azoxy and Azo Compounds (Nitro-Reduction Route): Incomplete reduction of the nitro group can lead to the formation of dimeric species such as azoxy and azo compounds. These are often colored impurities. Careful control of the reduction conditions is necessary to minimize their formation.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect in the synthesis of this compound?

A1: The expected by-products are highly dependent on your synthetic route:

Synthetic RouteCommon By-products
Williamson Ether Synthesis 4-Chloro-2-(isopropylamino)phenol (N-alkylated isomer)
4-chloro-N-isopropyl-2-isopropoxyaniline (Di-alkylated product)
Unreacted 4-chloro-2-aminophenol
Nitro-Reduction 4-chloro-2-isopropoxynitrosobenzene (incomplete reduction)
4,4'-dichloro-2,2'-diisopropoxyazoxybenzene (dimeric impurity)
Unreacted 4-chloro-2-isopropoxynitrobenzene

Q2: How can I best analyze my crude product for these by-products?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for separating the desired product from its isomers and other non-volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic or acetic acid) is a good starting point.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is very effective for identifying and quantifying volatile impurities, including the desired product and its N-alkylated isomer.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your final product and identifying the structures of isolated impurities.

Q3: What is the impact of these by-products on my downstream applications?

A3: The presence of by-products can have several negative consequences:

  • Reduced Yield and Purity: Impurities lower the overall yield and purity of your target molecule.

  • Interference in Subsequent Reactions: Unreacted starting materials or reactive by-products can interfere with downstream chemical transformations.

  • Altered Biological Activity: If this compound is an intermediate for a pharmaceutical compound, isomeric impurities can lead to the formation of related substances with different biological activities or toxicological profiles.

  • Challenges in Purification: The presence of multiple by-products can complicate the purification process, often requiring multiple chromatographic steps.

IV. Experimental Protocols and Workflows

Protocol 1: HPLC-UV Analysis of this compound and Potential By-products

This protocol provides a general method for the analysis of a crude reaction mixture from the Williamson ether synthesis of this compound.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Workflow for By-product Identification

Byproduct_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_identification Identification & Mitigation cluster_final Final Product Start Crude Product HPLC HPLC-UV Analysis Start->HPLC GCMS GC-MS Analysis Start->GCMS Identify Identify By-products HPLC->Identify GCMS->Identify NMR NMR Spectroscopy Troubleshoot Troubleshoot Synthesis Identify->Troubleshoot Purify Purify Product Identify->Purify Troubleshoot->Start Re-run Synthesis Purify->NMR Characterize End Pure 4-Chloro-2- isopropoxyaniline Purify->End

Caption: Workflow for the analysis and mitigation of by-products.

V. Reaction Pathways and By-product Formation Mechanisms

Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products cluster_byproducts By-products SM 4-Chloro-2-aminophenol DP This compound (Desired Product) SM->DP O-alkylation BP1 4-Chloro-2-(isopropylamino)phenol (N-alkylation) SM->BP1 N-alkylation RA Isopropyl Halide RA->DP RA->BP1 BP2 4-Chloro-N-isopropyl-2-isopropoxyaniline (Di-alkylation) RA->BP2 DP->BP2 N-alkylation BP1->BP2 O-alkylation

Caption: Williamson ether synthesis and potential by-products.

Nitro-Reduction Pathway

Caption: Nitro-reduction pathway and potential by-products.

VI. References

  • Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline. Google Patents.

  • Synthetic method of 2-chloro-4-aminophenol. Google Patents.

  • Production method of 4-chloro-2-aminophenol. Google Patents.

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • The Williamson Ether Synthesis. University of Wisconsin-Madison. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Selective alkylation of aminophenols. ResearchGate. [Link]

  • Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Google Patents.

  • Purification of 4-chloronitrotoluenes. Google Patents.

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications. [Link]

  • Synthesis method of 2,4-dichloro-5-isopropoxy aniline. Google Patents.

  • What are some reliable methods of reducing 4-chloro-3-nitrotoluene? ResearchGate. [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. [Link]

  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. National Center for Biotechnology Information. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate. [Link]

  • Preparation of 4-chloro-2-nitrophenol. Google Patents.

  • Quantification of aniline and N-methylaniline in indigo. National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

  • Process for the mono-N-alkylation of aminophenols. Google Patents.

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL Ltd. [Link]

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]

  • Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. [Link]

  • Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H)-one. National Center for Biotechnology Information. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 4-Chloro-2-isopropoxyaniline with 1H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for the structural elucidation of organic compounds.[1][2][3] This guide provides an in-depth, experience-driven comparison of using ¹H NMR to confirm the structure of 4-Chloro-2-isopropoxyaniline, contrasting it with other analytical methods and providing detailed experimental protocols.

The Imperative of Structural Verification

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. In drug development, even minor structural ambiguities can lead to significant differences in efficacy, toxicity, and metabolism. Therefore, robust analytical methods are not just a matter of procedural formality but a critical step in ensuring the safety and effectiveness of potential therapeutic agents. ¹H NMR spectroscopy is a powerful tool in this regard, offering detailed insights into the molecular framework by probing the magnetic properties of hydrogen nuclei.[1][2]

Deconstructing the ¹H NMR Spectrum of this compound

A meticulous analysis of the expected ¹H NMR spectrum of this compound is the first step in its structural confirmation. The expected chemical shifts, multiplicities, and integration values for each proton are dictated by its unique electronic environment within the molecule.

Predicted ¹H NMR Signals for this compound:

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~1.3Doublet6HIsopropyl methyl protons (-CH(CH ₃)₂)
b~3.7Broad Singlet2HAmine protons (-NH ₂)
c~4.4Septet1HIsopropyl methine proton (-CH (CH₃)₂)
d~6.7Doublet of doublets1HAromatic proton (H-5)
e~6.8Doublet1HAromatic proton (H-3)
f~6.9Doublet1HAromatic proton (H-6)

Causality Behind the Predicted Spectrum:

  • Isopropyl Group: The six methyl protons (a) are equivalent and are split by the single methine proton (c), resulting in a doublet. The methine proton (c) is in turn split by the six equivalent methyl protons, leading to a septet. The electron-withdrawing oxygen atom deshields the methine proton, causing it to appear at a higher chemical shift compared to the methyl protons.[4]

  • Aromatic Protons: The electron-donating amino and isopropoxy groups will shield the aromatic protons, causing them to appear at a relatively upfield region for aromatic signals.[5][6] The chlorine atom, being electron-withdrawing, will have a deshielding effect. The specific positions (ortho, meta, para) of these substituents relative to each proton determine the precise chemical shift and coupling patterns (multiplicity).[6][7] For instance, the proton at position 5 (d) will be split by both the proton at position 6 (ortho coupling) and the proton at position 3 (meta coupling), resulting in a doublet of doublets.

  • Amine Protons: The amine protons (b) often appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent.[8][9] Their chemical shift can be highly variable depending on concentration and solvent.[8][9]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.[10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.[10][11][12]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[10][13] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[13]

    • Ensure the sample is fully dissolved. Any particulate matter can degrade the quality of the spectrum.[10] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Transfer the solution to a high-quality 5 mm NMR tube.[11]

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is essential for field-frequency stabilization.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution.

    • Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 16 to 64 scans are typically sufficient.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) as an internal reference.[2]

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicity of each signal to determine the number of neighboring protons.

Figure 1: Experimental workflow for acquiring a ¹H NMR spectrum.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation, particularly in regulated environments like drug development.

TechniqueInformation ProvidedAdvantagesLimitations
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Each unique carbon atom typically gives a distinct signal, simplifying spectral interpretation.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Provides information about fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-O, aromatic C-H).Fast and simple to perform.Provides limited information about the overall molecular structure.
Elemental Analysis Determines the percentage composition of each element in the compound.Provides the empirical formula.Does not provide information on the arrangement of atoms.

Sources

Mass spectrometry analysis of 4-Chloro-2-isopropoxyaniline for molecular weight confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-isopropoxyaniline for Molecular Weight Confirmation

A Comparative Analysis of Ionization Techniques for Robust Characterization

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a compound's molecular weight is a foundational requirement. For a molecule like this compound, a substituted aromatic amine with potential applications as a synthetic intermediate, precise molecular weight determination is critical for identity confirmation, purity assessment, and regulatory compliance. This guide provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound, offering experimentally-grounded insights into the selection of the most appropriate analytical strategy. We will delve into the nuances of Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-Mass Spectrometry (GC-MS), presenting a detailed, side-by-side evaluation of their performance. Furthermore, we will explore the utility of High-Resolution Mass Spectrometry (HRMS) for unequivocal formula confirmation.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is paramount in selecting the optimal analytical technique.

  • Molecular Formula: C₉H₁₂ClNO

  • Average Molecular Weight: 185.65 g/mol

  • Monoisotopic Mass: 185.0608 u

The presence of a basic aniline moiety suggests good proton affinity, making it a suitable candidate for positive-ion mode mass spectrometry. The isopropoxy and chloro substitutions lend the molecule a degree of non-polarity and potential volatility, which are key considerations for choosing between different ionization and introduction methods.

Comparative Analysis of Ionization Techniques

The choice of ionization technique is arguably the most critical parameter in the mass spectrometric analysis of small molecules.[1] We will compare three commonly employed techniques for the analysis of this compound.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is particularly well-suited for polar and semi-polar molecules that are pre-ionized in solution.[1][2] Given the basic nitrogen atom in the aniline structure, this compound is expected to readily form a protonated molecule, [M+H]⁺, in an acidified mobile phase.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is generally more effective for less polar and more volatile compounds than ESI.[2][3][4] Ionization in APCI occurs in the gas phase, initiated by a corona discharge.[2] This can be a significant advantage for molecules that are not easily pre-ionized in solution.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS with Electron Ionization (EI) is a classic and robust technique for the analysis of volatile and thermally stable compounds.[1] EI is a hard ionization technique that often results in extensive fragmentation, providing valuable structural information.[1] The resulting mass spectra can be compared against established libraries for identification.

The following table summarizes the anticipated performance of each technique for the analysis of this compound:

Parameter Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) GC-MS with Electron Ionization (EI) High-Resolution Mass Spectrometry (HRMS)
Expected Ion [M+H]⁺[M+H]⁺M⁺[M+H]⁺
Ionization Efficiency Moderate to HighHighHighHigh (with ESI or APCI)
Fragmentation Low (can be induced)LowExtensive and ReproducibleLow (can be induced)
Sensitivity HighHighVery HighVery High
Matrix Effects SusceptibleLess SusceptibleMinimal (due to GC separation)Susceptible (depending on the source)
Confirmation Power GoodGoodExcellent (with library matching)Unambiguous (with accurate mass)

Experimental Protocols

To provide a practical framework, we present detailed experimental protocols for each of the discussed techniques.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_data Data Analysis start Weigh 1 mg of This compound dissolve Dissolve in 1 mL of Methanol/Water (1:1) start->dissolve dilute Serially dilute to 1 µg/mL dissolve->dilute lc_esi LC-ESI-MS dilute->lc_esi lc_apci LC-APCI-MS dilute->lc_apci gc_ms GC-EI-MS dilute->gc_ms Requires derivatization or direct injection hrms HRMS (ESI/APCI) dilute->hrms spectrum Acquire Mass Spectrum lc_esi->spectrum lc_apci->spectrum gc_ms->spectrum hrms->spectrum confirm Confirm Molecular Ion spectrum->confirm fragment Analyze Fragmentation confirm->fragment report Generate Report fragment->report

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-2-isopropoxyaniline by Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of Gas Chromatography (GC) with other analytical techniques for determining the purity of 4-Chloro-2-isopropoxyaniline, a key building block in various drug development pipelines.

The presence of even trace impurities can significantly alter the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust and validated analytical method is paramount. Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers a powerful tool for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of substituted anilines like this compound.[3]

The Criticality of Purity in this compound

This compound serves as a crucial intermediate in the synthesis of a range of pharmacologically active molecules. Potential impurities in its synthesis can arise from starting materials, by-products of the reaction, or degradation products.[2][4] For instance, incomplete reactions could leave residual starting materials, while side reactions might introduce isomeric or related aniline derivatives.[5] These impurities can not only affect the yield and quality of the final API but may also introduce toxicological risks.[1]

Gas Chromatography: A Go-To Method for Purity Determination

Gas chromatography is a well-established and versatile analytical technique for assessing the purity of volatile and thermally stable compounds.[6][7][8] The principle of GC lies in the separation of components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[7][9] For aromatic amines, GC provides excellent resolution and sensitivity.[10]

Why GC is a Preferred Method for this compound:

  • Volatility: this compound is a volatile compound, making it an ideal candidate for GC analysis.[8]

  • High Resolution: Capillary GC columns offer high resolving power, enabling the separation of closely related impurities from the main compound.

  • Sensitivity: Detectors such as the Flame Ionization Detector (FID) and Mass Spectrometer (MS) provide high sensitivity, allowing for the detection and quantification of trace-level impurities.[8]

  • Quantitative Accuracy: When properly validated, GC methods offer excellent accuracy and precision for quantitative analysis.[9][11][12]

Experimental Protocol: Purity Assessment by GC-FID

This section outlines a detailed, step-by-step methodology for the purity assessment of this compound using Gas Chromatography with a Flame Ionization Detector (GC-FID).

1. Materials and Reagents:

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Sample: Synthesized this compound

  • Solvent: Dichloromethane (DCM) or Methanol, GC grade[13]

  • Internal Standard (Optional but Recommended): A stable, non-interfering compound such as N-methylaniline.[3]

2. Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Capillary Column: A non-polar or medium-polarity column is generally suitable for aromatic amines. A common choice is a DB-5 (5% phenyl-methylpolysiloxane) or similar, with dimensions of 30 m x 0.25 mm internal diameter and 0.25 µm film thickness.[11]

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250 °CEnsures rapid and complete volatilization of the sample.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Carrier Gas Helium or NitrogenInert gases that serve as the mobile phase. Helium is often preferred for better separation efficiency.[13]
Flow Rate 1.0 mL/min (constant flow)Optimizes the separation and peak shape.
Injection Volume 1 µLA small injection volume prevents column overloading.
Split Ratio 50:1A split injection is suitable for analyzing the main component and higher concentration impurities. A splitless injection may be required for trace impurity analysis.
Oven Temperature Program Initial: 100 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 10 min)A temperature gradient allows for the separation of compounds with a range of boiling points.[13]

4. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in 25 mL of the chosen solvent to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Analysis Procedure:

  • Inject the solvent blank to ensure the system is clean and free of interferences.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Identify any impurity peaks.

6. Data Analysis and Purity Calculation: The purity of the synthesized this compound is typically calculated using the area normalization method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

This calculation assumes that all components have a similar response factor in the FID. For more accurate quantification, especially for identified impurities, a relative response factor should be determined using a reference standard for each impurity.

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis prep_sample Dissolve Synthesized Sample in Solvent injection Inject into GC prep_sample->injection prep_std Dissolve Reference Standard in Solvent prep_std->injection separation Separation in Capillary Column injection->separation detection Detection by FID separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (Area % Method) integration->calculation

Caption: Workflow for the purity assessment of this compound by GC-FID.

Comparative Analysis: GC vs. Other Techniques

While GC is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.[6][8][14]

Analytical TechniquePrincipleAdvantagesLimitations
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[7]High resolution for volatile compounds, excellent sensitivity with detectors like FID and MS, robust and well-established methods.[8]Limited to thermally stable and volatile compounds.[6] Derivatization may be required for non-volatile compounds.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[6] High resolution and quantitative accuracy.Can be more complex in terms of mobile phase selection and method development.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the identification capabilities of mass spectrometry.Provides structural information for impurity identification, high sensitivity and specificity.[6][15]Similar limitations to GC regarding volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Provides unambiguous structure confirmation of the main component and impurities, can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.[6]Lower sensitivity compared to chromatographic techniques, can be complex to interpret for complex mixtures.

Conclusion: A Multi-faceted Approach to Purity Assessment

For the comprehensive purity assessment of synthesized this compound, Gas Chromatography, particularly GC-FID and GC-MS, stands out as a highly effective and reliable method. Its ability to separate and quantify volatile impurities with high resolution and sensitivity is a significant advantage.

However, for a complete and robust purity profile, a multi-technique approach is often recommended.[13] HPLC can be a valuable complementary technique for analyzing any non-volatile impurities, while NMR spectroscopy can provide definitive structural confirmation of the synthesized compound and its impurities. The choice of analytical method should be guided by the specific requirements of the drug development stage and regulatory expectations.[1][8]

References

  • Siddabathuni, R., Tekuri, V., Rao, K. M. V. N., & Pulipaka, S. (n.d.). SIMPLE AND VALIDATED GAS CHROMATOGRAPHY METHOD FOR THE PURITY AND SINGLE MAXIMUM IMPURITY DETERMINATION OF 4-CHLORO BUTYRYL CHLORIDE; KSM OF LEVETIRACETAM API. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Dasgupta, A., & Blackwell, W. (1994). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 18(5), 273–276. Retrieved from [Link]

  • Google Patents. (n.d.). CN108033944B - Chlorantraniliprole impurity preparation process.
  • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312–314. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • Pharma Beginners. (2023, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Lorenzo-Parodi, N., Leitner, E., & Schmidt, T. C. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(13), 2535–2546. Retrieved from [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2024). Review on the modern analytical advancements in impurities testing. Sustainable Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Alwsci. (2023, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • ChemBK. (n.d.). 4-Isopropoxyaniline. Retrieved from [Link]

  • An, T., Zhang, Y., Li, G., & Wang, X. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-357. Retrieved from [Link]

  • Google Patents. (n.d.). US4124640A - Process for producing alkoxyanilines.
  • Biomedical Journal of Scientific & Technical Research. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 52(4). Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3). Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-isopropoxyaniline is a valuable substituted aniline derivative with applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, designed to inform researchers and process chemists on the selection of an optimal synthetic strategy. The routes discussed are the O-isopropylation of 2-amino-5-chlorophenol and the reduction of 1-chloro-2-isopropoxy-4-nitrobenzene. This document delves into the mechanistic underpinnings of each pathway, provides detailed, adaptable experimental protocols, and presents a comparative analysis of their respective advantages and disadvantages.

Introduction

The synthesis of substituted anilines is a cornerstone of modern organic chemistry, particularly in the development of new therapeutic agents. The specific substitution pattern of this compound, featuring a chloro, an isopropoxy, and an amino group on the benzene ring, makes it a versatile building block. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, enabling the construction of more complex molecular architectures. This guide aims to provide a critical evaluation of two logical and practical synthetic approaches to this compound, empowering chemists to make informed decisions based on factors such as starting material availability, reaction scalability, and overall efficiency.

Comparative Analysis of Synthetic Strategies

Two primary synthetic strategies for the preparation of this compound are presented and compared:

  • Route 1: O-Isopropylation of 2-amino-5-chlorophenol. This approach involves the formation of the ether linkage as the key bond-forming step.

  • Route 2: Reduction of 1-chloro-2-isopropoxy-4-nitrobenzene. This pathway focuses on the transformation of a nitro group into the target aniline functionality.

The following table provides a high-level comparison of these two routes:

FeatureRoute 1: O-IsopropylationRoute 2: Reduction of Nitroarene
Starting Material 2-amino-5-chlorophenol1-chloro-2-isopropoxy-4-nitrobenzene
Key Transformation Williamson Ether SynthesisReduction of Nitro Group
Potential Advantages Atom economical, potentially fewer steps if starting material is readily available.Milder reaction conditions for the final step, high-yielding reductions are common.
Potential Challenges Potential for N-alkylation as a side reaction, requires careful control of reaction conditions.Availability and synthesis of the nitro precursor, potential for dehalogenation during reduction.
Reagents Isopropyl halide, base (e.g., K₂CO₃, NaH)Reducing agent (e.g., H₂/Pd/C, Fe/HCl)
Scalability Generally scalable, but may require optimization to control side reactions.Catalytic hydrogenation is highly scalable; metal/acid reductions are also scalable but may generate more waste.

Route 1: O-Isopropylation of 2-amino-5-chlorophenol

This synthetic approach leverages the commercially available 2-amino-5-chlorophenol and introduces the isopropoxy group via a Williamson ether synthesis. This reaction is a classic and widely used method for the formation of ethers from an alkoxide and an alkyl halide.

Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 mechanism. In the first step, a base is used to deprotonate the phenolic hydroxyl group of 2-amino-5-chlorophenol, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide and forming the desired ether linkage. A potential side reaction is the N-alkylation of the amino group, which can be minimized by careful selection of the base and reaction conditions.

Williamson_Ether_Synthesis 2-amino-5-chlorophenol 2-amino-5-chlorophenol Phenoxide Phenoxide Intermediate 2-amino-5-chlorophenol->Phenoxide + Base Base Base (e.g., K₂CO₃) This compound This compound Phenoxide->this compound + Isopropyl Halide Isopropyl_Halide Isopropyl Halide (e.g., 2-bromopropane) Salt Salt (e.g., KBr) This compound->Salt byproduct

Caption: Williamson Ether Synthesis of this compound.

Experimental Protocol (Adapted from general Williamson Ether Synthesis procedures)

Materials:

  • 2-amino-5-chlorophenol

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-amino-5-chlorophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Reduction of 1-chloro-2-isopropoxy-4-nitrobenzene

This alternative route begins with the precursor 1-chloro-2-isopropoxy-4-nitrobenzene, which contains the desired chloro and isopropoxy substituents. The key step is the reduction of the nitro group to an amine.

Mechanistic Insight

The reduction of a nitro group to an amine can be achieved through various methods. Catalytic hydrogenation is a common and clean method where the nitro compound is reacted with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are further reduced to the final amine.

Alternatively, the reduction can be carried out using a metal in acidic media, such as iron powder in the presence of hydrochloric or acetic acid. In this case, the metal acts as the reducing agent, and the reaction mechanism involves a series of single electron transfers from the metal to the nitro group.

Nitro_Reduction Nitro_Precursor 1-chloro-2-isopropoxy-4-nitrobenzene Intermediates Nitroso/Hydroxylamine Intermediates Nitro_Precursor->Intermediates + Reducing Agent Reducing_Agent Reducing Agent (e.g., H₂/Pd/C or Fe/HCl) Final_Product This compound Intermediates->Final_Product Further Reduction

Caption: Reduction of 1-chloro-2-isopropoxy-4-nitrobenzene.

Experimental Protocol (Adapted from a similar reduction of a substituted nitrobenzene)

Method A: Catalytic Hydrogenation

Materials:

  • 1-chloro-2-isopropoxy-4-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas supply

Procedure:

  • Dissolve 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the vessel with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Method B: Reduction with Iron Powder

Materials:

  • 1-chloro-2-isopropoxy-4-nitrobenzene

  • Iron powder

  • Ammonium chloride or Acetic acid

  • Ethanol/Water mixture

Procedure:

  • To a stirred suspension of 1-chloro-2-isopropoxy-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq) and ammonium chloride (0.2 eq) or a catalytic amount of acetic acid.

  • Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Characterization of this compound

Accurate characterization of the final product is crucial to confirm its identity and purity. While experimental data for this specific molecule is not widely available in the public domain, the following are the expected analytical characteristics based on its structure.

TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets), a septet for the isopropoxy CH, a doublet for the isopropoxy CH₃ groups, and a broad singlet for the NH₂ protons.
¹³C NMR Aromatic carbons, with the carbon attached to the isopropoxy group being the most downfield among the oxygenated carbons. Signals for the isopropoxy CH and CH₃ carbons.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the ether (around 1200-1250 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₂ClNO, MW: 185.65 g/mol ), with a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).

Conclusion

Both the O-isopropylation of 2-amino-5-chlorophenol and the reduction of 1-chloro-2-isopropoxy-4-nitrobenzene represent viable synthetic routes to this compound. The choice between these two pathways will largely depend on the availability and cost of the starting materials, as well as the specific capabilities of the laboratory.

Route 1 is more convergent, but may require careful optimization to avoid N-alkylation. Route 2 is a reliable and well-established transformation, with the main consideration being the synthesis or procurement of the nitro precursor. For industrial-scale production, the catalytic hydrogenation in Route 2 is likely to be the more efficient and cleaner method.

This guide provides a solid foundation for researchers to embark on the synthesis of this compound. It is recommended that small-scale trial reactions are conducted to optimize the conditions for the chosen route to ensure the best possible yield and purity of the final product.

References

  • General principles of Williamson ether synthesis and nitro group reductions are based on established organic chemistry knowledge.
  • For specific citations related to the synthesis of similar compounds, please refer to patents and publications detailing the preparation of substituted anilines and nitrobenzenes.

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloro-2-isopropoxyaniline

In the landscape of pharmaceutical development, the purity and quality of every component are paramount. This compound is a substituted aniline that serves as a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Substituted anilines, as a class, are frequently monitored as process-related impurities or unreacted starting materials. Given that some chlorinated aromatic amines are considered potential genotoxic impurities (PGIs), the need for their precise and accurate quantification at trace levels is not merely a matter of quality control, but a critical component of regulatory compliance and patient safety.[3][4]

This guide provides an in-depth comparison of two robust, validated analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.

The Foundation of Trust: Adherence to ICH Q2(R1) Validation Guidelines

Any analytical procedure intended for quality control in a pharmaceutical setting must be demonstrated to be fit for its purpose.[5] The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures" provides a comprehensive framework for this process.[6] The objective of validation is to provide documented evidence that the method will consistently produce a result that meets pre-determined specifications and quality attributes. This guide is built upon the principles of ICH Q2(R1), ensuring that the methodologies presented are specific, accurate, precise, linear, and robust.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Rationale: Why Choose HPLC-UV?

HPLC is the workhorse of the pharmaceutical analysis industry, and for good reason. For a molecule like this compound, which is semi-polar and possesses a strong chromophore (the substituted benzene ring), Reverse-Phase HPLC (RP-HPLC) with UV detection is an ideal first choice.

  • Causality of Choices:

    • Reverse-Phase Chromatography (C18 Column): The analyte has moderate polarity due to the aniline and ether functional groups, balanced by the hydrophobicity of the benzene ring and isopropyl group. A C18 stationary phase provides the necessary hydrophobic interactions for effective retention and separation from more polar or non-polar impurities.[6]

    • Buffered Mobile Phase: The basicity of the aniline group (inferred pKa ~4-5) means its ionization state is pH-dependent.[7] Using a buffered mobile phase (e.g., phosphate or acetate buffer at a pH of ~3.0) ensures the analyte is in a consistent, protonated state. This prevents peak tailing and shifting retention times, leading to a more robust and reproducible method.[6]

    • UV Detection: The aromatic ring in this compound absorbs UV light strongly. A photodiode array (PDA) detector allows for the selection of an optimal detection wavelength (typically around 240-280 nm for anilines) to maximize sensitivity and allows for spectral analysis to confirm peak purity.[8]

Experimental Protocol: HPLC-UV Quantification

This protocol is designed as a self-validating system, with system suitability tests integrated to ensure performance prior to sample analysis.

  • Chromatographic System:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Column Temperature: 35°C.

  • Reagents and Solutions:

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent. Create a working standard at 10 µg/mL. For linearity, prepare a series of standards covering the range of 0.5 µg/mL to 25 µg/mL.

    • Sample Preparation: Accurately weigh the sample (e.g., API) and dissolve in diluent to achieve a theoretical analyte concentration within the linear range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-17 min: 80% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Detection Wavelength: 245 nm.

  • System Suitability Test (SST):

    • Inject the 10 µg/mL working standard five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of peak area ≤ 2.0%.

      • Tailing factor ≤ 1.5.

      • Theoretical plates > 2000.

Workflow for HPLC-UV Analysis

prep prep analysis analysis qc qc data data prep1 Prepare Mobile Phase & Diluent analysis1 HPLC Analysis (Gradient Elution) prep1->analysis1 prep2 Prepare Standard & Sample Solutions qc1 System Suitability Test (SST) prep2->qc1 qc1->analysis1 If Pass data1 Data Acquisition (Peak Integration at 245 nm) analysis1->data1 data2 Quantification (External Standard Calibration) data1->data2

Caption: Workflow for HPLC-UV quantification of this compound.

Summary of HPLC-UV Validation Data

The following table summarizes typical performance data derived from validated methods for analogous chloroaniline compounds.[3][8]

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interference at the analyte's retention time from blank or placebo.Peak is spectrally pure and baseline resolved from degradation products.
Linearity (r²) ≥ 0.999> 0.999 over a range of 0.5 - 25 µg/mL.
Range 80-120% of the test concentration.Method is linear, accurate, and precise over the specified range.
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5% for spiked samples at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%Repeatability: < 1.0% RSD Intermediate Precision: < 1.5% RSD
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10~0.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3~0.15 µg/mL
Robustness No significant change in results with small variations in method parameters.Results remain within SST criteria when flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase pH (±0.2) are varied.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Why Choose GC-MS?

While HPLC-UV is excellent for routine analysis, GC-MS offers superior specificity and often lower detection limits, making it the preferred method for trace-level quantification or for confirmation of identity, especially when dealing with potential genotoxic impurities.[9][10]

  • Causality of Choices:

    • Gas Chromatography: this compound, like many substituted anilines, has sufficient volatility and thermal stability to be amenable to GC analysis.[11] This allows for high-efficiency separations on capillary columns.

    • Non-polar Capillary Column (e.g., DB-5ms): A 5% phenyl / 95% dimethylpolysiloxane column is a robust, general-purpose column that separates compounds primarily based on their boiling points. This is well-suited for resolving the analyte from other process-related impurities.[11]

    • Mass Spectrometric Detection: MS provides two dimensions of data: retention time and mass spectrum. Electron Ionization (EI) generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, providing unambiguous identification. For quantification, Selected Ion Monitoring (SIM) mode can be used, where the detector only monitors a few characteristic ions of the analyte. This drastically reduces chemical noise and increases sensitivity by orders of magnitude compared to full-scan mode.[10]

Experimental Protocol: GC-MS Quantification

This protocol is designed for the sensitive and selective trace analysis of this compound.

  • Chromatographic System:

    • GC-MS System: Agilent 8890 GC with a 5977B MS Detector or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Reagents and Solutions:

    • Solvent: Dichloromethane or Ethyl Acetate (Pesticide Grade).

    • Internal Standard (IS): Prepare a stock of a suitable internal standard (e.g., 4-Chloroaniline-d4) at 1.0 mg/mL. Create a working IS solution at 10 µg/mL.

    • Standard Preparation: Prepare a stock solution of this compound at 1.0 mg/mL. Create a series of calibration standards from 0.01 µg/mL to 1.0 µg/mL, each containing the internal standard at a fixed concentration (e.g., 0.5 µg/mL).

    • Sample Preparation: Dissolve a known quantity of the sample in the solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from an incompatible matrix. Spike the final extract with the internal standard.

  • Instrumental Conditions:

    • Injector Temperature: 270°C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program:

      • Initial Temp: 80°C, hold for 1 min.

      • Ramp: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor 3-4 characteristic ions for the analyte and internal standard (e.g., molecular ion and major fragments).

Workflow for GC-MS Analysis

prep prep analysis analysis qc qc data data prep1 Sample Dissolution & Extraction (if needed) prep2 Spike with Internal Standard (IS) prep1->prep2 analysis1 GC-MS Analysis (Temp Program) prep2->analysis1 data1 Data Acquisition (SIM Mode) analysis1->data1 data2 Quantification (Analyte/IS Response Ratio) data1->data2

Caption: Workflow for GC-MS quantification of this compound.

Summary of GC-MS Validation Data

The following table summarizes typical performance data derived from validated GC-MS methods for trace analysis of chloroanilines and other potential genotoxic impurities.[9][11]

Validation ParameterAcceptance Criteria (Typical)Expected Performance
Specificity No interfering peaks at the retention time and m/z of the target ions.Confirmed by unique retention time and correct ion ratios.
Linearity (r²) ≥ 0.995> 0.998 over a range of 0.01 - 1.0 µg/mL.
Range To be defined based on the impurity specification limit.Method is linear, accurate, and precise over the specified range.
Accuracy (% Recovery) 80.0% - 120.0% (for trace analysis)92.5% - 108.0% for spiked samples at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 15% Intermediate Precision: ≤ 15%Repeatability: < 5% RSD Intermediate Precision: < 10% RSD
Limit of Quantification (LOQ) S/N ≥ 10; RSD at LOQ ≤ 20%~0.01 µg/mL (equivalent to ~1 ppm in a 10 mg/mL sample solution)
Limit of Detection (LOD) S/N ≥ 3~0.003 µg/mL (equivalent to ~0.3 ppm)
Robustness No significant change in results with small variations in method parameters.Results remain within acceptance criteria with minor changes to oven ramp rate (±1°C/min) and flow rate (±0.1 mL/min).

Comparative Analysis and Recommendations

The choice between HPLC-UV and GC-MS depends entirely on the analytical objective. Neither method is universally superior; they are complementary tools for ensuring the quality and safety of pharmaceutical materials.

FeatureHPLC-UVGC-MSRecommendation
Specificity Good (based on RT and UV spectrum)Excellent (based on RT and mass fragmentation pattern)For unambiguous identification or analysis in complex matrices, GC-MS is superior.
Sensitivity (LOQ) Moderate (~0.5 µg/mL)Very High (~0.01 µg/mL)For trace-level PGI quantification, GC-MS is required. For assay or higher-level impurities, HPLC-UV is sufficient.
Sample Throughput HighModerate (longer run times)For routine QC of many samples, HPLC-UV is more efficient.
Instrumentation Widely available in QC labsMore specialized, but commonMost QC labs are equipped for HPLC. GC-MS may require more specialized expertise.
Analyte Suitability Excellent for non-volatile or thermally labile compounds.Requires analyte to be volatile and thermally stable.This compound is suitable for both, but this is a key consideration for other analytes.

Final Recommendation:

  • For routine quality control, assay, and determination of major impurities where concentration levels are expected to be well above 0.05%, the HPLC-UV method is the logical choice. It is robust, efficient, and provides the necessary performance.

  • For the quantification of trace-level impurities, confirmation of identity, or limit tests for potential genotoxic impurities (e.g., at ppm levels), the GC-MS method is the authoritative choice due to its vastly superior sensitivity and specificity.

By leveraging the strengths of both techniques, drug development professionals can build a comprehensive analytical control strategy that ensures product quality and meets stringent global regulatory expectations.

References

  • NeuroQuantology. (n.d.). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Retrieved from NeuroQuantology. [Link][5]

  • ChemBK. (2024, April 9). 4-Isopropoxyaniline. Retrieved from ChemBK. [Link]

  • Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • ResearchGate. (2025, August 5). (PDF) Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2018, September 19). (PDF) DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR DETERMINATION OF TRACE LEVEL POTENTIAL GENOTOXIC CHLORO IMPURITY IN RASAGILINE MESYLATE. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (n.d.). A practical approach to validation of HPLC methods under current good manufacturing practices. Retrieved from Semantic Scholar. [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). US4124640A - Process for producing alkoxyanilines.
  • ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Retrieved from ACS Publications. [Link]

  • EPA. (n.d.). method 8131 aniline and selected derivatives by gas chromatography. Retrieved from EPA. [Link]

  • PubChem. (n.d.). 4-Chloro-2-isopropylaniline. Retrieved from PubChem. [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from Shimadzu. [Link]

  • Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
  • RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from RSC Publishing. [Link]

  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from ResearchGate. [Link]

  • Agilent. (2012, October 11). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements. Retrieved from Agilent. [Link]

  • LCGC International. (2023, December 1). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from LCGC International. [Link]

  • ChemRxiv. (2020, September 18). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from ChemRxiv. [Link]

  • DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from DSpace. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione. [Link]

Sources

Comparative study of the biological activity of 4-Chloro-2-isopropoxyaniline derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the aniline scaffold represents a privileged structure, a foundational component in a multitude of pharmacologically active agents. Strategic modification of the aniline ring can profoundly influence the biological activity of the resulting derivatives, unlocking a spectrum of therapeutic potentials. This guide provides a comparative study of the biological activities of various substituted aniline derivatives, with a particular focus on the influence of chloro and alkoxy substitutions. By examining experimental data from diverse studies, we aim to elucidate structure-activity relationships and highlight the therapeutic promise of this chemical class for researchers, scientists, and drug development professionals.

Anticancer Activity: A Tale of Diverse Mechanisms

Substituted aniline derivatives have emerged as a significant source of novel anticancer agents, exhibiting a range of cytotoxic and cytostatic effects across various cancer cell lines. The introduction of a chloro group, in particular, has been a recurrent theme in the design of potent antitumor compounds.

A series of 4-anilinoquinolinylchalcone derivatives were synthesized and demonstrated antiproliferative activities against human cancer cell lines, including Huh-7 (liver) and MDA-MB-231 (breast), while showing low cytotoxicity towards normal lung cells (MRC-5)[1]. One notable derivative, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (compound 4a), exhibited high cytotoxicity in breast cancer cells[1]. Its mechanism of action involves the depletion of ATP and the induction of apoptosis through the activation of caspase 3/7, dependent on the generation of reactive oxygen species (ROS)[1].

Furthermore, new 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives have been synthesized and evaluated for their anticancer effects[2]. Among these, compounds 4g and 4i displayed inhibitory activity comparable to the standard drug methotrexate against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cell lines[2]. These compounds also demonstrated potent antiangiogenic properties by inhibiting key proangiogenic cytokines such as TNFα, VEGF, and FGFb[2].

In a different study, novel 4-chloro-2-mercaptobenzenesulfonamide derivatives were synthesized and screened for their in vitro antitumor activity. One prominent compound, 18 , showed significant activity against colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14) cell lines, with GI50 values in the range of 0.33-1.08 µM[3]. This compound also exhibited good selectivity towards non-small cell lung cancer (HOP-62) cells[3].

The 4-thiazolidinone scaffold, which can be synthesized from aniline derivatives, is another attractive framework in anticancer drug research due to its ability to inhibit multiple cellular pathways involved in tumorigenesis[4].

Comparative Anticancer Activity Data:
Derivative ClassCompoundCancer Cell LineActivity (IC50/GI50)Mechanism of ActionReference
4-Anilinoquinolinylchalcones4aMDA-MB-231 (Breast)Not specifiedATP depletion, ROS-dependent apoptosis[1]
Pyridazinones4g, 4iHEP3BPN 11 (Liver), MDA 453 (Breast), HL 60 (Leukemia)Close to methotrexateAntiangiogenic (inhibition of TNFα, VEGF, FGFb)[2]
4-Chloro-2-mercaptobenzenesulfonamides18HCT-116 (Colon), 786-0 (Renal), M14 (Melanoma)0.33-1.08 µMNot specified[3]
1,3,4-Oxadiazole Analogues6hSNB-19 (CNS), NCI-H460 (Lung), SNB-75 (CNS)PGI = 65.12%, 55.61%, 54.68% at 10 µMTubulin inhibition[5]

Antimicrobial Activity: A Broad Spectrum of Action

The versatility of substituted anilines extends to the realm of antimicrobial agents, with derivatives showing efficacy against a range of bacterial and fungal pathogens.

A series of novel 4-chloro-3-nitrophenylthiourea derivatives demonstrated high antibacterial activity against both standard and hospital strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5-2 μg/mL, comparable to Ciprofloxacin[6]. Specifically, derivatives with 3,4-dichlorophenyl (11 ) and 3-chloro-4-methylphenyl (13 ) substituents were particularly effective against Gram-positive pathogens and also inhibited biofilm formation in Staphylococcus epidermidis[6]. Their mechanism of action is believed to involve the inhibition of bacterial type II topoisomerases[6].

Similarly, novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized and screened for their antibacterial activity. Several of these compounds showed promising activity against numerous anaerobic Gram-positive bacteria strains[7].

The incorporation of a 4-chlorophenylsulfonyl moiety into valine-derived compounds has also been explored. One such derivative, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, exhibited moderate antimicrobial activity against Gram-positive reference strains such as Staphylococcus aureus ATCC 6538 and Bacillus subtilis ATCC 6683, with a MIC value of 125 µg/mL[8].

Comparative Antimicrobial Activity Data:
Derivative ClassCompoundTarget OrganismActivity (MIC)Mechanism of ActionReference
4-Chloro-3-nitrophenylthioureas11, 13Gram-positive bacteria0.5-2 µg/mLInhibition of Type II Topoisomerases[6]
4-Chloro-2-mercaptobenzenesulfonamides16, 17, 23, 24, 31, 32, 48Anaerobic Gram-positive bacteriaNot specifiedNot specified[7]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives4S. aureus ATCC 6538, B. subtilis ATCC 6683125 µg/mLNot specified[8]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues6cGram-negative and Gram-positive bacteria8 µg/mLNot specified[5]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research. Substituted aniline derivatives have shown promise in this arena by modulating key inflammatory pathways.

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives, synthesized by introducing a 1,2,3-triazole moiety, were screened for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced microglial cells[9]. Compounds e2 , e16 , and e20 effectively reduced the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[9]. Their mechanism involves the downregulation of iNOS and COX-2 expression and the activation of the Nrf2-HO-1 signaling pathway, which helps to reduce oxidative stress[9].

In another study, 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated as potential anti-inflammatory and analgesic agents. Compounds 5d and 5e proved to be potent inhibitors of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways[10]. Compound 5e exhibited significant anti-inflammatory activity in an in vivo carrageenan-induced paw edema model, with a 64.59% reduction in inflammation at 5 hours post-treatment[10].

Thiosemicarbazones, which can be derived from anilines, also exhibit a wide range of biological activities, including anti-inflammatory effects[11]. Their mechanism of action is thought to involve the inactivation of the nuclear factor kappa beta (NF-κB)-related pathways of inflammatory gene expression[12].

Comparative Anti-inflammatory Activity Data:
Derivative ClassCompoundIn Vitro/In Vivo ModelKey FindingsMechanism of ActionReference
2H-1,4-benzoxazin-3(4H)-one Derivativese2, e16, e20LPS-stimulated microglial cellsReduced NO, IL-1β, IL-6, TNF-αActivation of Nrf2-HO-1 pathway[9]
4-(4-chlorothiophen-2-yl)thiazol-2-amine Derivatives5eCarrageenan-induced paw edema (in vivo)64.59% inhibition of inflammationCOX/LOX inhibition[10]
Thiosemicarbazones[Ni(H2L1)(PPh3)]ClLeg edema in mice (in vivo)Reduced edemaInactivation of NF-κB pathway[12]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details the standard methodologies employed for evaluating the biological activities of these aniline derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antimicrobial Activity: Microdilution Method for MIC Determination

The microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in LPS-stimulated Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

Mechanistic Insights and Signaling Pathways

The biological effects of these aniline derivatives are underpinned by their interaction with specific molecular targets and signaling pathways.

Anticancer Mechanisms

anticancer_mechanisms cluster_apoptosis Apoptosis Induction cluster_tubulin Tubulin Inhibition ROS Generation ROS Generation Caspase 3/7 Activation Caspase 3/7 Activation ROS Generation->Caspase 3/7 Activation Apoptosis Apoptosis Caspase 3/7 Activation->Apoptosis Tubulin Polymerization Tubulin Polymerization Microtubule Disruption Microtubule Disruption Tubulin Polymerization->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Aniline Derivatives Aniline Derivatives Aniline Derivatives->ROS Generation Aniline Derivatives->Tubulin Polymerization inhibit

Caption: Anticancer mechanisms of aniline derivatives.

Anti-inflammatory Mechanisms

anti_inflammatory_mechanisms cluster_nfkb NF-κB Pathway Inhibition cluster_nrf2 Nrf2 Pathway Activation LPS LPS NF-κB Activation NF-κB Activation LPS->NF-κB Activation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Activation->Pro-inflammatory Genes Nrf2 Nrf2 HO-1 Expression HO-1 Expression Nrf2->HO-1 Expression Anti-inflammatory & Antioxidant Response Anti-inflammatory & Antioxidant Response HO-1 Expression->Anti-inflammatory & Antioxidant Response Aniline Derivatives Aniline Derivatives Aniline Derivatives->NF-κB Activation inhibit Aniline Derivatives->Nrf2 activate

Caption: Anti-inflammatory mechanisms of aniline derivatives.

Conclusion

This comparative guide underscores the significant potential of substituted aniline derivatives as a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of chloro and alkoxy groups, among other functionalities, has been shown to yield compounds with potent anticancer, antimicrobial, and anti-inflammatory activities. The diverse mechanisms of action, ranging from the induction of apoptosis and inhibition of key enzymes to the modulation of critical signaling pathways, highlight the rich chemical space that remains to be explored within this class of compounds. Further investigation into the structure-activity relationships of 4-Chloro-2-isopropoxyaniline derivatives specifically is warranted to fully harness their therapeutic potential. The experimental protocols and mechanistic insights provided herein serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery.

References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023-03-23). MDPI. Retrieved from [Link]

  • DNA Interactions and Biological Activity of 2,9-Disubstituted 1,10-Phenanthroline Thiosemicarbazone-Based Ligands and a 4-Phenylthiazole Derivative. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. (2015). PubMed. Retrieved from [Link]

  • Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. (2011-12-06). PubMed. Retrieved from [Link]

  • Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. (2013-12-11). PubMed. Retrieved from [Link]

  • Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • New Anticancer Agents: Design, Synthesis and Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2025-01-20). PubMed Central. Retrieved from [Link]

  • 4-Isopropoxyaniline | C9H13NO | CID 82112. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023-08-16). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Structure-Activity Relationship of Novel Aniline Derivatives of Chlorothalonil | Request PDF. (2025-08-06). ResearchGate. Retrieved from [Link]

  • (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (n.d.). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl). (n.d.). PubMed. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives as potential DPP-IV inhibitors. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. (n.d.). PubMed. Retrieved from [Link]

  • Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (n.d.). MDPI. Retrieved from [Link]

  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024-12-21). NIH. Retrieved from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

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A Comparative Guide to HPLC and GC Methods for the Analysis of 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the determination of 4-Chloro-2-isopropoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and detailed methodologies necessary to make informed decisions for their analytical challenges.

Introduction to this compound and Analytical Imperatives

This compound (C9H12ClN) is a substituted aniline derivative.[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are essential for its monitoring throughout the manufacturing process. The choice between HPLC and GC, the two most prevalent chromatographic techniques, depends on a multitude of factors including the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.[2][3][4]

Principles and Methodological Considerations

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[2][3][5] The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of aromatic amines like this compound, reversed-phase HPLC is the most common approach.[6] In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The choice of mobile phase composition and pH is critical for achieving optimal separation and peak shape.

Gas Chromatography (GC): The Power of Volatility

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[2][3][4] The separation is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. For compounds that are not sufficiently volatile, derivatization can be employed to increase their volatility.

Aromatic amines can be analyzed by GC, often with high sensitivity.[7] The selection of the appropriate column (in terms of polarity and film thickness) and temperature programming are crucial for resolving the analyte from potential impurities.

Experimental Protocols

The following protocols are presented as a starting point for method development and validation. It is imperative that any method be validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure it is fit for its intended purpose.[8][9][10][11][12]

HPLC Method Protocol

1. Instrumentation and Conditions:

  • System: HPLC with UV detector

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in methanol to a final volume of 100 mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol to achieve a concentration within the calibration range.

3. System Suitability:

  • Inject the working standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

GC Method Protocol

1. Instrumentation and Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

  • Injection Mode: Splitless

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in a suitable solvent like methylene chloride to a final volume of 100 mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Solution: Prepare the sample by dissolving a known amount in the same solvent to achieve a concentration within the calibration range.

3. System Suitability:

  • Inject the working standard solution five times.

  • The RSD for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

Method Validation and Comparison

A comprehensive method validation should be performed for both HPLC and GC methods, encompassing the following parameters as per ICH guidelines[8][9][10][11][12]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by spiking the sample with known impurities and observing no interference.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended.[9]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery studies.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Comparison
Performance CharacteristicHPLC MethodGC Method
Principle Liquid-solid partitioningGas-liquid partitioning
Analyte Volatility Not requiredRequired
Thermal Stability Not criticalCritical
Typical Run Time 5-15 minutes10-20 minutes
Sensitivity Good (ng level)Very good (pg level with specific detectors)
Selectivity High, tunable with mobile phaseHigh, dependent on column and temperature
Solvent Consumption HigherLower
Derivatization Generally not requiredMay be required for polar compounds

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in each analytical workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing Prep Weighing & Dissolution in Methanol HPLC HPLC System (C18 Column, UV Detector) Prep->HPLC Injection Data Data Acquisition (Chromatogram) HPLC->Data Integration Peak Integration Data->Integration Quantification Quantification vs. Standard Integration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_analysis_gc Data Processing Prep_GC Weighing & Dissolution in Methylene Chloride GC GC System (DB-5 Column, FID/MS) Prep_GC->GC Injection Data_GC Data Acquisition (Chromatogram) GC->Data_GC Integration_GC Peak Integration Data_GC->Integration_GC Quantification_GC Quantification vs. Standard Integration_GC->Quantification_GC

Caption: Gas Chromatography (GC) experimental workflow.

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for the analysis of this compound.

HPLC is generally the preferred method for routine quality control in a pharmaceutical setting due to its versatility, robustness, and applicability to a wider range of potential impurities without the need for derivatization.[2] It is particularly well-suited for analyzing non-volatile and thermally unstable compounds.[3]

GC, especially when coupled with a mass spectrometer (GC-MS), offers superior sensitivity and selectivity for volatile compounds and can be an excellent choice for trace-level impurity profiling. [5] However, the requirement for the analyte to be thermally stable and volatile can be a limiting factor.[2]

The ultimate choice of method will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. It is strongly recommended to perform a thorough method development and validation process to ensure the selected method is fit for its intended purpose and provides reliable and accurate results in compliance with regulatory expectations.[10][11]

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. ResearchGate. [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. [Link]

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. [Link]

  • HPLC vs GC: What Sets These Methods Apart. Phenomenex. [Link]

  • 4-Chloro-2-isopropylaniline. PubChem. [Link]

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Safety Operating Guide

Proper Disposal of 4-Chloro-2-isopropoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Chloro-2-isopropoxyaniline, a halogenated aromatic amine. Adherence to these procedures is essential not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

The procedural framework outlined herein is built on the foundational principles of risk minimization, regulatory adherence, and environmental stewardship. The causality behind each step is explained to provide a deeper understanding of the necessary precautions and actions.

Hazard Assessment and Regulatory Context

This compound is a substituted aniline, and as with many halogenated aromatic amines, it should be treated as a hazardous substance. While a specific Resource Conservation and Recovery Act (RCRA) waste code may not be explicitly assigned to this compound, its structural similarity to other listed hazardous wastes, such as p-Chloroaniline (EPA waste number P024), necessitates that it be managed as a hazardous waste.[1] Halogenated organic compounds are subject to land disposal restrictions by the U.S. Environmental Protection Agency (EPA), meaning they must be treated to meet specific standards before they can be landfilled.[2]

Key Hazards:

  • Toxicity: Aromatic amines can be toxic if inhaled, ingested, or absorbed through the skin.[3][4]

  • Carcinogenicity: Some aromatic amines are classified as potential or known human carcinogens.[1][3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[1]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, Dermal, Inhalation
Skin Irritation Causes skin irritation.Dermal
Eye Irritation Causes serious eye irritation.Ocular
Potential Carcinogen May cause cancer.All routes
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Environmental release

Personnel Protection and Safety Precautions

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The rationale for each piece of equipment is to create a barrier between the individual and the hazardous chemical, preventing exposure through all potential routes.

  • Gloves: Wear nitrile or neoprene gloves. Double-gloving is recommended, especially when handling concentrated forms of the chemical.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A full-length laboratory coat, preferably made of a chemically resistant material, should be worn and buttoned to protect the skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary. All work with the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization: A Step-by-Step Protocol

Proper segregation and containerization at the point of generation are the most critical steps in ensuring safe and compliant chemical waste disposal.

Step 1: Designate a Satellite Accumulation Area (SAA) Identify a specific area within the laboratory for the accumulation of hazardous waste. This area must be at or near the point of generation and under the control of the laboratory personnel.

Step 2: Select an Appropriate Waste Container Use a container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The original chemical container is often a suitable choice.[5] Ensure the container is in good condition, free from leaks, and has no external residue.[5]

Step 3: Label the Waste Container Properly label the waste container before adding any waste. The label must include:

  • The words "Hazardous Waste"
  • The full chemical name: "this compound"
  • The specific hazards (e.g., "Toxic," "Environmental Hazard")
  • The date on which the first drop of waste was added to the container.

Step 4: Waste Collection

  • Solid Waste: Collect solid this compound waste in the designated container.

  • Liquid Waste: For solutions containing this compound, collect the liquid waste in a separate, appropriately labeled container. Do not mix with other waste streams unless you have confirmed compatibility.

  • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in a sealed bag labeled as "Hazardous Waste" with the chemical name and then placed in the solid waste container.

Step 5: Container Management in the SAA Keep the waste container securely closed at all times, except when adding waste. Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

Disposal Procedure: From Laboratory to Final Disposition

The following workflow illustrates the decision-making and procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management & Final Disposal A Generation of This compound Waste B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid, Liquid, Contaminated Debris) B->C D Use Labeled, Compatible Hazardous Waste Container C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Request Waste Pickup from Environmental Health & Safety (EHS) E->F G EHS Transports Waste to Central Accumulation Facility F->G H Waste Manifested and Transported by Licensed Hazardous Waste Vendor G->H I High-Temperature Incineration (>1100°C) H->I J Scrubbing of Acid Gases (e.g., HCl) I->J K Final Disposition of Ash in a Hazardous Waste Landfill J->K

Caption: Disposal workflow for this compound.

Step 1: Requesting a Waste Pickup Once the waste container is full, or if it has been accumulating for a period approaching your institution's limit (typically 90 or 180 days), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.

Step 2: Transportation and Consolidation Your EHS department will transport the waste to a central accumulation facility where it will be consolidated with other similar hazardous waste streams.

Step 3: Off-Site Treatment and Disposal The waste will be manifested and transported by a licensed hazardous waste disposal company to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Step 4: Final Disposition - Incineration Due to the halogenated nature of this compound, the required and most environmentally sound disposal method is high-temperature incineration.[1] Incineration at temperatures of at least 1100°C is necessary for the effective destruction of halogenated organic compounds.[4] This process is conducted in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize acidic gases (such as HCl) that are formed during combustion.[6]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Prevent entry into the spill area.

  • Report: Notify your laboratory supervisor and EHS department immediately.

  • Cleanup: Only personnel who are trained and equipped for hazardous material cleanup should address the spill. For a small spill, this may involve using a chemical spill kit with an absorbent material. The cleanup debris must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.

References

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Land Disposal Restrictions.
  • U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Zeeco, Inc. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions: Summary of Requirements.
  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.

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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-2-isopropoxyaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical intermediates, such as 4-Chloro-2-isopropoxyaniline, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Profile: Understanding the Risks

This compound is a substituted aniline. The aniline backbone is a known toxicophore, and the halogen (chloro) substitution can enhance its toxicological properties. Based on data from similar compounds, the primary hazards are:

  • Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust or mist.[1][3] Aniline derivatives can be absorbed through the skin and may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, with symptoms that can be delayed.

  • Skin and Eye Irritation: Expected to cause serious skin and eye irritation upon contact.[1][4][5][6]

  • Sensitization: May cause an allergic skin reaction.[3]

  • Carcinogenicity: Some related chloroanilines are suspected of causing cancer.[7]

  • Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[8]

Hazard ClassificationCategoryBasis (Structurally Similar Compounds)
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Toxic) / Category 4 (Harmful)p-Chloroaniline, 4-Isopropoxyaniline[1]
Skin Corrosion/Irritation Category 2 (Irritant)3-Isopropoxyaniline, 4-Isopropoxyaniline[1][4][6]
Serious Eye Damage/Irritation Category 2 (Irritant)3-Isopropoxyaniline, 4-Isopropoxyaniline[1][4][6]
Skin Sensitization Category 1p-Chloroaniline[3]
Carcinogenicity Category 1B / 2B (Suspected)p-Chloroaniline[7]
Aquatic Hazard (Acute & Chronic) Category 1 (Very Toxic)p-Chloroaniline[3][8]
The Core of Protection: Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical barrier between the researcher and potential harm. For this compound, a comprehensive ensemble is mandatory.

Before considering wearable PPE, engineering controls must be in place. Always handle this compound in a certified chemical fume hood to control airborne dust or vapors.[5] The fume hood provides a contained workspace and protects the user from inhalation exposure.

  • Hand Protection: Double gloving is required. The inner glove provides a second barrier in case the outer glove is breached.

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemical-resistant glove, such as neoprene or butyl rubber. Nitrile gloves are suitable for a range of chemicals, but for extended contact or with highly corrosive substances, more robust materials are recommended.[9]

    • Causality: Aniline derivatives can be readily absorbed through the skin. Double gloving minimizes the risk of exposure from undetected punctures or permeation.[10] Gloves should be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[10]

  • Body Protection: A chemical-resistant lab coat or coverall is essential.

    • Material: Use a lab coat made of materials like Tyvek or PVC.[11] Ensure it has long sleeves and a secure closure.

    • Causality: This protects the skin on the arms and torso from accidental splashes and spills. Standard cotton lab coats do not offer adequate protection against chemical splashes.

  • Eye and Face Protection: Protection against splashes is paramount.

    • Equipment: Wear chemical splash goggles that form a tight seal around the eyes.[9] For operations with a higher risk of splashing, such as transferring large quantities, a full face shield must be worn in addition to goggles.[10]

    • Causality: The eyes are highly susceptible to chemical damage. Standard safety glasses with side shields do not offer sufficient protection from splashes.[10]

  • Respiratory Protection:

    • When Required: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a respirator is necessary.

    • Type: Use a NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges and a P100 particulate filter.[1][5] A fit test is mandatory for all users of tight-fitting respirators.

    • Causality: Inhalation is a direct route for toxic substances to enter the bloodstream. A properly fitted respirator prevents the inhalation of harmful airborne particles and vapors.

Operational Plan: From Handling to Disposal

A structured workflow is crucial for minimizing risk. The following diagram and steps outline a safe handling protocol.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Clear Work Area in Fume Hood gather_ppe Gather & Inspect All Required PPE prep_area->gather_ppe don_ppe Don PPE (Gloves, Coat, Goggles) gather_ppe->don_ppe weigh Weigh Solid in Hood (Use anti-static measures) don_ppe->weigh Enter Handling Phase dissolve Dissolve/React (Keep in closed system) weigh->dissolve transfer Transfer Solution (Use secondary containment) dissolve->transfer decon_tools Decontaminate Glassware & Equipment transfer->decon_tools Begin Cleanup dispose_waste Segregate & Dispose of Hazardous Waste decon_tools->dispose_waste doff_ppe Doff PPE in Order (Outer gloves first) dispose_waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Assemble and inspect all necessary PPE before handling the chemical.

    • Don your lab coat, safety goggles, and inner gloves. Don outer gloves just before handling the chemical.

  • Handling:

    • When weighing the solid, use a spatula and weighing paper within the fume hood. Take measures to prevent static electricity which can cause the powder to disperse.

    • If dissolving or reacting, add the solid to the solvent slowly in a closed or contained system.

    • When transferring solutions, use secondary containment (e.g., a beaker placed within a larger tray) to catch any potential spills.

  • Cleanup:

    • Decontaminate all non-disposable equipment and glassware that came into contact with the chemical.

    • Contaminated disposable items (gloves, weighing paper, pipette tips) must be placed in a designated, sealed hazardous waste container.[8]

Disposal Plan: A Critical Final Step

Improper disposal poses a significant threat to the environment and public health. This compound and its contaminated materials must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect all contaminated solids (e.g., leftover chemical, contaminated paper towels, gloves) in a clearly labeled, sealed container.

    • Liquid Waste: Collect all contaminated liquids (e.g., reaction mixtures, solvent rinses) in a separate, labeled, sealed container.

  • Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[8] Do not pour any amount down the drain, as this compound is very toxic to aquatic life.[8] The material may require removal to a licensed chemical destruction plant or controlled incineration.

Emergency Procedures: Be Prepared
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area.[4] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed container, and dispose of it as hazardous waste.[4] Do not allow the spill to enter drains or waterways.

By integrating these detailed procedures and understanding the rationale behind them, you can handle this compound with the highest degree of safety, protecting yourself, your colleagues, and the environment.

References

  • Sigma-Aldrich. (2026, January 13).
  • Angene Chemical. (2025, March 25).
  • TCI Chemicals.
  • TCI Chemicals. (2023, March 4).
  • Spectrum Chemical. (2016, September 9).
  • Safety Data Sheet for 4-Chloro-2-fluoroaniline. (2011, March 15).
  • Safety Data Sheet for p-Chloroaniline. (2010, May 24).
  • Combi-Blocks. (2023, January 2).
  • Safety D
  • Santa Cruz Biotechnology.
  • PubChem. 4-Chloroaniline Compound Summary.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.